N-(3-Hydroxypropyl)ethylenediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c6-2-4-7-3-1-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLIZDDPOZZHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450293 | |
| Record name | N-(3-Hydroxypropyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56344-32-2 | |
| Record name | N-(3-Hydroxypropyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxypropyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Diamine
N-(3-Hydroxypropyl)ethylenediamine, with the CAS Number 56344-32-2, is a diamine functionalized with a primary and a secondary amine, as well as a terminal hydroxyl group. This unique combination of functional groups imparts a versatile chemical nature, making it a valuable building block in a variety of chemical syntheses. Its structure allows for a range of reactions, including those typical of primary and secondary amines, as well as the reactivity of a primary alcohol. This guide will delve into the specific chemical and physical properties, reactivity profile, and analytical characterization of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic routes and formulating products.
| Property | Value | Source |
| CAS Number | 56344-32-2 | [1] |
| Molecular Formula | C₅H₁₄N₂O | Inferred from structure |
| Molecular Weight | 118.18 g/mol | [2] |
| Appearance | Corrosive liquid | [1] |
| DOT Classification | UN3267, Corrosive liquid, basic, organic, n.o.s., 8, PG III | [1] |
Synthesis and Manufacturing
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Functional Group Chemistry
The chemical behavior of this compound is dictated by the interplay of its three functional groups: a primary amine, a secondary amine, and a primary hydroxyl group.
-
Amine Reactivity: The primary and secondary amines are nucleophilic and basic. They can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines or enamines. The presence of two amine groups allows for the formation of bis-amides, bis-imines, and other difunctionalized derivatives. These groups are also capable of forming salts with acids.
-
Hydroxyl Group Reactivity: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.
-
Chelating Properties: The presence of two nitrogen atoms and one oxygen atom in a flexible chain suggests that this compound can act as a tridentate ligand, capable of chelating to metal ions. This property is common in related polyamines and amino alcohols and can be a key consideration in its applications.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. While specific spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the ethyl and propyl chains, with characteristic chemical shifts for protons adjacent to nitrogen and oxygen atoms. The presence of exchangeable protons (N-H and O-H) would be observable. |
| ¹³C NMR | Resonances for the five distinct carbon atoms in the molecule, with chemical shifts influenced by the attached heteroatoms. |
| IR Spectroscopy | Broad absorption band in the 3300-3500 cm⁻¹ region due to O-H and N-H stretching vibrations. C-H stretching absorptions around 2850-2950 cm⁻¹. C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (118.18 g/mol ). Fragmentation patterns would be consistent with the cleavage of C-C, C-N, and C-O bonds. |
Analytical Workflow for Compound Identification:
Caption: A typical analytical workflow for the structural elucidation and purity assessment of this compound.
Applications in Research and Drug Development
While specific applications in marketed drugs are not prominently documented, the structural motifs present in this compound make it a compound of interest for drug discovery and development.
-
Scaffold for Library Synthesis: Its multiple functional groups provide handles for combinatorial chemistry, allowing for the rapid synthesis of libraries of related compounds for screening against biological targets.
-
Linker Moiety: The diamine and alcohol functionalities make it a suitable linker for conjugating different molecular entities, such as a targeting ligand to a therapeutic agent in the development of antibody-drug conjugates or other targeted therapies.
-
Precursor for Biologically Active Molecules: The ethylenediamine and propanolamine moieties are found in various biologically active compounds. Therefore, this compound can serve as a key starting material for the synthesis of novel therapeutic agents. The development of smart nanocarriers for drug delivery is an area where related functionalized compounds are being explored.[4]
Safety and Handling
This compound is classified as a corrosive liquid.[1] Proper handling and storage are essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information before handling this compound.[1]
Conclusion
This compound is a versatile chemical entity with a rich functional group chemistry that holds promise for a variety of applications, particularly in the synthesis of novel compounds for drug discovery and materials science. A clear understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its successful utilization in a research and development setting. As a building block, its potential is vast, and further exploration of its synthetic utility is warranted.
References
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The Good Scents Company. tetrahydroxypropyl ethylenediamine, 102-60-3. [Link]
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ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]
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Guangzhou Weibo Technology Co., Ltd. 3-[(2-Aminoethyl)amino]-1-propanol. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Applications of Tetrahydroxypropyl Ethylenediamine in Industry. [Link]
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WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. [Link]
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PubChem. 1,2-Ethanediamine, N-(3-methoxypropyl)-. [Link]
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Loba Chemie. 156-87-6 CAS | 3-AMINO-1-PROPANOL | Alcohols | Article No. 01072. [Link]
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Mallak Specialties Pvt Ltd. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine. [Link]
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An In-depth Technical Guide to N-(3-Hydroxypropyl)ethylenediamine (CAS 56344-32-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxypropyl)ethylenediamine, with the CAS number 56344-32-2, is a difunctional amino alcohol that serves as a versatile building block in organic synthesis. Its structure incorporates a primary amine, a secondary amine, and a primary hydroxyl group, offering multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility for professionals in research and development. While its direct applications in drug development are not extensively documented in public literature, its structural motifs are present in various biologically active molecules, highlighting its potential as a key intermediate in the synthesis of novel therapeutic agents.
Physicochemical Properties
This compound is typically a solid at room temperature, appearing as a white or colorless to yellow powder or lump. It is hygroscopic and should be stored under an inert atmosphere in a cool, dark place.
| Property | Value | Source |
| CAS Number | 56344-32-2 | [1] |
| Molecular Formula | C₅H₁₄N₂O | [1] |
| Molecular Weight | 118.18 g/mol | [1] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |
| Melting Point | 46.0 to 51.0 °C | |
| Purity | >97.0% (GC) | [1] |
| Synonyms | N-(2-Aminoethyl)propanolamine, 2-(3-Hydroxypropylamino)ethylamine | [1] |
| SMILES | NCCNCCCO | [1] |
| InChI Key | KTLIZDDPOZZHCD-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a logical and effective synthetic route can be inferred from established reactions of amines with electrophiles. The primary challenge in synthesizing this molecule is achieving mono-N-alkylation of ethylenediamine, as di-, tri-, and tetra-alkylation are common competing reactions.
A foundational study by Kitchen and Pollard in 1943 demonstrated that the mono-N-alkylation of ethylenediamine with alkene oxides can be successfully achieved by using a significant excess of the diamine.[2] This principle is key to controlling the reaction's stoichiometry and maximizing the yield of the desired monosubstituted product.
Proposed Synthetic Pathway: Nucleophilic Substitution
A plausible and direct method for the synthesis of this compound involves the reaction of a large excess of ethylenediamine with 3-chloro-1-propanol.
Caption: Proposed synthesis of this compound.
Causality of Experimental Choices:
-
Excess Ethylenediamine: Using a large molar excess of ethylenediamine (e.g., 7- to 10-fold) is critical. This ensures that the electrophile (3-chloro-1-propanol) is more likely to encounter an unreacted ethylenediamine molecule than a molecule of the desired product, thus minimizing the formation of bis-alkylated byproducts.
-
Reaction Temperature: The reaction would likely require heating to facilitate the nucleophilic substitution, as the hydroxyl group in 3-chloro-1-propanol has a deactivating effect on the carbon-chlorine bond.
-
Solvent: The reaction could potentially be run neat due to the liquid nature of ethylenediamine. Alternatively, a polar, non-protic solvent could be used.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 7-fold molar excess of ethylenediamine.
-
Addition of Electrophile: Slowly add 3-chloro-1-propanol to the stirring ethylenediamine. The addition should be done dropwise to control any potential exotherm.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethylenediamine by vacuum distillation.
-
The residue will contain the desired product along with ethylenediamine hydrochloride. Neutralize with a suitable base (e.g., NaOH solution) and extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the ethyl and propyl chains.
-
-CH₂-OH (a): A triplet at approximately 3.6 ppm, coupled to the adjacent methylene group (b).
-
-NH-CH₂- (c): A triplet at around 2.7 ppm, coupled to the adjacent methylene group (b).
-
-CH₂-CH₂-NH- (d, e): Two overlapping triplets at approximately 2.6-2.8 ppm.
-
-NH-CH₂-CH₂-CH₂-OH (b): A multiplet (quintet or sextet) around 1.7 ppm, coupled to both adjacent methylene groups (a and c).
-
-NH₂ and -NH- (f, g): Broad singlets that can appear over a range of chemical shifts, and their integration would correspond to three protons in total. The exact chemical shift would be dependent on the solvent and concentration.
Caption: Proton assignments for predicted ¹H NMR spectrum.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should exhibit five distinct signals corresponding to the five unique carbon environments in the molecule.
-
C-OH (a): Approximately 60-65 ppm. The attachment to the electronegative oxygen atom shifts this carbon downfield.
-
C-NH-C (c): Around 45-50 ppm.
-
C-CH₂-NH₂ (e): Approximately 40-45 ppm.
-
C-CH₂-NH- (d): Around 50-55 ppm.
-
-NH-CH₂-CH₂-CH₂-OH (b): Approximately 30-35 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the presence of O-H and N-H stretching frequencies.
-
O-H Stretch: A broad, strong absorption in the region of 3200-3550 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[5]
-
N-H Stretch: One or two medium intensity bands in the 3300-3500 cm⁻¹ region. A primary amine typically shows two bands (symmetric and asymmetric stretching), while a secondary amine shows one. These may be partially obscured by the broad O-H band.[6]
-
C-H Stretch: Absorptions in the 2850-2950 cm⁻¹ range, typical for sp³ C-H bonds.[5]
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.
Mass Spectrometry (Predicted)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z = 118 would be expected. Key fragmentation patterns would likely involve the cleavage of C-C and C-N bonds, particularly alpha-cleavage adjacent to the nitrogen atoms, which is a characteristic fragmentation pathway for amines. Common fragments would be expected at m/z = 30 ([CH₂NH₂]⁺) and m/z = 44 ([HNCH₂CH₂]⁺).
Reactivity and Applications in Synthesis
The trifunctional nature of this compound makes it a valuable intermediate. The primary amine, secondary amine, and hydroxyl group each exhibit distinct reactivity, allowing for selective chemical modifications.
Caption: Reactivity map of this compound.
Role in Polymer Chemistry
Drawing parallels from its well-documented analogue, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, which is used as a cross-linking agent and catalyst in polyurethane and epoxy resin manufacturing, this compound is an excellent candidate for similar roles.[7]
-
Epoxy Resin Hardener: The primary and secondary amine groups can readily participate in the ring-opening polymerization of epoxides.[8] The presence of the hydroxyl group can further contribute to the cross-link density and modify the properties of the cured resin, such as adhesion and flexibility.
-
Polyurethane Synthesis: The hydroxyl group can react with isocyanates to form urethane linkages, making it a potential chain extender or cross-linker in polyurethane synthesis. The tertiary amine that would be formed from the reaction of the secondary amine can also act as a catalyst for the polyurethane reaction.
Utility as a Synthetic Building Block
In the context of drug development and fine chemical synthesis, this compound provides a scaffold with a defined spacing of three carbons between a nitrogen and an oxygen atom, and a two-carbon spacer between two nitrogen atoms. This "1,3-amino alcohol" and "ethylenediamine" combination is a valuable motif.
-
Ligand Synthesis: The multiple nitrogen and oxygen atoms make it a potential chelating ligand for various metal ions.
-
Derivatization for Biological Screening: The reactive handles allow for the straightforward synthesis of a library of derivatives for high-throughput screening. The primary amine can be selectively reacted under certain conditions, followed by modification of the secondary amine and/or hydroxyl group to create a diverse set of molecules.
Safety and Handling
This compound is classified as a corrosive substance.
-
Hazards: Causes severe skin burns and eye damage.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. The compound is hygroscopic and should be stored under an inert atmosphere.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a chemical intermediate with significant potential stemming from its trifunctional nature. While it is structurally related to commercially important polymer additives, its own applications are less explored in readily available literature. For researchers in drug discovery and materials science, it represents a valuable building block for creating novel molecules and polymers. Its synthesis, while requiring careful control of stoichiometry, is achievable through established chemical principles. A thorough understanding of its reactivity and spectral properties is key to unlocking its full potential in the laboratory.
References
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MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Kitchen, L. J., & Pollard, C. B. (1943). MONOALKYLATION OF ETHYLENEDIAMINE WITH ALKENE OXIDES1. Journal of the American Chemical Society, 65(11), 2259–2260.
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Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Possible reaction products between propylene oxide and... Retrieved from [Link]
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MDPI. (2024, May 23). Non-Flammable Epoxy Composition Based on Epoxy Resin DER-331 and 4-(β-Carboxyethenyl)phenoxy-phenoxycyclotriphosphazenes with Increased Adhesion to Metals. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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PMC. (2020, September 22). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. Retrieved from [Link]
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Oregon State University. (n.d.). IR Absorption Table. Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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ResearchGate. (2025, October 13). Influence of Modified Epoxy Dian Resin on Properties of Nitrile-Butadiene Rubber (NBR). Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR data of 3a-3j: δ H and δ N [ppm] and coupling constants J [Hz]. Retrieved from [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]
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Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]
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ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Synthesis pathways for N-(3-Hydroxypropyl)ethylenediamine
An In-Depth Technical Guide to the Synthesis of N-(3-Hydroxypropyl)ethylenediamine
Executive Summary
This compound (HPEA), also known as N-(2-Aminoethyl)-3-amino-1-propanol, is a versatile diamine alcohol with significant applications in the development of pharmaceuticals, epoxy curing agents, polyamide resins, and as a functional chemical intermediate. Its structure, featuring a primary and a secondary amine along with a primary hydroxyl group, provides a unique combination of reactivity and physical properties. This guide offers a comprehensive overview of the principal synthetic pathways to HPEA, designed for researchers and process chemists. It delves into the mechanistic underpinnings of each route, provides a comparative analysis of their advantages and limitations, and presents a detailed, representative experimental protocol.
Introduction: The Significance of this compound (HPEA)
This compound (CAS No: 56344-32-2) is a bifunctional molecule that combines the nucleophilic characteristics of a primary and secondary amine with the hydrogen-bonding and reactive potential of a primary alcohol.[1][2] This unique structural arrangement makes it a valuable building block in several industrial and pharmaceutical applications.
-
Epoxy Resins: HPEA serves as an effective curing agent for epoxy resins. The amine functionalities react with the epoxide rings, while the hydroxyl group can participate in further cross-linking or modify the final properties of the polymer, such as improving flexibility and adhesion.
-
Polyamide and Polyurethane Synthesis: The diamine structure allows HPEA to act as a chain extender or monomer in the synthesis of polyamides and polyurethanes, imparting hydrophilicity and reactive sites for further functionalization.
-
Pharmaceutical Intermediates: The molecule is a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). Its ability to be derivatized at multiple sites is a key asset in medicinal chemistry.
-
Corrosion Inhibitors and Surfactants: Like other ethyleneamines, HPEA derivatives are used in formulations for corrosion inhibitors, fuel additives, and surfactants, where the amine groups provide affinity to metal surfaces and the hydroxyl group modifies solubility and performance.[3]
The selection of a synthetic route for HPEA is dictated by factors such as the desired purity, scale of production, cost of raw materials, and environmental considerations. This guide will explore the most scientifically and industrially relevant pathways.
Key Synthetic Strategies for HPEA
The synthesis of HPEA can be broadly categorized into two primary strategies: the reaction of ethylenediamine with a C3 electrophile and the reductive amination of a C3 carbonyl compound.
Pathway A: Nucleophilic Substitution/Ring-Opening with C3 Electrophiles
This is the most direct and widely employed approach, utilizing the high nucleophilicity of ethylenediamine to react with a three-carbon electrophile. The primary challenge in this pathway is controlling the selectivity to prevent over-alkylation, as both the primary and secondary amines of the ethylenediamine starting material, as well as the product HPEA, can react.
2.1.1 Reaction with 3-Chloro-1-propanol
This method involves a classic nucleophilic substitution (SN2) reaction where ethylenediamine displaces the chloride from 3-chloro-1-propanol.
Mechanism: The reaction proceeds via the nucleophilic attack of one of the amine groups of ethylenediamine on the carbon atom bearing the chlorine. An excess of ethylenediamine is typically used to favor the mono-alkylation product and to act as a base to neutralize the HCl formed during the reaction. Without this excess, the generated HCl would protonate the amine reactants, rendering them non-nucleophilic.
Causality of Choices:
-
Excess Ethylenediamine: Crucial for maximizing the yield of the desired mono-substituted product (HPEA) over the di-substituted by-product, N,N'-bis(3-hydroxypropyl)ethylenediamine. It also obviates the need for an additional inorganic base.
-
Temperature Control: The reaction is exothermic. Maintaining a moderate temperature (typically 40-60°C) is essential to prevent side reactions and ensure kinetic control favors the desired product.[4]
-
Solvent: The reaction can be run neat or in a polar solvent like water or ethanol to facilitate mixing and heat transfer.
Caption: Pathway A1: Nucleophilic substitution of 3-chloro-1-propanol.
2.1.2 Reaction with Propylene Oxide
This pathway involves the ring-opening of propylene oxide by ethylenediamine. While structurally similar to using 3-chloropropanol, the mechanism and regioselectivity are different. This method is analogous to the synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine from propylene oxide and ethylenediamine.[5]
Mechanism: The reaction is a nucleophilic ring-opening of an epoxide. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide ring. In the case of propylene oxide, this leads to the formation of a secondary alcohol. To obtain the desired primary alcohol of HPEA, one would need to start with an epoxide that opens accordingly, such as 3,4-epoxy-1-butanol, which is a less common starting material. Therefore, reaction with propylene oxide technically yields N-(2-hydroxypropyl)ethylenediamine. For the synthesis of the target molecule, this compound, a different starting material like oxetane would be required, which undergoes ring-opening to give the 3-hydroxypropyl group.
Causality of Choices:
-
Catalyst: The reaction can be slow and is often catalyzed by a small amount of water or acid, which protonates the epoxide oxygen, making it more susceptible to nucleophilic attack. However, this can also lead to undesired side reactions like polymerization of the epoxide.
-
Stoichiometry: Similar to the chloropropanol route, a large excess of ethylenediamine is critical to minimize the formation of di-, tri-, and tetra-alkylation products.[6]
-
Solvent: A protic solvent like methanol or ethanol is often used to facilitate proton transfer in the ring-opening step.
Caption: Pathway A2: Ring-opening of oxetane with ethylenediamine.
Pathway B: Reductive Amination
Reductive amination offers an alternative route starting from 3-hydroxypropionaldehyde (3-HPA) and ethylenediamine. This pathway involves two distinct steps that are often performed in a single pot: imine formation and subsequent reduction.
Mechanism: The primary amine of ethylenediamine first condenses with the aldehyde group of 3-HPA to form an imine (Schiff base) intermediate, with the elimination of a water molecule. This imine is then reduced in situ to the secondary amine of the final HPEA product. The general mechanism for reductive amination involves dehydrogenation of the alcohol to an aldehyde, condensation with an amine to form an imine, and subsequent hydrogenation.[7]
Causality of Choices:
-
Reducing Agent: A variety of reducing agents can be used. Catalytic hydrogenation (e.g., H₂ over Ni, Pd, or Pt) is common in industrial settings. For laboratory scale, selective reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are effective. NaBH₃CN is particularly useful as it is stable in mildly acidic conditions optimal for imine formation and selectively reduces the imine in the presence of the aldehyde.
-
pH Control: The initial condensation to form the imine is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step.
-
Starting Material Stability: 3-hydroxypropionaldehyde is not particularly stable and can exist in equilibrium with its hydrate and a dimeric form in aqueous solutions.[8] Its synthesis can be achieved via the bioconversion of glycerol or by other chemical methods.[9] This instability can be a significant drawback to this pathway.
Caption: Pathway B: Reductive amination of 3-hydroxypropionaldehyde.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends heavily on the specific requirements of the application, including scale, cost, and available equipment.
| Parameter | Pathway A1 (3-Chloro-1-propanol) | Pathway A2 (Oxetane Ring-Opening) | Pathway B (Reductive Amination) |
| Starting Materials | Ethylenediamine, 3-Chloro-1-propanol[10] | Ethylenediamine, Oxetane | Ethylenediamine, 3-Hydroxypropionaldehyde[8] |
| Key Advantages | Utilizes common, relatively inexpensive bulk chemicals. Well-understood SN2 mechanism. Good scalability. | Potentially high atom economy (no salt by-product). | Can be a one-pot reaction. |
| Key Disadvantages | Generates stoichiometric salt by-product (e.g., EDA·HCl) requiring separation. Risk of over-alkylation. | Oxetane is less common and more expensive than 3-chloropropanol. Ring-opening can be sluggish. | 3-HPA starting material is unstable and not widely available commercially.[9] Requires a reducing agent or high-pressure hydrogenation. |
| Selectivity Control | Achieved by using a large excess of ethylenediamine. | Requires a large excess of ethylenediamine to prevent polyalkylation. | Generally good, as the imine is readily reduced. Side reactions depend on the reducing agent used. |
| Typical Yield | Moderate to Good (60-85%), dependent on stoichiometry and conditions. | Moderate to Good, but highly dependent on catalyst and conditions. | Moderate, often limited by the stability and purity of the starting aldehyde. |
| Safety & Environment | 3-Chloropropanol is toxic. Generates salt waste. | Oxetane is a cyclic ether with associated handling risks. Low waste generation. | Use of flammable H₂ gas under pressure or borohydride reagents. Aldehyde can be toxic. |
Detailed Experimental Protocol: Synthesis via 3-Chloro-1-propanol (Pathway A1)
This protocol is a representative, self-validating laboratory-scale procedure for the synthesis of this compound.
4.1 Materials and Equipment
-
Reactants: Ethylenediamine (anhydrous, ≥99%), 3-Chloro-1-propanol (≥98%)
-
Solvent: None (neat reaction)
-
Workup: Sodium hydroxide (50% w/w aqueous solution), Toluene, Anhydrous Magnesium Sulfate
-
Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, distillation apparatus for purification.
4.2 Experimental Workflow
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An In-Depth Technical Guide to the Molecular Structure of N-(3-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(3-Hydroxypropyl)ethylenediamine is a diamine of significant interest in pharmaceutical sciences, primarily recognized as a process-related impurity in the synthesis of Fasudil, a potent Rho-kinase inhibitor.[1] Understanding the precise molecular structure and physicochemical properties of this compound is paramount for quality control in drug manufacturing and for its potential utilization as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its spectroscopic characterization, synthesis, and potential applications in drug development.
Chemical Identity and Physicochemical Properties
This compound, also known as N-(2-Aminoethyl)-3-amino-1-propanol, is a primary amine and a primary alcohol. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₄N₂O | N/A |
| Molecular Weight | 118.18 g/mol | N/A |
| CAS Number | 56344-32-2 | N/A |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Boiling Point | 149 °C at 14 mmHg | N/A |
| Melting Point | 45 °C | N/A |
| Water Solubility | Soluble | N/A |
Elucidation of the Molecular Structure
The definitive structure of this compound is established through a combination of advanced spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.
The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and coupling constants (J) are crucial for structural assignment.[2]
Predicted ¹H NMR Spectral Data:
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H on -OH and -NH₂/-NH- | Broad singlet | 4H | - | - |
| -CH₂- (adjacent to OH) | ~3.6 | Triplet | 2H | ~6.5 |
| -CH₂- (adjacent to NH) | ~2.8 | Triplet | 2H | ~7.0 |
| -CH₂- (ethylenediamine) | ~2.7 | Multiplet | 4H | - |
| -CH₂- (middle of propyl) | ~1.7 | Quintet | 2H | ~6.8 |
Note: The chemical shifts of protons on heteroatoms (O and N) can be broad and their positions can vary depending on the solvent and concentration.
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data:
| Assignment | Chemical Shift (ppm) |
| -CH₂- (adjacent to OH) | ~60 |
| -CH₂- (adjacent to NH) | ~50 |
| -CH₂- (ethylenediamine, C1) | ~42 |
| -CH₂- (ethylenediamine, C2) | ~40 |
| -CH₂- (middle of propyl) | ~30 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
Key FTIR Spectral Assignments:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch, N-H stretch | Alcohol, Amine |
| 3000-2850 | C-H stretch | Aliphatic |
| 1650-1580 | N-H bend | Amine |
| 1470-1430 | C-H bend | Alkane |
| 1075-1000 | C-O stretch | Primary Alcohol |
| 1150-1085 | C-N stretch | Amine |
The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, with a molecular weight of 118.18, the molecular ion peak ([M]⁺) would be observed at m/z 118.
Predicted Fragmentation Pattern:
The fragmentation of this compound upon electron ionization would likely involve cleavage at the C-C and C-N bonds. Common fragmentation pathways for amines and alcohols include alpha-cleavage.[4]
-
Alpha-cleavage adjacent to the nitrogen atom: This would lead to the formation of characteristic fragment ions.
-
Loss of a water molecule (H₂O) from the alcohol moiety.
-
Cleavage of the propyl chain.
A detailed analysis of the fragmentation pattern would be essential for unambiguous identification.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution reaction between ethylenediamine and a suitable 3-carbon electrophile bearing a hydroxyl or protected hydroxyl group. A representative synthetic protocol is outlined below.
Experimental Protocol: Synthesis from Ethylenediamine and 3-Chloro-1-propanol
This protocol describes a laboratory-scale synthesis.
Materials:
-
Ethylenediamine
-
3-Chloro-1-propanol
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Distilled water
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of ethylenediamine in ethanol. The use of excess ethylenediamine helps to minimize the formation of di-substituted products.
-
Slowly add 3-chloro-1-propanol to the stirred solution at room temperature.
-
Add a stoichiometric amount of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Self-Validation: The purity and identity of the synthesized compound must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, and MS) and compared with reference data.
Applications in Drug Development
While primarily known as a pharmaceutical impurity, the bifunctional nature of this compound, possessing both nucleophilic amine groups and a hydroxyl group, makes it a valuable building block in medicinal chemistry.
Role as a Linker in Drug Conjugates
The primary and secondary amine functionalities, along with the terminal hydroxyl group, provide multiple points for covalent attachment. This makes this compound a potential candidate for use as a flexible linker in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[5][6] The linker plays a critical role in the stability and release of the payload at the target site.
Scaffold for Novel Pharmacophores
The ethylenediamine and propanolamine moieties can serve as a foundational scaffold for the synthesis of new chemical entities. By modifying the amine and hydroxyl groups, a diverse library of compounds can be generated for screening against various biological targets.
References
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Mass Spectrometry: Fragmentation Patterns. (2023). HSC Chemistry. Available at: [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]
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Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Available at: [Link]
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- Conjugation Effects of Various Linkers on Gd(III) MRI Contrast Agents with Dendrimers: Optimizing the Hydroxypyridinonate (HOPO) Ligands with Nontoxic, Degradable Esteramide (EA) Dendrimers For High Relaxivity. (2011).
- Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. (2021). Journal of Controlled Release, 334, 335-346.
- Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization. (2023). ACS Omega, 8(32), 29337-29345.
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Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc. Available at: [Link]
- N‐Hydroxysuccinimide‐Modified Ethynylphosphonamidates Enable the Synthesis of Configurationally Defined Protein Conjugates. (2019).
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- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).
- Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. (2007). Surface and Interface Analysis, 39(10), 772-780.
- H NMR chemical shifts d/ppm of ethylene diamine NH 2 protons in 6-10 41. (2012). Magnetic Resonance in Chemistry, 50(10), 696-701.
- Synthesis of three organic impurities of fasudil. (2018). Journal of Chemical Research, 42(8), 406-409.
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13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0186171). NP-MRD. Available at: [Link]
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13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]
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Mass Spectrometry: Interpreting Fragmentation Patterns. (2018). Dr. Puspendra Classes. Available at: [Link]
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- Coupling constants for 1H and 13C NMR. University of California, Irvine.
- FTIR spectra of (a) ethylenediamine (EDA-) and (b) triethylenetetramine...
- Functional Groups and Structural Characterization of Unmodified and Functionalized Lignin by Titration, Elemental Analysis, 1H NMR and FTIR Techniques. (2019).
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An In-depth Technical Guide to the Physical Properties of N-(3-Hydroxypropyl)ethylenediamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Hydroxypropyl)ethylenediamine, identified by CAS Number 56344-32-2, is a difunctional organic molecule incorporating a primary amine, a secondary amine, and a primary alcohol.[1][2] This unique combination of functional groups makes it a valuable building block and intermediate in various chemical syntheses, including the development of novel pharmaceutical agents, polymers, and chelating agents. Its chemical structure, C₅H₁₄N₂O, and molecular weight of 118.18 g/mol , give rise to a specific set of physical properties that are critical for its application, handling, and process development.[1][2] This guide provides a comprehensive overview of these core physical characteristics, underpinned by established scientific protocols and safety considerations.
Synonyms: N-(2-Aminoethyl)propanolamine; 2-(3-Hydroxypropylamino)ethylamine.[1][2]
Core Physical Properties at a Glance
A summary of the key physical properties of this compound is presented below for quick reference. These values represent typical specifications and may vary slightly between suppliers.
| Property | Value | Source(s) |
| CAS Number | 56344-32-2 | [1][2] |
| Molecular Formula | C₅H₁₄N₂O | [1][2] |
| Molecular Weight | 118.18 g/mol | [1][2] |
| Appearance | White or colorless to yellow powder, lump, or clear liquid | [2] |
| Melting Point | 45 - 49 °C | [1][3] |
| Boiling Point | 149 °C at 14 mmHg (18.67 kPa) | [1][3] |
| Density (Predicted) | 0.976 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in water | [1][3] |
| Purity (Typical) | >97.0% (GC) | [2] |
| Sensitivity | Hygroscopic | [1] |
Detailed Analysis of Physical Characteristics
Appearance and State
This compound can exist in various forms at room temperature, from a white or yellowish powder to a lump or clear liquid.[2] This variability is often dependent on the purity of the substance and the ambient temperature, given its relatively low melting point.
Melting Point
The melting point is a critical indicator of purity for crystalline organic compounds.[4] For this compound, the reported melting point ranges from 45 °C to 49 °C.[1][3] A narrow melting range within this scope is indicative of high purity. The presence of impurities typically leads to a depression and broadening of the melting range.
Boiling Point
The boiling point is reported as 149 °C at a reduced pressure of 14 mmHg.[1][3] It is essential to perform the boiling point determination under vacuum because, like many amines, this compound may be susceptible to oxidation or decomposition at the higher temperatures required for boiling at standard atmospheric pressure. The OECD 103 guideline provides several methods suitable for this determination.[3][5]
Density
The predicted density is approximately 0.976 g/cm³.[3] This value is close to that of water, a crucial consideration for solvent selection, extraction, and reaction mixture layering. Accurate density measurement is fundamental for converting mass-based measurements to volume, which is essential for process scale-up and formulation.[6]
Solubility and Hygroscopicity
The presence of multiple hydrophilic groups—two amines and a hydroxyl group—confers high solubility in water.[1][3] These groups can readily form hydrogen bonds with water molecules. A significant practical consideration is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This necessitates storage in a dry, inert atmosphere (e.g., under argon) to prevent degradation and maintain sample integrity.[1]
Spectral Data Interpretation
While specific, publicly available spectra for this compound are scarce, a theoretical interpretation based on its functional groups provides valuable insight for characterization:
-
¹H NMR: The spectrum would be expected to show broad signals for the -OH and -NH protons, the positions of which are dependent on solvent and concentration. Methylene (-CH₂-) groups adjacent to the nitrogen and oxygen atoms would appear as distinct multiplets in the 2.5-4.0 ppm range. The central propylene (-CH₂-CH₂-CH₂-) group would show a multiplet around 1.6-1.8 ppm.
-
¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in unique chemical environments. Carbons bonded to the heteroatoms (oxygen and nitrogen) would be deshielded and appear further downfield (typically in the 40-70 ppm range).
-
FTIR Spectroscopy: Key vibrational bands would be expected. A broad peak in the 3200-3500 cm⁻¹ region would correspond to O-H and N-H stretching vibrations. C-H stretching of the alkyl chain would appear just below 3000 cm⁻¹. C-N and C-O stretching bands would be visible in the 1000-1300 cm⁻¹ fingerprint region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 118. Fragmentation would likely involve the loss of a hydroxyl group or cleavage adjacent to the nitrogen atoms, leading to characteristic daughter ions.
Safety, Handling, and Storage
From a safety perspective, this compound is classified as a hazardous substance. It is associated with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[1]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[1]
-
Precautionary Statements: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory (P280).[1] Handling should occur in a well-ventilated area.
-
Storage: The compound is hygroscopic and should be stored under an inert gas like argon in a tightly sealed container.[1] Recommended storage temperatures are often in the range of 2-8°C to ensure long-term stability.[3]
Experimental Protocols
Accurate determination of physical properties relies on standardized, validated methodologies. The following sections detail protocols based on internationally recognized guidelines.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in ASTM E324 and OECD Guideline 102.[1][7]
Objective: To determine the melting range of a crystalline sample of this compound.
Causality: This method is chosen for its precision and requirement for only a small sample amount. The principle relies on the fact that pure crystalline substances have a sharp, characteristic melting point. Heating is controlled and applied uniformly to a finely powdered sample in a capillary tube, and the temperatures at which melting begins and is completed are observed.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dry. If it appears moist or has been exposed to air, dry it in a desiccator under vacuum. Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder with a spatula.
-
Capillary Loading: Tamp the open end of a capillary tube into the powder until a small amount (2-4 mm height) of the sample is packed into the bottom. Tap the sealed end of the tube gently on a hard surface to compact the sample firmly.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary value. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the expected melting point. Place a new sample capillary in the apparatus. Set the heating rate to a slow, controlled ramp (e.g., 1-2 °C/min).
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears within the sample.
-
Record the temperature (T₂) at which the last solid particle melts, resulting in a clear liquid.
-
-
Reporting: The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow (typically < 2 °C). Repeat the determination at least twice; consistent results validate the measurement.
Protocol 2: Boiling Point Determination at Reduced Pressure
This protocol follows the principles of OECD Guideline 103, which is suitable for substances that may decompose at their atmospheric boiling point.[5]
Objective: To determine the boiling point of liquid this compound under a specified vacuum.
Causality: Reduced pressure lowers the boiling point, preventing thermal decomposition. The dynamic method described here involves measuring the temperature at which the vapor pressure of the substance equals the applied pressure of the system. This equilibrium point is the boiling temperature under those conditions.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a boiling flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to accurately measure the pressure.
-
Sample Addition: Add the liquid sample (a few mL) to the boiling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
System Evacuation: Seal the apparatus and slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 14 mmHg).
-
Heating: Begin heating the boiling flask gently using a heating mantle.
-
Equilibrium Observation: Observe the temperature on the thermometer placed at the vapor outlet. The boiling point is reached when a stable temperature is recorded while the liquid is boiling and vapor is condensing on the thermometer bulb.
-
Recording Data: Record the stable boiling temperature and the precise pressure from the manometer.
-
Reporting: The result is reported as the temperature and the pressure at which it was measured (e.g., 149 °C / 14 mmHg).
Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of a key physical property, such as melting point, ensuring data integrity and trustworthiness.
Caption: Generalized workflow for melting point determination.
References
-
Understanding OECD Guideline 109. YesWeLab. [Link]
-
OECD n°109: Density of liquids and solids. Analytice. [Link]
-
OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. EUROLAB. [Link]
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Melting Points and the Melting Range of Organic Chemicals ASTM E324. Infinita Lab. [Link]
-
Test No. 103: Boiling Point. OECD. [Link]
-
Test No. 109: Density of Liquids and Solids. OECD. [Link]
-
Test No. 102: Melting Point/ Melting Range. OECD. [Link]
-
Physical chemical testing studies. Essem Compliance. [Link]
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OECD n°102: Melting point/Melting interval. Analytice. [Link]
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Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
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Melting point determination. SSERC. [Link]
-
Melting Point Determination. Stanford Research Systems. [Link]
-
BOILING POINT DETERMINATION. Al-Mustaqbal University College. [Link]
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Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]
-
A.l. MELTING/FREEZING TEMPERATURE. European Commission. [Link]
-
E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. [Link]
-
D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. [Link]
-
Melting point determination. University of Calgary. [Link]
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An In-Depth Technical Guide to the Solubility Characteristics of N-(3-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
A Note on the Current State of Data
N-(3-Hydroxypropyl)ethylenediamine (CAS 2332-47-0) is a diamine possessing both primary and secondary amine functionalities, along with a primary hydroxyl group. Despite its potential utility as a chemical intermediate and building block, a comprehensive review of publicly available scientific literature and databases reveals a notable scarcity of detailed, quantitative solubility data for this specific compound. Much of the readily available information is for a related but structurally distinct compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3).
This guide, therefore, serves a dual purpose. Firstly, it collates and presents the established physicochemical properties of this compound. Secondly, and more critically, it provides a robust theoretical framework for understanding its expected solubility behavior in various solvent systems. By applying fundamental principles of chemical structure, polarity, and intermolecular forces, we can infer its solubility characteristics. Furthermore, this document outlines a comprehensive, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.
Physicochemical Properties and Molecular Structure
A foundational understanding of a compound's solubility begins with its molecular structure and inherent physical properties.
Molecular Structure
This compound, also known as N-(2-Aminoethyl)propanolamine, possesses a flexible aliphatic backbone with multiple functional groups that dictate its chemical behavior and solubility.
-
Primary and Secondary Amines: The presence of both a primary (-NH₂) and a secondary (-NH-) amine group makes the molecule basic and capable of acting as a hydrogen bond acceptor and donor. These groups are readily protonated in acidic conditions.
-
Primary Hydroxyl Group: The terminal hydroxyl (-OH) group is polar and a strong hydrogen bond donor and acceptor.
-
Aliphatic Chain: The propylene and ethylene linkages provide a degree of non-polar character to the molecule.
The interplay of these functional groups—the hydrophilic amines and hydroxyl group, and the more hydrophobic carbon backbone—governs its miscibility with a range of solvents.
Known Physicochemical Properties
The following table summarizes the currently available physicochemical data for this compound.
| Property | Value |
| CAS Number | 2332-47-0 |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid |
| Boiling Point | 149 °C at 14 mmHg |
| Melting Point | 49 °C |
| Water Solubility | Soluble |
| Synonyms | N-(2-Aminoethyl)propanolamine, 2-(3-Hydroxypropylamino)ethylamine |
Theoretical Solubility Profile
In the absence of extensive empirical data, a theoretical assessment of solubility based on molecular structure provides valuable guidance for solvent selection in synthesis, purification, and formulation.
Aqueous Solubility
This compound is known to be soluble in water. This high aqueous solubility is anticipated due to the presence of three key functional groups capable of forming strong hydrogen bonds with water molecules: the primary amine, the secondary amine, and the hydroxyl group. The relatively short aliphatic chain does not impart sufficient hydrophobicity to significantly counteract the effect of these polar groups.
Solubility in Organic Solvents
The solubility in organic solvents will be dictated by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in polar protic solvents. These solvents can engage in hydrogen bonding with the amine and hydroxyl groups of this compound, acting as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): Moderate to good solubility is likely in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will facilitate dissolution.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in non-polar solvents. The energy required to break the strong intermolecular hydrogen bonds between molecules of this compound would not be compensated by the weak van der Waals forces established with non-polar solvent molecules.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but will be influenced by environmental conditions, primarily pH and temperature.
Effect of pH
The presence of two amine groups makes the aqueous solubility of this compound highly dependent on pH.
-
Acidic Conditions (Low pH): In acidic solutions, the primary and secondary amine groups will be protonated to form their corresponding ammonium cations (-NH₃⁺ and -NH₂⁺-). This ionization dramatically increases the polarity of the molecule and its ability to interact with water through ion-dipole interactions, leading to a significant increase in aqueous solubility.
-
Neutral to a Basic pH (High pH): As the pH increases, the amine groups will be in their neutral, unprotonated form. While still capable of hydrogen bonding, the molecule will be less polar than its protonated counterpart. At very high pH values, the hydroxyl group could potentially be deprotonated to form an alkoxide, although this would require a strongly basic solution.
The relationship between pH and the ionization state of the amine groups is a critical consideration in drug development, particularly for formulation and understanding behavior in physiological environments.
Effect of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution.
-
In Aqueous and Polar Solvents: For most solid solutes dissolving in a liquid, the process is endothermic, meaning that solubility increases with temperature. It is highly probable that the solubility of this compound in water and other polar solvents will increase as the temperature is raised.
-
Practical Implications: This temperature dependence can be leveraged during purification processes such as recrystallization.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of published data, researchers will likely need to determine the solubility of this compound empirically. The following protocol outlines a robust and self-validating method for this purpose. The causality behind these steps is to ensure the system reaches a true equilibrium and that the measurement of the dissolved solute is accurate and reproducible.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Rationale: To ensure a true equilibrium is reached, an excess of the solid solute must be present.
-
Protocol:
-
To a series of sealed, temperature-controlled vials, add a known volume of the desired solvent (e.g., water, ethanol, acetone).
-
Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial throughout the experiment.
-
Seal the vials to prevent solvent evaporation.
-
-
-
Equilibration:
-
Rationale: Achieving equilibrium is a time-dependent process. Agitation ensures the entire solvent volume is exposed to the solid, and a constant temperature is crucial as solubility is temperature-dependent.
-
Protocol:
-
Place the vials in a constant-temperature shaker or incubator.
-
Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to establish the time required to reach equilibrium. Equilibrium is confirmed when the measured solubility does not change between two consecutive time points.
-
After agitation, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
-
-
Sampling and Analysis:
-
Rationale: It is critical to sample only the supernatant and to prevent any undissolved solid from contaminating the sample, which would lead to an overestimation of solubility. A validated analytical method ensures accurate quantification.
-
Protocol:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.
-
Accurately weigh the filtered aliquot and then dilute it gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of this compound.
-
-
-
Self-Validation:
-
Rationale: To ensure the measured solubility is a true equilibrium value and not an artifact of the experimental conditions.
-
Protocol:
-
Time to Equilibrium: As mentioned in step 2, perform measurements at multiple time points to confirm that the solubility has reached a plateau.
-
Effect of Excess Solid: Repeat the experiment with a significantly different amount of excess solid. If the measured solubility is the same, it confirms that a true saturated solution was achieved.
-
-
Potential Applications
While specific applications for this compound are not extensively documented, its structure suggests its utility as a versatile chemical building block. Its bifunctional nature (amine and hydroxyl groups) makes it a candidate for:
-
Polymer Chemistry: It can act as a monomer or cross-linking agent in the synthesis of polyurethanes, polyamides, and epoxy resins. The hydroxyl group provides a site for esterification or etherification, while the amine groups can react with a variety of functional groups.
-
Corrosion Inhibitors: The presence of nitrogen and oxygen atoms, which can coordinate with metal surfaces, suggests potential as a corrosion inhibitor, particularly in acidic environments.
-
Surfactant Synthesis: The combination of a hydrophilic head (amine and hydroxyl groups) and a short hydrophobic tail makes it a potential precursor for the synthesis of specialty surfactants.
-
Chelating Agents: The diamine structure can coordinate with metal ions, suggesting potential applications where metal sequestration is required.
Conclusion
This compound is a molecule with significant potential in various fields of chemistry, yet its fundamental property of solubility is not well-documented. This guide provides a comprehensive theoretical framework for understanding its solubility characteristics based on its molecular structure. For researchers and drug development professionals, the provided experimental protocol offers a robust methodology for determining the precise solubility data required for their specific applications. The generation and publication of such data would be a valuable contribution to the broader scientific community.
References
- Note: Due to the scarcity of specific literature for this compound (CAS 2332-47-0), the following references provide general principles and methodologies relevant to the topics discussed.
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of poorly soluble drugs in biorelevant media. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-516. [Link]
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]
An In-depth Technical Guide to the Purity Analysis of N-(3-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Hydroxypropyl)ethylenediamine (HPE) is a key bifunctional molecule utilized in various chemical syntheses, including pharmaceuticals and polymer chemistry. The purity of HPE is paramount as trace impurities can significantly impact reaction kinetics, yield, and the safety profile of the final product. This guide provides a comprehensive framework for the robust purity analysis of HPE, detailing an integrated approach that combines classic and modern analytical techniques. We delve into the principles, protocols, and rationale behind potentiometric titration, gas and liquid chromatography, and Karl Fischer titration to provide a complete picture of assay, organic impurities, and water content. This document is designed to equip researchers and quality control analysts with the necessary expertise to establish a self-validating system for the quality assessment of this compound.
Introduction: The Criticality of Purity for this compound
This compound (CAS: 56344-32-2), a molecule possessing both a primary and a secondary amine as well as a primary hydroxyl group, serves as a versatile building block.[1] Its utility in drug synthesis and as a curing agent or cross-linker demands stringent control over its purity profile. Impurities, which can arise from the synthesis process (e.g., unreacted starting materials, side-products) or degradation, can introduce competing reaction pathways or toxicological risks. Therefore, a multi-faceted analytical strategy is not just recommended but essential for ensuring material quality and consistency.
This guide moves beyond a simple listing of methods. It explains the causality behind experimental choices—why a particular technique is suited for a specific purity attribute and how to interpret the results within a quality framework.
Impurity Profiling: Anticipating the Analytes
A robust analytical strategy begins with a theoretical assessment of potential impurities. The synthesis of HPE typically involves the reaction of ethylenediamine with a propylene oxide precursor or a related halo-alcohol. This can lead to several classes of impurities:
-
Starting Materials: Unreacted ethylenediamine.
-
Over-alkylation Products: Molecules where additional hydroxypropyl groups have been added.
-
Positional Isomers: Impurities arising from alternative reaction pathways.
-
Degradation Products: Oxidated or polymerized species resulting from improper storage or handling.
Understanding this impurity landscape is crucial for developing specific and sensitive analytical methods capable of resolving and quantifying these related substances.
Core Purity Assessment: A Multi-Technique Approach
A complete purity profile of this compound requires the integration of several analytical techniques, each interrogating a different aspect of the material's quality.
Assay Determination by Potentiometric Titration
Principle & Rationale: Potentiometric acid-base titration is a definitive method for determining the total basic content of the sample, providing an accurate measure of the overall purity (assay).[2] HPE has two amine functional groups that will be protonated by a strong acid titrant. The endpoint, where the moles of acid equal the moles of base, is detected by a sharp change in potential (pH), measured by an electrode.[3][4] This method is robust, cost-effective, and directly traceable to primary standards.
Experimental Protocol: Potentiometric Titration of HPE
-
System Preparation: Calibrate a pH meter/potentiometer with standard pH buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titrant Standardization: Prepare and standardize a 0.1 M Hydrochloric Acid (HCl) solution against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).
-
Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a clean beaker. Dissolve the sample in ~50 mL of deionized water.
-
Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Data Acquisition: Titrate the sample with the standardized 0.1 M HCl, recording the pH and the volume of titrant added. Collect data points more frequently near the equivalence points (inflection points in the titration curve).
-
Endpoint Determination: Identify the equivalence points from the titration curve. For diamines, two equivalence points may be observed. The second equivalence point is typically used for the assay calculation. The endpoint can be determined more accurately using the first or second derivative of the titration curve.[2]
-
Calculation: Assay (%) = (V × M × F × 100) / W Where:
-
V = Volume of HCl at the equivalence point (mL)
-
M = Molarity of standardized HCl (mol/L)
-
F = Molar mass of HPE (118.18 g/mol ) / 2 (since it's a diamine)
-
W = Weight of the sample (mg)
-
Organic Impurities by Gas Chromatography (GC)
Principle & Rationale: Gas chromatography is the premier technique for separating and quantifying volatile and semi-volatile organic impurities. However, the high polarity and hydrogen-bonding capacity of amines like HPE lead to poor peak shapes and interactions with the GC column.[5][6] To overcome this, derivatization is employed to convert the polar N-H and O-H groups into less polar, more volatile derivatives, significantly improving chromatographic performance.[6][7][8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[5][7]
Experimental Protocol: GC Analysis of HPE (with Silylation)
-
Derivatization:
-
Accurately weigh ~10 mg of the HPE sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 250 µL of BSTFA (with 1% TMCS as a catalyst).[5]
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature before analysis.
-
-
GC-FID Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable.
-
Inlet: Split/Splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify and quantify impurities based on their retention times and relative peak areas. Use an area percent calculation for reporting impurity levels, assuming a similar response factor for structurally related impurities. For higher accuracy, reference standards of known impurities should be used.
Diagram: GC Derivatization and Analysis Workflow
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
Spectroscopic Characterization of N-(3-Hydroxypropyl)ethylenediamine: A Technical Guide
Abstract
Introduction
N-(3-Hydroxypropyl)ethylenediamine (CAS No: 23329-33-1) is a derivative of ethylenediamine featuring a hydroxypropyl substituent on one of the nitrogen atoms. Its molecular structure combines the nucleophilic and basic properties of amines with the hydrogen-bonding capabilities of a terminal alcohol. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and chelating ligands.
Accurate structural elucidation and purity assessment are critical for any application. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework and the functional groups present. This guide will delve into the theoretical ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Molecular Structure and Spectroscopic Correlation
The structure of this compound is presented below, with atoms numbered for the purpose of spectroscopic assignment. Understanding the chemical environment of each proton and carbon atom is key to interpreting the resulting spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.
Predicted ¹H NMR Data (D₂O)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2, H-3, H-5 | 2.60 - 2.90 | Multiplet | 6H | -CH₂-N- |
| H-6 | 1.65 - 1.80 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
| H-7 | 3.55 - 3.70 | Triplet | 2H | -CH₂-OH |
Note: The signals for the amine (N¹H₂, N⁴H) and hydroxyl (O⁸H) protons are typically broad and may not be observed in D₂O due to deuterium exchange. In a non-protic solvent like CDCl₃ or DMSO-d₆, these would appear as broad singlets.
Interpretation of the ¹H NMR Spectrum:
-
The methylene protons adjacent to the nitrogen atoms (H-2, H-3, and H-5) are expected to be in the most deshielded region of the aliphatic part of the spectrum, appearing as a complex multiplet due to coupling with each other.
-
The central methylene protons of the propyl chain (H-6) would appear as a quintet due to coupling with the adjacent H-5 and H-7 protons.
-
The methylene protons attached to the hydroxyl group (H-7) are the most deshielded of the propyl chain protons due to the electronegativity of the oxygen atom and would likely appear as a triplet, coupling with the H-6 protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-2, C-3, C-5 | 40 - 55 | Carbons adjacent to nitrogen. |
| C-6 | 28 - 35 | Aliphatic carbon in the propyl chain. |
| C-7 | 58 - 65 | Carbon adjacent to the electronegative oxygen. |
Interpretation of the ¹³C NMR Spectrum:
-
The spectrum is expected to show five distinct signals corresponding to the five unique carbon environments.
-
The carbons bonded to nitrogen (C-2, C-3, and C-5) will be in the range of 40-55 ppm.
-
The C-6 carbon, being a simple alkyl carbon, will be the most shielded (lowest chemical shift).
-
The C-7 carbon, bonded to the oxygen atom, will be the most deshielded (highest chemical shift).
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3250 - 3400 | N-H Stretch | Primary & Secondary Amine | Medium, Broad |
| 3200 - 3550 | O-H Stretch | Alcohol (H-bonded) | Strong, Broad |
| 2850 - 2960 | C-H Stretch | Aliphatic | Medium to Strong |
| 1590 - 1650 | N-H Bend | Primary Amine | Medium |
| 1450 - 1485 | C-H Bend | Methylene | Medium |
| 1050 - 1150 | C-O Stretch | Primary Alcohol | Strong |
| 1000 - 1250 | C-N Stretch | Amine | Medium |
Interpretation of the IR Spectrum:
-
A prominent, broad absorption band in the region of 3200-3550 cm⁻¹ would be indicative of the O-H stretching of the alcohol group, likely broadened due to intermolecular hydrogen bonding.
-
Overlapping with or adjacent to the O-H band, broader peaks of medium intensity between 3250-3400 cm⁻¹ would correspond to the N-H stretching of the primary and secondary amines.
-
Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the methylene groups.
-
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-O stretch of the primary alcohol and the C-N stretching vibrations.
Experimental Protocols (General)
While specific experimental details are not available, the following provides a general methodology for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of ~220 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent residual peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: As this compound can be a liquid or a low-melting solid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Obtain a background spectrum of the clean salt plates.
-
Place a drop of the sample between the plates to create a thin film.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of this compound by NMR and IR is essential for its identification and quality control. This guide provides a comprehensive overview of the expected spectral features based on its molecular structure. The predicted ¹H and ¹³C NMR data, along with the characteristic IR absorption bands, serve as a valuable reference for researchers working with this compound. While experimental data is not currently widespread, the theoretical analysis presented here offers a solid foundation for the interpretation of experimentally acquired spectra.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
An In-depth Technical Guide to the Thermal Stability of N-(3-Hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of N-(3-Hydroxypropyl)ethylenediamine. In the absence of direct, publicly available thermogravimetric or calorimetric data for this specific molecule, this guide synthesizes information from structurally analogous compounds, including ethylenediamine, propanolamines, and other hydroxypropyl-substituted amines. By examining the thermal behavior of these related molecules, we can project a scientifically grounded understanding of the stability, decomposition pathways, and potential thermal hazards associated with this compound. This guide details the fundamental principles of thermal analysis techniques, proposes expected decomposition mechanisms, and outlines experimental protocols for researchers to rigorously assess the thermal stability of this compound in their own laboratories.
Introduction: The Significance of Thermal Stability in Amine Chemistry
This compound, a bifunctional molecule incorporating both primary and secondary amine groups along with a primary hydroxyl group, holds potential as a versatile building block in pharmaceutical synthesis, polymer chemistry, and as a chelating agent. The inherent reactivity of the amine and hydroxyl functionalities necessitates a thorough understanding of its thermal stability. Thermal degradation can lead to loss of material, formation of undesirable and potentially hazardous byproducts, and compromise the safety and efficacy of processes and products in which it is a component.
For drug development professionals, understanding the thermal stability of such a molecule is critical for defining safe storage conditions, assessing shelf-life, and ensuring the integrity of active pharmaceutical ingredients (APIs) and formulations during manufacturing processes that may involve heating steps. In materials science, the thermal limits of this compound dictate its suitability as a monomer or cross-linking agent in polymers intended for various service temperatures.
This guide will delve into the theoretical and practical aspects of evaluating the thermal stability of this compound, providing a robust framework for its safe and effective application.
Physicochemical Properties of this compound and Its Analogues
A foundational understanding of the physicochemical properties of this compound and its structural relatives is essential for interpreting its thermal behavior.
| Property | This compound | N-(2-hydroxyethyl)ethylenediamine | Ethylenediamine | 3-Amino-1-propanol |
| Molecular Formula | C₅H₁₄N₂O | C₄H₁₂N₂O | C₂H₈N₂ | C₃H₉NO |
| Molecular Weight | 118.18 g/mol | 104.15 g/mol | 60.10 g/mol | 75.11 g/mol |
| Boiling Point | 149 °C @ 14 mmHg | 238-240 °C @ 752 mmHg | 116-117 °C | 184-186 °C |
| Structure | NH₂(CH₂)₂NH(CH₂)₃OH | NH₂(CH₂)₂NH(CH₂)₂OH | NH₂(CH₂)₂NH₂ | NH₂(CH₂)₃OH |
| Key Functional Groups | Primary Amine, Secondary Amine, Primary Hydroxyl | Primary Amine, Secondary Amine, Primary Hydroxyl | Two Primary Amines | Primary Amine, Primary Hydroxyl |
The presence of the hydroxyl group in this compound is expected to increase its boiling point compared to the parent ethylenediamine due to hydrogen bonding. The combination of amine and hydroxyl groups also imparts a hygroscopic nature to the molecule.
Theoretical Framework for Thermal Decomposition of Alkanolamines
The thermal degradation of alkanolamines, such as this compound, is a complex process that can proceed through several potential pathways. The specific mechanism is influenced by factors including temperature, pressure, and the presence of catalysts or contaminants like oxygen, carbon dioxide, and metal ions.[1]
Based on the known degradation pathways of similar amines, the following mechanisms are plausible for this compound:
-
Intramolecular Cyclization: The presence of both an amine and a hydroxyl group can facilitate intramolecular cyclization reactions at elevated temperatures, potentially leading to the formation of piperazine or other heterocyclic structures.
-
C-N and C-C Bond Cleavage: At higher temperatures, the energy input can be sufficient to induce homolytic or heterolytic cleavage of the carbon-nitrogen and carbon-carbon bonds in the molecule. This will result in the formation of smaller, volatile fragments.
-
Deamination and Dehydration: The amine and hydroxyl groups can be eliminated as ammonia and water, respectively, leading to the formation of unsaturated compounds.
-
Oxidative Degradation: In the presence of oxygen, degradation can be initiated at lower temperatures. Oxidative pathways often involve the formation of radical species, leading to a cascade of reactions that can produce a wide array of byproducts, including aldehydes, carboxylic acids, and smaller amines.[2]
A proposed logical flow for the initial stages of thermal decomposition is presented below.
Caption: Potential initial thermal degradation pathways for this compound.
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of this compound requires the use of specialized analytical techniques. The two most critical methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is invaluable for determining the onset of decomposition, identifying multi-step degradation processes, and quantifying the amount of residual mass.
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres is recommended to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the first derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Expected TGA Profile:
Based on data for similar amino alcohols, a single-step or two-step decomposition in an inert atmosphere is anticipated. The initial mass loss would likely correspond to the volatilization and decomposition of the molecule. In an oxidative atmosphere, the onset of decomposition is expected to occur at a lower temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique can detect endothermic events (e.g., melting, boiling, some decompositions) and exothermic events (e.g., crystallization, some decompositions, oxidation).[5]
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A hermetic seal is crucial to prevent mass loss due to evaporation before decomposition.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting or boiling.
-
Identify exothermic peaks, which would indicate a decomposition reaction that releases energy.
-
Determine the onset temperature and the peak maximum for any thermal events.
-
Integrate the area under the peaks to quantify the enthalpy change (ΔH) associated with each event.
-
The logical workflow for a comprehensive thermal analysis is depicted below.
Caption: Experimental workflow for assessing the thermal stability of this compound.
Predicted Thermal Stability and Data Interpretation
While no specific TGA or DSC data for this compound is available in the reviewed literature, we can infer its likely thermal behavior based on related compounds.
| Compound | Onset of Decomposition (Approx.) | Key Observations |
| Ethylenediamine | Degradation pathways are known to occur, with potential for cyclization to form 2-imidazolidione in the presence of CO₂.[6] | The basic ethylenediamine structure is susceptible to degradation, particularly at elevated temperatures and in the presence of reactants like CO₂.[6] |
| Propanolamines | Generally stable up to around 170 °C, above which they undergo thermal decomposition and can only be distilled under reduced pressure.[7] | The presence of the hydroxyl group contributes to a higher boiling point and influences the decomposition mechanism. |
| N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | Stated as "stable under normal conditions" in safety data sheets. Hazardous decomposition products include oxides of nitrogen and carbon. | The fully substituted nature of the amines may lend it greater thermal stability compared to its less substituted counterparts. |
Interpretation of Hypothetical Thermal Analysis Data for this compound:
-
TGA: A significant mass loss is expected to begin in the range of 180-250 °C in an inert atmosphere. The presence of multiple decomposition steps in the DTG curve would suggest a complex degradation mechanism.
-
DSC: An endothermic peak corresponding to the boiling point would be observed. Depending on the decomposition pathway, either an endothermic or exothermic peak could follow at higher temperatures. A strong exotherm would be a significant safety concern, indicating a runaway reaction potential.
Conclusion and Recommendations for Safe Handling
Based on the analysis of structurally similar compounds, this compound is expected to be thermally stable for applications at temperatures well below its boiling point. However, caution should be exercised when heating this compound, particularly in the presence of oxygen or other reactive species.
Recommendations:
-
Experimental Verification: It is imperative that researchers conduct their own TGA and DSC analyses on this compound under conditions that mimic their intended application to determine its precise thermal stability limits.
-
Inert Atmosphere: When heating this compound, the use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent oxidative degradation, which can occur at lower temperatures.
-
Avoid Contaminants: The presence of metal ions or other catalytic species can lower the decomposition temperature. Ensure the use of clean glassware and high-purity reagents.
-
Process Safety: For larger-scale applications involving heating, a thorough process safety evaluation, including reaction calorimetry, should be performed to assess the risk of thermal runaway reactions.
By adhering to these recommendations and utilizing the analytical framework presented in this guide, researchers, scientists, and drug development professionals can ensure the safe and effective use of this compound in their work.
References
- Prime Process Safety Center. Differential Scanning Calorimetry (DSC).
- Frauenkron, M., et al. (2001). "Ethanolamines and Propanolamines," in: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
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ResearchGate. (a) TGA graph of sample A (black curve, using ethylenediamine as a solvent and rinsing in ethanol).... [Link]
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ResearchGate. Thermal study of simple amino-alcohol solutions | Request PDF. [Link]
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ResearchGate. N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids: Synthesis, structural characterization, thermal, dielectric and catalytic properties | Request PDF. [Link]
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Agilent. Amino alcohols Analysis of ethanol amines. [Link]
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PubMed. Synthesis, characterization and properties of ethylenediamine-functionalized Fe3O4 magnetic polymers for removal of Cr(VI) in wastewater. [Link]
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PubMed. Deamination of 2-aminopropanol by ethanolamine ammonia-lyase, an AdoCbl-requiring enzyme. Kinetics and isotope effects for the R and S enantiomers of the substrate. [Link]
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ACS Publications. Thermogravimetric and Differential Thermal Analysis of (Ethylenedinitrilo)tetraacetic Acid and Its Derivatives. [Link]
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Methodological & Application
Application Notes & Protocols: N-(3-Hydroxypropyl)ethylenediamine in Advanced Polymer Synthesis
Abstract
N-(3-Hydroxypropyl)ethylenediamine (HPE), a trifunctional molecule featuring a primary amine, a secondary amine, and a primary hydroxyl group, represents a uniquely versatile building block for the synthesis of advanced functional polymers. Its distinct reactive sites allow for its incorporation as a monomer in step-growth polymerizations, a grafting agent for polymer modification, and a crosslinker for hydrogel networks. This guide provides an in-depth exploration of HPE's role in polymer chemistry, detailing its core applications and providing validated, step-by-step protocols for researchers, scientists, and drug development professionals. We will elucidate the causality behind experimental choices, from monomer selection to purification and characterization, to empower users to rationally design and synthesize novel polymeric materials for applications ranging from drug delivery to tissue engineering.
Introduction: The Molecular Versatility of HPE
This compound (HPE) is a unique amine alcohol that offers a trifecta of reactive functional groups within a single, compact structure. The presence of both a primary (-NH₂) and a secondary (-NH-) amine, coupled with a terminal primary alcohol (-OH), provides polymer chemists with a powerful tool for creating complex macromolecular architectures.
-
Nucleophilicity: The amine groups are excellent nucleophiles, readily participating in reactions with electrophiles such as acyl chlorides, isocyanates, and epoxides. This makes HPE an ideal candidate for synthesizing polyamides, polyurethanes, and poly(β-amino alcohol)s.[1]
-
Hydrophilicity: The hydroxyl group and the amine functionalities impart significant hydrophilicity to polymers, enhancing water solubility or swellability, a critical feature for biomedical applications.[2][3]
-
Post-Modification Handle: One functional group can be selectively reacted while leaving the others available for subsequent modification, crosslinking, or conjugation of bioactive molecules.
It is crucial to distinguish HPE from its well-known counterpart, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (commonly known as Quadrol).[4] While both are based on an ethylenediamine core, Quadrol is a tetra-functional alcohol used extensively as a rigid crosslinking agent in polyurethane foams and epoxy resins.[4] HPE, in contrast, offers a more nuanced reactivity profile, enabling its use in linear, grafted, and lightly crosslinked systems.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.
| Property | Value | Source(s) |
| CAS Number | 56344-32-2 | [5][6] |
| Molecular Formula | C₅H₁₄N₂O | [5][7] |
| Molecular Weight | 118.18 g/mol | [5][7] |
| Appearance | White or Colorless to Yellow solid/liquid | [7] |
| Boiling Point | 149 °C @ 14 mmHg | [5] |
| Solubility | Soluble in water | [5] |
| Synonyms | N-(2-Aminoethyl)propanolamine; 2-(3-Hydroxypropylamino)ethylamine | [5][7] |
Core Applications & Mechanistic Insights
The unique trifunctional nature of HPE allows it to play several distinct roles in polymer synthesis.
Polymer Modification: Grafting for Enhanced Functionality
One of the most powerful applications of HPE is in the post-synthesis modification of existing polymers. By grafting the hydroxypropyl ethylenediamine moiety onto a polymer backbone, one can dramatically alter its properties, such as increasing hydrophilicity and introducing reactive sites for further functionalization. A prime example is the modification of linear polyethyleneimine (L-PEI).
Causality: L-PEI is a cationic polymer known for its gene transfection capabilities but suffers from significant cytotoxicity.[2][3] By reacting L-PEI with a molecule like 3-bromo-1-propanol in the presence of a base, the secondary amine on the PEI backbone is alkylated, resulting in the formation of Poly(3-hydroxypropyl ethylene-imine) (P3HPEI).[2] This modification masks the secondary amines, significantly reducing cytotoxicity while retaining water solubility and introducing pendant hydroxyl groups.[2][3] These new hydroxyl groups can serve as points for drug conjugation or for forming blends with other hydrophilic polymers like chitosan.[2][3]
Caption: Reaction scheme for the synthesis of P3HPEI.
Hydrogel Formation: HPE as a Versatile Crosslinker
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water.[8] Their properties are highly dependent on the crosslinking density.[9] HPE, with its two amine groups, can act as an effective crosslinker for polymers containing amine-reactive functional groups, such as carboxylic acids, epoxides, or activated esters.
Causality: In a system containing a polymer with pendant carboxyl groups (e.g., poly(acrylic acid)), HPE can be used to form stable amide linkages. This reaction is often mediated by carbodiimide chemistry, such as using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10] EDC activates the carboxyl groups, which then react with the primary and secondary amines of HPE to form covalent crosslinks. The density of these crosslinks, and thus the mechanical properties and swelling ratio of the hydrogel, can be precisely controlled by adjusting the molar ratio of HPE to the carboxylic acid groups on the polymer backbone.[9][11] The unreacted hydroxyl groups from HPE remain pendant within the hydrogel matrix, enhancing its hydrophilicity.
Caption: HPE crosslinking two polymer chains via amide bonds.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, including steps for purification and characterization to confirm successful synthesis.
Protocol 1: Synthesis and Film Formulation of Poly(3-hydroxypropyl ethylene-imine) (P3HPEI)
This protocol details the modification of linear polyethyleneimine (L-PEI) to synthesize P3HPEI, followed by its formulation into a blended film with chitosan, suitable for drug delivery studies.[2][3]
Workflow Overview
Caption: Experimental workflow from P3HPEI synthesis to film characterization.
A. Materials & Equipment
-
Linear polyethyleneimine (L-PEI)
-
3-Bromo-1-propanol (≥97%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Absolute ethanol
-
Chitosan (medium molecular weight)
-
Acetic acid
-
Three-necked round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Centrifuge
-
Dialysis tubing (MWCO appropriate for polymer)
-
Freeze-dryer
B. Synthesis of P3HPEI [2]
-
Reaction Setup: In a 100 mL three-necked round-bottom flask, dissolve 1.0 g of L-PEI (0.02 mol repeating unit) in 60 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Reagents: Add 8.1 g of anhydrous K₂CO₃ (0.06 mol) to the flask. This acts as a proton scavenger. Subsequently, add 5.3 mL of 3-bromo-1-propanol (0.06 mol) to the mixture.
-
Rationale: A 3-fold molar excess of the alkylating agent and base relative to the L-PEI repeating unit is used to drive the N-alkylation reaction to completion.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 78 °C under constant stirring. Allow the reaction to proceed for 24 hours.
-
Purification: a. Cool the reaction mixture to room temperature. b. Centrifuge the mixture to pellet the K₂CO₃ and other inorganic salts. c. Collect the supernatant and concentrate it using a rotary evaporator at 40 °C until the ethanol is removed. d. Re-dissolve the resulting viscous polymer in deionized water and dialyze against deionized water for 48 hours to remove any remaining salts and unreacted reagents. e. Lyophilize the purified polymer solution to obtain P3HPEI as a dry, fluffy solid.
C. Formulation of Chitosan/P3HPEI Films [2][3]
-
Prepare Stock Solutions:
-
Prepare a 1% (w/v) chitosan solution in 1% (v/v) aqueous acetic acid.
-
Prepare a 1% (w/v) P3HPEI solution in deionized water.
-
-
Blending: Mix the chitosan and P3HPEI solutions at the desired volume ratios (e.g., 80:20, 60:40, 35:65). Stir the combined solutions for 3 hours to ensure homogeneity.
-
Casting: Pour a defined volume (e.g., 45 mL) of the blended solution into a 90 mm Petri dish.
-
Drying: Dry the films in a level oven at approximately 30-35 °C for several days until a dry, transparent film is formed.
Protocol 2: Synthesis of a pH-Sensitive Hydrogel via HPE Crosslinking
This protocol describes the crosslinking of poly(acrylic acid) (PAA) with HPE to form a hydrogel.
A. Materials & Equipment
-
Poly(acrylic acid) (PAA, average Mv ~450,000)
-
This compound (HPE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Magnetic stirrer
B. Hydrogel Synthesis
-
Polymer Solution: Prepare a 5% (w/v) solution of PAA in PBS (pH 7.4). Stir until fully dissolved.
-
Activator Addition: For every 10 mL of PAA solution, add 50 mg of EDC and 30 mg of NHS. Stir for 15 minutes at room temperature to activate the carboxylic acid groups.
-
Rationale: NHS is added to form a more stable amine-reactive intermediate, which improves the efficiency of the crosslinking reaction and minimizes side reactions.[10]
-
-
Crosslinker Addition: Prepare a 10% (w/v) solution of HPE in PBS. Add a calculated amount of the HPE solution to the activated PAA solution. The amount determines the crosslinking density (see table below).
-
Gelation: Stir the mixture vigorously for 1 minute to ensure homogeneity. Pour the solution into a mold (e.g., a small petri dish or a custom mold) and allow it to set at room temperature. Gelation should occur within 10-30 minutes.
-
Purification: Once the gel is stable, immerse it in a large volume of deionized water. Allow it to swell and wash for 72 hours, changing the water every 12 hours. This removes unreacted crosslinkers, EDC/NHS byproducts, and non-crosslinked polymer chains.
Table of Crosslinking Ratios:
| Target Property | Molar Ratio (-COOH : HPE) | EDC (mg per 10 mL) | HPE (µL per 10 mL of 10% soln) | Expected Outcome |
| Low Crosslinking | 20 : 1 | 50 | ~75 µL | High swelling, soft gel |
| Medium Crosslinking | 10 : 1 | 50 | ~150 µL | Moderate swelling, robust gel |
| High Crosslinking | 5 : 1 | 50 | ~300 µL | Low swelling, stiff gel |
Polymer Characterization
Verifying the structure and properties of the synthesized polymers is a critical step.
| Technique | Purpose | Expected Results for P3HPEI / HPE-Hydrogels |
| ¹H-NMR Spectroscopy | Confirm covalent modification and structure. | For P3HPEI, disappearance of L-PEI backbone signals and appearance of new peaks corresponding to the hydroxypropyl group protons.[2][3] |
| FTIR Spectroscopy | Identify functional groups. | For P3HPEI, appearance of a broad O-H stretch (~3400 cm⁻¹). For HPE-crosslinked hydrogels, appearance of amide I and II bands (~1650 and 1550 cm⁻¹).[12] |
| Size-Exclusion Chromatography (GPC/SEC) | Determine molecular weight and polydispersity (for soluble polymers). | For P3HPEI, an increase in molecular weight compared to the starting L-PEI. |
| Differential Scanning Calorimetry (DSC) | Measure thermal transitions (e.g., glass transition temp, Tg). | P3HPEI exhibits a low Tg (approx. -38.6 °C), indicating its flexible, amorphous nature.[2][3] |
| Swelling Studies | Quantify hydrogel water uptake. | The equilibrium swelling ratio will decrease as the concentration of HPE crosslinker increases.[9] |
Safety and Handling
-
This compound (HPE): Classified as a corrosive liquid.[6] Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
3-Bromo-1-propanol: Is a toxic and corrosive chemical. Handle with extreme care in a fume hood.
-
EDC: Is a moisture-sensitive and skin-sensitizing agent.[13] Avoid inhalation and skin contact.
Conclusion
This compound is a potent and versatile molecule for the rational design of functional polymers. Its unique combination of primary amine, secondary amine, and hydroxyl functionalities provides a platform for creating materials with tailored properties. As demonstrated in the provided protocols, HPE can be effectively used to reduce the cytotoxicity of polycations like PEI and to construct robust hydrogel networks. By understanding the underlying chemical principles and following validated synthesis and characterization procedures, researchers can leverage HPE to develop next-generation polymers for advanced applications in drug delivery, regenerative medicine, and beyond.
References
-
Soradech, S., Kengkwasingh, P., Williams, A. C., & Khutoryanskiy, V. V. (2022). Synthesis and Evaluation of Poly(3-hydroxypropyl Ethylene-imine) and Its Blends with Chitosan Forming Novel Elastic Films for Delivery of Haloperidol. Pharmaceuticals, 14(12), 2671. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Evaluation of Poly(3-hydroxypropyl Ethylene-imine) and Its Blends with Chitosan Forming Novel Elastic Films for Delivery of Haloperidol. Available at: [Link]
-
OALib UPi. (2022). Synthesis and Evaluation of Poly(3-hydroxypropyl Ethylene-imine) and Its Blends with Chitosan Forming Novel Elastic Films for Delivery of Haloperidol. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of hydroxyl groups in polymers. Review. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel dendritic poly(ester-amine) with peripheral hydroxyl. Retrieved January 21, 2026, from [Link]
-
MDPI. (2023). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved January 21, 2026, from [Link]
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MDPI. (2022). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. Available at: [Link]
-
ResearchGate. (2024). Epoxy-Amine Polymerization to Access Poly(β-hydroxyl amine)s with Active Tertiary Amino Pendant Groups. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Facile synthesis of poly(hydroxypropylene imine) dendrimer from a single monomer. Retrieved January 21, 2026, from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US4781921A - Hydrogels of quadrol methacrylate polymers.
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PubMed. (2007). Synthesis of Poly(propyl Ether Imine) Dendrimers and Evaluation of Their Cytotoxic Properties. Retrieved January 21, 2026, from [Link]
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Scientific & Academic Publishing. (2014). Cross-linking in Hydrogels - A Review. Retrieved January 21, 2026, from [Link]
-
Ataman Kimya. (n.d.). TETRAHYDROXYPROPYL ETHYLENEDIAMINE. Retrieved January 21, 2026, from [Link]
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PubMed Central. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Retrieved January 21, 2026, from [Link]
-
Polymer Journal. (1993). Non-reactive polyamides from C3e dimer acids: preparation and properties. Retrieved January 21, 2026, from [Link]
-
Ataman Kimya. (n.d.). N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE). Retrieved January 21, 2026, from [Link]
-
MDPI. (2022). The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. Available at: [Link]
-
PubMed. (2017). Fabrication of Highly Crosslinked Gelatin Hydrogel and Its Influence on Chondrocyte Proliferation and Phenotype. Retrieved January 21, 2026, from [Link]
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Application Notes and Experimental Protocols for N-(3-Hydroxypropyl)ethylenediamine
Introduction
N-(3-Hydroxypropyl)ethylenediamine is a versatile organic compound characterized by its unique trifunctional structure, containing a primary amine, a secondary amine, and a primary hydroxyl group.[1][2] This arrangement of functional groups, each with distinct reactivity, makes it a valuable building block and functional reagent in various scientific and industrial fields, particularly in materials science and drug development. Its water solubility and hygroscopic nature are key physical properties to consider during handling and storage.[1]
The primary and secondary amines offer nucleophilic sites for reactions such as amidation, alkylation, and Schiff base formation. The terminal hydroxyl group can undergo esterification, etherification, or be activated for coupling reactions. This inherent heterobifunctional (or trifunctional) nature allows for its use as a linker or spacer in complex molecular assemblies, enabling the covalent connection of different chemical entities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, focusing on detailed, field-proven protocols. We will explore its use in the surface functionalization of nanoparticles and as a conceptual linker in bioconjugation, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
| Property | Value | Source |
| CAS Number | 56344-32-2 | [1][3] |
| Molecular Formula | C₅H₁₄N₂O | [1][2] |
| Molecular Weight | 118.18 g/mol | [1][2] |
| Synonyms | N-(2-Aminoethyl)propanolamine; 2-(3-Hydroxypropylamino)ethylamine | [1][2] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [2] |
| Solubility | Soluble in water | [1] |
| Boiling Point | 149 °C at 14 mmHg | [1] |
| Sensitivity | Hygroscopic | [1] |
Critical Safety and Handling Procedures
Proper handling of this compound and its derivatives is essential to ensure laboratory safety. While this specific compound has its own safety profile, related diamine compounds can be hazardous, and caution is always warranted.[4][5]
Potential Hazards:
-
Causes serious eye damage.[6]
-
May be harmful if swallowed.[4]
-
Can cause skin irritation or severe burns.[4]
-
May cause respiratory irritation.[6]
Recommended Safety Protocols:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or mists.[5][7]
-
Personal Protective Equipment (PPE):
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[6] It is sensitive to moisture and air; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]
-
Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[6]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek urgent medical attention.[4][6]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists or in case of severe contact, seek medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a physician immediately.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[4]
-
Application I: Surface Functionalization of Silica Nanoparticles
Principle: The functionalization of nanoparticles (NPs) is a cornerstone of nanomedicine and targeted drug delivery.[8] Introducing specific chemical groups onto the NP surface allows for the attachment of targeting ligands, therapeutic payloads, or imaging agents. While this compound itself can be used to create building blocks, its silane derivatives, such as N-[3-(trimethoxysilyl)propyl]ethylenediamine , are widely used to directly functionalize silica (SiO₂) and other metal oxide nanoparticles.[9][10]
The underlying principle involves a covalent reaction between the hydroxyl groups on the silica surface and the methoxysilyl group of the silane agent. This process, known as silanization, grafts the functional molecule onto the nanoparticle, exposing its ethylenediamine moiety. The resulting amine-terminated surface provides a versatile handle for a wide range of subsequent conjugation chemistries.
Experimental Workflow Diagram:
Caption: Workflow for amine-functionalization of silica nanoparticles.
Detailed Protocol: Amine Functionalization of Silica Nanoparticles
This protocol describes the functionalization of pre-synthesized or commercially available silica nanoparticles.
Materials and Reagents:
-
Silica Nanoparticles (SiO₂ NPs), suspended in deionized water or ethanol.
-
N-[3-(trimethoxysilyl)propyl]ethylenediamine (en-TMOS).
-
Anhydrous Ethanol (EtOH).
-
Ammonium Hydroxide (NH₄OH, ~30% solution).
-
Deionized (DI) Water (18.2 MΩ·cm).
-
Reaction vessel (round-bottom flask).
-
Magnetic stirrer and stir bar.
-
Centrifuge capable of pelleting the nanoparticles.
Procedure:
-
Nanoparticle Suspension: In a round-bottom flask, disperse a known quantity of silica nanoparticles in anhydrous ethanol to a final concentration of 1-10 mg/mL. For example, use 100 mg of SiO₂ NPs in 20 mL of anhydrous ethanol.
-
Rationale: Anhydrous solvent is critical to prevent the self-condensation and polymerization of the silane reagent in solution before it can react with the nanoparticle surface.
-
-
Reagent Preparation: In a separate vial, prepare the silanization solution. For every 100 mg of SiO₂ NPs, add 100 µL of N-[3-(trimethoxysilyl)propyl]ethylenediamine to 5 mL of anhydrous ethanol. Mix thoroughly.
-
Reaction Initiation: While vigorously stirring the nanoparticle suspension, add the silanization solution dropwise.
-
Catalysis: Add 500 µL of ammonium hydroxide to the reaction mixture. This acts as a catalyst for the hydrolysis and condensation of the silane onto the silica surface.
-
Reaction Incubation: Seal the flask and allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Purification - Step 1 (Quenching and Initial Wash): After incubation, transfer the suspension to centrifuge tubes. Pellet the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes; adjust speed and time based on NP size). Discard the supernatant.
-
Purification - Step 2 (Washing): Resuspend the pellet in fresh anhydrous ethanol, vortexing or sonicating briefly to ensure complete redispersion. Repeat the centrifugation and resuspension cycle three times with ethanol and then two times with DI water to remove unreacted silane and catalyst.
-
Rationale: Thorough washing is crucial for removing excess reagents that could interfere with downstream applications or characterization.
-
-
Final Product: After the final wash, resuspend the amine-functionalized nanoparticles in the desired buffer or solvent (e.g., PBS or DI water) for storage at 4°C.
Trustworthiness: Quality Control and Characterization To validate the success of the functionalization, perform the following analyses:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the NPs before and after functionalization. A slight increase in size is expected due to the grafted surface layer.[9]
-
Zeta Potential: The surface charge will shift from negative (due to Si-OH groups) to positive (due to protonated amine groups at neutral pH). This change is a strong indicator of successful functionalization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Acquire spectra of the bare and functionalized NPs. The appearance of new peaks corresponding to C-H stretching (~2900 cm⁻¹) and N-H bending (~1570 cm⁻¹) confirms the presence of the organic layer.[9]
Application II: A Conceptual Protocol for Use as a Heterobifunctional Linker
Principle: In drug development, particularly for antibody-drug conjugates (ADCs), linkers are critical components that connect a potent cytotoxic payload to a targeting antibody.[11] this compound represents an excellent scaffold for a heterobifunctional linker due to its distinct amine and hydroxyl functionalities. This allows for a two-step, orthogonal conjugation strategy where one part of the linker reacts with the payload and the other part reacts with the biomolecule, preventing undesirable self-polymerization.
This conceptual protocol outlines how to leverage this structure to conjugate a payload with a carboxylic acid group to a biomolecule (e.g., a protein) via its lysine residues.
Logical Relationship Diagram:
Caption: Two-step bioconjugation using N-(3-HPED) as a linker.
Conceptual Protocol: Two-Step Conjugation
Step 1: Conjugation of Payload to the Linker's Amine Group
This step creates a "linker-payload" intermediate.
Materials:
-
Payload containing a carboxylic acid (-COOH).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF).
-
Reaction Buffer: MES buffer (pH 6.0).
Procedure:
-
Payload Activation: Dissolve the payload, EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 1-2 hours to form the NHS-ester of the payload.
-
Rationale: EDC activates the carboxylic acid, and NHS forms a semi-stable ester that is more resistant to hydrolysis than the EDC-activated intermediate and reacts efficiently with primary amines.
-
-
Linker Reaction: In a separate flask, dissolve this compound (5-10 eq) in DMF.
-
Conjugation: Add the activated payload solution dropwise to the linker solution. Let the reaction proceed overnight at room temperature under an inert atmosphere.
-
Rationale: A large excess of the diamine linker ensures the payload reacts primarily with one molecule of the linker and minimizes dimerization of the payload.
-
-
Purification: Purify the resulting payload-linker conjugate using reverse-phase HPLC to remove excess unreacted linker and other reagents. Confirm the product mass via LC-MS.
Step 2: Conjugation of the Payload-Linker to a Protein
This step attaches the intermediate to the target biomolecule.
Materials:
-
Purified payload-linker conjugate (from Step 1).
-
Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate.
-
Anhydrous DMF or DMSO.
-
Triethylamine or DIPEA.
Procedure:
-
Hydroxyl Activation: Dissolve the payload-linker conjugate in anhydrous DMF. Add DSC (1.2 eq) and a base like triethylamine (2.0 eq). Stir for 4-6 hours at room temperature. This reaction converts the terminal hydroxyl group into an NHS-activated carbonate.
-
Rationale: The hydroxyl group is not naturally reactive towards amines. Activating it with DSC creates a reactive site that will readily couple with the primary amine of a lysine residue on the protein.[12]
-
-
Protein Conjugation: Add the activated payload-linker-carbonate solution dropwise to the protein solution while gently stirring. The amount added will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or 4°C overnight.
-
Purification: Remove unreacted payload-linker and byproducts by purifying the final conjugate using size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Characterize the final conjugate using SDS-PAGE (to confirm an increase in molecular weight), UV-Vis spectroscopy (to determine DAR if the payload has a chromophore), and mass spectrometry.
Summary and Future Directions
This compound is a potent chemical tool for researchers in drug development and materials science. Its value is derived from its multifunctional nature, which enables its use as a surface modification agent (via its derivatives) and as a versatile heterobifunctional linker. The protocols and concepts outlined in this guide demonstrate its practical utility in creating functionalized nanoparticles for targeted delivery and in the strategic construction of complex bioconjugates.
Future applications could further exploit its unique structure. For instance, the secondary amine and hydroxyl group could be used to form chelating structures for metallic radioisotopes in medical imaging, or it could serve as a monomer in the synthesis of novel, biodegradable polyurethanes or hydrogels for controlled-release drug depots. The principles described herein provide a solid foundation for innovation in these and other emerging areas.
References
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- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: N,N'-bis(3-aminopropyl)ethylenediamine.
- TCI Chemicals. (2025, February 10). Safety Data Sheet: N,N'-Bis(3-aminopropyl)ethylenediamine.
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CP Lab Safety. This compound, 25g, Each. Retrieved from [Link]
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American Chemical Society. Ethylenediamine-functionalized silica nanoparticles for use in metal-binding applications. Retrieved from [Link]
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- Google Patents. (Issued). US8147802B2 - Chelator-functionalized nanoparticles.
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Supramolecular Heterodimer Peptides Assembly for Nanoparticles Functionalization. (2024). Advanced Healthcare Materials. Retrieved from [Link]
- Google Patents. (Issued). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
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N‐Hydroxysuccinimide‐Modified Ethynylphosphonamidates Enable the Synthesis of Configurationally Defined Protein Conjugates. (2021). Chemistry – A European Journal. Retrieved from [Link]
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Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. (2017). Scientific Reports. Retrieved from [Link]
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Applications of N-(3-Hydroxypropyl)ethylenediamine in Hydrogel Formation: Technical Guide
Introduction: The Critical Role of Crosslinkers in Advanced Hydrogels
Hydrogels, with their high water content and structural resemblance to the native extracellular matrix, are foundational materials in biomedical applications such as tissue engineering, drug delivery, and regenerative medicine.[1][2] The transition from a liquid polymer solution to a stable, three-dimensional gel network is orchestrated by crosslinking agents.[3] These molecules form covalent or physical bonds between polymer chains, defining the hydrogel's essential properties, including mechanical strength, swelling behavior, and degradation kinetics.[3] The choice of crosslinker is therefore a critical design parameter that dictates the ultimate function and biocompatibility of the hydrogel system.
N-(3-Hydroxypropyl)ethylenediamine (HPE), a diamine molecule featuring both a primary and a secondary amine, as well as a terminal hydroxyl group, has emerged as a highly versatile and functional crosslinking agent. Its unique structure allows for the formation of biocompatible, in situ gelling systems with highly tunable properties, making it an attractive component for researchers and drug development professionals. This guide provides an in-depth exploration of HPE's applications in hydrogel formation, focusing on its mechanism of action, its role in creating tunable biomaterials, and detailed protocols for synthesis and characterization.
Mechanism of Action: Aza-Michael Addition
HPE is particularly effective in crosslinking polymers functionalized with acrylate groups, such as multi-arm polyethylene glycol acrylates (PEG-Ac). The crosslinking occurs via an aza-Michael addition reaction, a type of conjugate addition.[4] In this reaction, the nucleophilic primary and secondary amines of HPE attack the electrophilic α,β-unsaturated carbonyl of the acrylate group. This reaction is highly efficient under physiological conditions (pH 7.4, 37°C), proceeds without the need for a catalyst, and produces no toxic byproducts, making it ideal for biomedical applications where cells or biologics are encapsulated.[4]
The presence of two amine groups on HPE allows it to act as a tetra-functional crosslinker (assuming both hydrogens on the primary amine and the single hydrogen on the secondary amine react), leading to the rapid formation of a stable, covalently crosslinked network.
Caption: Aza-Michael addition reaction between PEG-Acrylate and HPE.
Application Note 1: Engineering Tunable Hydrogel Properties with HPE
A key advantage of using HPE as a crosslinker is the ability to precisely control the resulting hydrogel's properties by modulating the formulation.[5][6] This tunability is critical for designing materials that meet the specific demands of an application, whether it's a soft matrix for cell encapsulation or a stiff scaffold for bone regeneration.
Key Tunable Parameters:
-
Crosslinker Concentration: Increasing the concentration of HPE relative to the polymer precursor leads to a higher crosslinking density. This results in a stiffer hydrogel (higher storage modulus), a faster gelation time, and a lower equilibrium swelling ratio, as the tighter network restricts the influx of water.[7]
-
Precursor Polymer Molecular Weight & Architecture: Using a higher molecular weight polymer precursor (e.g., 20 kDa vs. 10 kDa PEG) at the same weight percent will result in a lower crosslinking density, leading to a softer, more pliable gel. The architecture (e.g., 4-arm vs. 8-arm PEG) also plays a significant role; a higher number of arms per molecule increases the potential crosslinking points, generally leading to faster gelation and stronger gels.
-
pH of Precursor Solutions: The rate of the Michael addition reaction is pH-dependent.[8] The reaction rate increases at a more basic pH due to the increased deprotonation of the amine groups, making them more nucleophilic. Therefore, adjusting the pH of the buffer used to dissolve the precursors can be a powerful tool to control the gelation time, which is particularly important for injectable hydrogel systems.[9]
Table 1: Relationship Between Formulation Parameters and Hydrogel Properties
| Parameter Change | Effect on Gelation Time | Effect on Stiffness (Storage Modulus) | Effect on Swelling Ratio | Rationale |
| Increase HPE Concentration | Decrease | Increase | Decrease | Higher density of crosslinks forms a tighter network more quickly.[7] |
| Increase Polymer MW | Increase | Decrease | Increase | Fewer crosslinking points per unit volume for the same w/v %. |
| Increase Buffer pH (e.g., 7.4 to 8.0) | Decrease | Minimal Change | Minimal Change | Enhanced nucleophilicity of amine groups accelerates the reaction rate.[8][10] |
Protocol 1: Synthesis of an In Situ Forming PEG-HPE Hydrogel
This protocol describes the preparation of a biocompatible hydrogel using a 4-arm PEG-Acrylate and HPE. This formulation is suitable for applications like cell encapsulation or as an injectable filler.
Materials:
-
4-arm PEG-Acrylate (e.g., 10 kDa)
-
This compound (HPE)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, RNase/DNase-free water
-
Two sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Precursor Solution A (Polymer):
-
Calculate the required mass of 4-arm PEG-Acrylate to prepare a 10% w/v solution. For 500 µL of solution, this would be 50 mg.
-
Aseptically weigh the 4-arm PEG-Acrylate into a sterile 1.5 mL tube.
-
Add 500 µL of sterile PBS (pH 7.4) to the tube.
-
Vortex gently until the polymer is completely dissolved. This may take several minutes. Rationale: Dissolving the polymer in a physiologically relevant buffer ensures the final hydrogel is isotonic and at a biocompatible pH.
-
-
Precursor Solution B (Crosslinker):
-
Prepare a stock solution of HPE in sterile water. For example, a 100 mM stock.
-
Calculate the volume of HPE stock solution needed to achieve a desired stoichiometric ratio with the PEG-Acrylate. A common starting point is a 1:1 molar ratio of acrylate groups to amine groups.
-
In a separate sterile 1.5 mL tube, add the calculated volume of HPE stock solution.
-
Add sterile PBS (pH 7.4) to bring the final volume of Solution B equal to that of Solution A (500 µL). Rationale: Keeping the volumes of the two precursor solutions equal ensures homogenous mixing and consistent final concentrations.
-
-
Hydrogel Formation:
-
To form the hydrogel, rapidly mix equal volumes of Solution A and Solution B. For example, pipette 100 µL of Solution A and 100 µL of Solution B into a new tube or a mold.
-
Gently pipette up and down 2-3 times to mix. Avoid introducing air bubbles.
-
Observe the solution. Gelation should begin within seconds to minutes at room temperature, depending on the specific concentrations and pH. The mixture will transition from a liquid to a solid gel.
-
The hydrogel can be formed directly in a culture well, a syringe for injection, or a custom mold.
-
Caption: Experimental workflow for PEG-HPE hydrogel synthesis.
Application Note 2: HPE Hydrogels for Drug Delivery and Cell Encapsulation
The biocompatible, in situ formation of HPE-crosslinked hydrogels makes them excellent candidates for the delivery of therapeutic agents and the encapsulation of living cells.[11][12]
-
Drug Delivery: Hydrophilic drugs can be dissolved in the precursor solutions prior to mixing. Upon gelation, the drug is physically entrapped within the polymer network. The release of the drug is then governed by diffusion through the hydrogel mesh. The release rate can be tuned by altering the crosslinking density; a more densely crosslinked gel (higher HPE concentration) will result in a slower, more sustained release profile.[11]
-
Cell Encapsulation: The cytocompatibility of the Michael addition chemistry allows for the direct mixing of cells with one of the precursor solutions (typically the polymer solution) just before gel formation.[13] This process encapsulates the cells within a 3D, tissue-like environment that supports their viability and function.[2] The hydroxyl groups on the HPE molecule contribute to the hydrophilicity of the final hydrogel, which is beneficial for maintaining cell health and facilitating nutrient transport.[1][14] Studies have shown that such hydrogel systems can maintain high cell viability.[15][16]
Protocol 2: Characterization of HPE-Based Hydrogels
After synthesis, it is essential to characterize the physical properties of the hydrogel to ensure it meets the requirements of the intended application.
A. Gelation Time Measurement (Vial Tilt Method)
A simple yet effective method to determine the point at which the solution transitions to a gel state.
-
Prepare the hydrogel by mixing 200 µL of Solution A and 200 µL of Solution B in a small glass vial (e.g., 4 mL).
-
Start a timer immediately upon mixing.
-
Tilt the vial to 90 degrees every 15 seconds.
-
The gelation time is recorded as the time point at which the solution no longer flows upon tilting.
B. Swelling Ratio Determination
This protocol measures the hydrogel's capacity to absorb and retain water, a critical property for many biological applications.[17]
-
Prepare a hydrogel sample (e.g., 500 µL) and allow it to fully cure for 1 hour at 37°C.
-
Weigh the hydrogel sample to obtain the initial weight (W_initial).
-
Immerse the hydrogel in a tube containing 10 mL of PBS (pH 7.4).
-
Incubate at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), carefully remove the hydrogel from the PBS.
-
Gently blot the surface with a lint-free wipe to remove excess water and weigh the swollen hydrogel (W_swollen).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_initial) / W_initial] x 100 .
-
Continue until the weight remains constant, indicating equilibrium swelling has been reached.
C. Rheological Analysis for Mechanical Properties
Rheometry provides quantitative data on the viscoelastic properties of the hydrogel, such as its stiffness (Storage Modulus, G') and liquid-like behavior (Loss Modulus, G'').
-
Prepare a hydrogel sample by mixing precursor solutions directly onto the bottom plate of a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).
-
Lower the top plate to the desired gap (e.g., 1 mm).
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G'' over time. The crossover point where G' > G'' indicates the gel point.
-
Once the gel is fully formed (G' and G'' plateau), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to characterize the mechanical properties. A G' value that is significantly higher than G'' across the frequency range is characteristic of a stable, elastic gel.
Conclusion
This compound is a powerful and versatile crosslinking agent for the fabrication of advanced hydrogels. Its ability to form stable networks via the biocompatible aza-Michael addition reaction allows for the creation of in situ gelling systems suitable for a wide range of biomedical applications. The key advantage of HPE lies in the straightforward ability to tune the hydrogel's mechanical properties, degradation rate, and swelling behavior by simple adjustments to the formulation. The protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to leverage the unique benefits of HPE in designing next-generation hydrogel-based technologies.
References
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Al-Harbi, N., et al. (2022). Emerging Fabrication Strategies of Hydrogels and Its Applications. PMC - PubMed Central. Available at: [Link]
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Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. Available at: [Link]
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Tang, S., et al. (2021). Tough, Stretchable, and Thermoresponsive Smart Hydrogels. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Hydrogels cross-linked via thiol-Michael addition reactions. ResearchGate. Available at: [Link]
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YouTube. (2022). Crosslinking of Hydrogels for Bioprinting. YouTube. Available at: [Link]
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YouTube. (2022). Preparation: DNA-Crosslinked Polyacrylamide Hydrogels l Protocol Preview. YouTube. Available at: [Link]
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Vashist, A., et al. (2022). Synthesis, classification and properties of hydrogels: their applications in drug delivery and agriculture. Journal of Materials Chemistry B. Available at: [Link]
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Han, L., et al. (2018). Specialty Tough Hydrogels and their Biomedical Applications. PMC - PubMed Central - NIH. Available at: [Link]
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MDPI. (2024). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI. Available at: [Link]
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Zhang, Y., et al. (2019). Functional Hydrogels With Tunable Structures and Properties for Tissue Engineering Applications. PMC - PubMed Central. Available at: [Link]
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Chauhan, G. S., et al. (2006). Synthesis and characterization of acrylamide and 2‐hydroxylpropyl methacrylate hydrogels for specialty applications. ResearchGate. Available at: [Link]
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Li, J., et al. (2024). Synthesis and Properties of Injectable Hydrogel for Tissue Filling. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Michael-type addition reaction for hydrogel formation. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Injectable hydrogels for innovative clinical applications. ResearchGate. Available at: [Link]
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NIH. (n.d.). Tuning Hydrogels by Mixing Dynamic Cross‐Linkers: Enabling Cell‐Instructive Hydrogels and Advanced Bioinks. NIH. Available at: [Link]
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Lutolf, M. P., & Hubbell, J. A. (2003). Synthesis and physicochemical characterization of end-linked poly(ethylene glycol)-co-peptide hydrogels formed by Michael-type addition. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Development of 'Smart' Hydrogels with Tunable Properties for Biomedical and Environmental Applications. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Hydrogels of quadrol methacrylate polymers. Google Patents.
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ResearchGate. (n.d.). Effect of PNIPAM hydrogels exposition during 24 and 48 h. ResearchGate. Available at: [Link]
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MDPI. (2021). Engineering Hydrogels for the Development of Three-Dimensional In Vitro Models. MDPI. Available at: [Link]
-
MDPI. (2022). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. MDPI. Available at: [Link]
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NIH. (n.d.). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Tuning Hydrogels by Mixing Dynamic Cross‐Linkers. ResearchGate. Available at: [Link]
-
NIH. (2013). Performance and Biocompatibility of Extremely Tough Alginate/Polyacrylamide Hydrogels. PMC - NIH. Available at: [Link]
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NIH. (n.d.). Fabrication of Injectable, Porous Hyaluronic Acid Hydrogel Based on an In-Situ Bubble-Forming Hydrogel Entrapment Process. NIH. Available at: [Link]
-
RSC Publishing. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. Available at: [Link]
-
MDPI. (2023). Recent Advancements in Hydrogel Biomedical Research in Italy. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of the in vitro biocompatibility of the hydrogels. ResearchGate. Available at: [Link]
-
NIH. (2017). Graphene Improves the Biocompatibility of Polyacrylamide Hydrogels: 3D Polymeric Scaffolds for Neuronal Growth. PMC - PubMed Central. Available at: [Link]
-
MDPI. (n.d.). E-Beam Cross-Linking of Complex Hydrogels Formulation. MDPI. Available at: [Link]
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Application Notes & Protocols: N-(3-Hydroxypropyl)ethylenediamine as a Versatile Precursor for Advanced Polyurethanes
<
Introduction: Unlocking New Potential in Polyurethane Chemistry
Polyurethanes (PUs) are a cornerstone of modern polymer science, valued for their incredible versatility.[1] Their applications span from flexible foams in furniture to rigid insulators in construction and high-performance coatings.[1] The remarkable properties of polyurethanes are born from the reaction of a diisocyanate with a polyol.[1][2] While this fundamental chemistry is well-established, the quest for novel polyurethane precursors that impart unique and desirable characteristics continues to drive innovation. N-(3-Hydroxypropyl)ethylenediamine (HPE) is one such precursor that is gaining attention for its potential to create polyurethanes with enhanced properties.
This technical guide provides a comprehensive overview of this compound as a precursor for polyurethanes. We will delve into the underlying chemistry, provide detailed synthesis protocols, and outline characterization techniques for researchers, scientists, and drug development professionals.
The Role of this compound in Polyurethane Synthesis
This compound is a unique molecule containing both primary and secondary amine functionalities, as well as a primary hydroxyl group. This trifunctional nature allows it to act as a chain extender and a cross-linker in polyurethane synthesis, leading to polymers with tailored properties. The amine groups react readily with isocyanates to form urea linkages, while the hydroxyl group forms the characteristic urethane linkage.[3][4][5] The presence of both urea and urethane linkages in the polymer backbone can significantly influence the final material's mechanical strength, thermal stability, and chemical resistance.
The general reaction for the formation of a polyurethane involves the addition of an alcohol to an isocyanate.[6] In the case of HPE, the reaction is more complex due to the presence of the more reactive amine groups. The amine groups will preferentially react with the isocyanate to form a polyurea-urethane hybrid.
Reaction Mechanism: A Closer Look
The synthesis of polyurethanes from this compound and a diisocyanate proceeds through a step-growth polymerization. The reaction is typically catalyzed by tertiary amines or organotin compounds to enhance the reaction rate.[4][6] The amine groups on HPE are more nucleophilic than the hydroxyl group and will react faster with the isocyanate.
// Nodes HPE [label="this compound\n(H₂N-CH₂CH₂-NH-CH₂CH₂CH₂-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diisocyanate [label="Diisocyanate\n(O=C=N-R-N=C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Urea-Urethane Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Polyurethane [label="Poly(urea-urethane)", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges HPE -> Intermediate [label="Reaction with -NCO", color="#4285F4"]; Diisocyanate -> Intermediate [label="Reaction with -NH₂ and -OH", color="#4285F4"]; Intermediate -> Polyurethane [label="Polymerization", color="#34A853"]; } } Caption: Simplified reaction scheme for polyurethane synthesis using HPE.
Experimental Protocols
Materials and Safety Precautions
-
This compound (HPE): Corrosive liquid.[7] Avoid contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI): Toxic and a respiratory sensitizer. Handle in a well-ventilated fume hood.
-
Solvent (e.g., Dimethylformamide - DMF): Handle with care, as it is a skin and eye irritant.
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL): Toxic. Handle with caution.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]
Protocol 1: Synthesis of a Linear Poly(urea-urethane)
This protocol outlines the synthesis of a linear polyurethane using a diisocyanate and this compound in a 1:1 molar ratio.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, add this compound dissolved in anhydrous DMF.
-
Reaction Initiation: Slowly add the diisocyanate, also dissolved in anhydrous DMF, to the flask from the dropping funnel under a nitrogen atmosphere with constant stirring.
-
Catalysis: After the initial exothermic reaction subsides, add a catalytic amount of DBTDL.
-
Polymerization: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours to ensure complete polymerization.[10]
-
Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol or water.
-
Purification: Filter the polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.[10]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare [label="Prepare Reactants in Flask\n(HPE in DMF)", fillcolor="#E8F0FE", fontcolor="#202124"]; add_diisocyanate [label="Slowly Add Diisocyanate\n(in DMF)", fillcolor="#E8F0FE", fontcolor="#202124"]; add_catalyst [label="Add Catalyst (DBTDL)", fillcolor="#E8F0FE", fontcolor="#202124"]; polymerize [label="Heat and Stir\n(70-80°C, 4-6 hours)", fillcolor="#E8F0FE", fontcolor="#202124"]; precipitate [label="Precipitate in Non-Solvent", fillcolor="#E6F4EA", fontcolor="#202124"]; filter_wash [label="Filter and Wash Polymer", fillcolor="#E6F4EA", fontcolor="#202124"]; dry [label="Dry in Vacuum Oven", fillcolor="#E6F4EA", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare; prepare -> add_diisocyanate; add_diisocyanate -> add_catalyst; add_catalyst -> polymerize; polymerize -> precipitate; precipitate -> filter_wash; filter_wash -> dry; dry -> end; } } Caption: Workflow for linear poly(urea-urethane) synthesis.
Characterization of the Resulting Polyurethane
A suite of analytical techniques is essential to confirm the structure and determine the properties of the synthesized polyurethane.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful tool for identifying the functional groups present in the polymer.[11] The formation of the urethane and urea linkages can be confirmed by the appearance of specific absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretching | ~3323 | Urethane and Urea NH |
| C-H stretching | ~2859-2938 | Aliphatic CH₂ |
| C=O stretching | ~1734 | Urethane C=O |
| C=O stretching | ~1640 | Urea C=O |
| N-H bending | ~1541 | Urethane and Urea NH |
Table 1: Characteristic FTIR absorption bands for polyurethanes.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the polymer.[13][14] The chemical shifts of the protons and carbons in the vicinity of the urethane and urea linkages can confirm the successful polymerization and provide insights into the polymer's microstructure.[13][15][16] For instance, the proton of the NH group in the urethane linkage typically appears around 9.65 ppm in the ¹H NMR spectrum.[13]
Gel Permeation Chromatography (GPC)
GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the polymer.[17][18][19] This information is crucial as the mechanical properties of the polyurethane are highly dependent on its molecular weight.[17]
Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability and thermal transitions of the polyurethane. TGA provides information about the decomposition temperature of the polymer, which is an indicator of its thermal stability.[20][21][22] DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), which are important for understanding the material's behavior at different temperatures.[21][23][24]
Potential Applications
The unique properties imparted by the incorporation of this compound make these polyurethanes suitable for a range of applications, including:
-
Biomedical Materials: The presence of hydrophilic groups can improve biocompatibility, making them suitable for applications like drug delivery systems and tissue engineering scaffolds.[25]
-
Coatings and Adhesives: The potential for increased cross-linking can lead to coatings and adhesives with enhanced durability and adhesion.[25]
-
Elastomers: The ability to tailor the flexibility and strength of the polymer makes it a candidate for high-performance elastomers.
Conclusion
This compound is a promising precursor for the synthesis of advanced polyurethanes. Its unique trifunctional nature allows for the creation of poly(urea-urethane)s with tunable properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this versatile molecule in developing novel polyurethane materials for a wide array of applications.
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FTIR spectrum of polyurethane samples. | Open-i. Available from: [Link]
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Synthesis of Polyurethanes and Study of Their Surface Morphology - Banaras Hindu University. Available from: [Link]
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Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers - RWTH Publications. Available from: [Link]
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Development and Characterization of Novel Polyurethane Films Impregnated with Tolfenamic Acid for Therapeutic Applications - PMC - PubMed Central. Available from: [Link]
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Characterization of Polyurethanes from MDI, PEG 400 and Kepok Banana Hump additives with TGA, DTG and LCMS spectrometers - ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Safe Handling of N-(3-Hydroxypropyl)ethylenediamine
Introduction and Scope
N-(3-Hydroxypropyl)ethylenediamine (CAS No: 23322-83-0), also known as N-(2-Aminoethyl)propanolamine, is a bifunctional organic building block possessing both primary and secondary amine groups, as well as a primary hydroxyl group.[1] Its unique structure makes it a valuable intermediate in the synthesis of a wide range of molecules, including chelating agents, surfactants, and functional polymers for pharmaceutical and materials science applications.
However, the chemical's utility is matched by its significant hazard profile. It is classified as a corrosive substance capable of causing severe skin burns and serious eye damage.[1] Furthermore, its hygroscopic nature requires specific storage and handling considerations to maintain its integrity.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in the hierarchy of controls, to minimize exposure risk and ensure the well-being of laboratory personnel.
Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of a robust risk assessment. The primary hazard associated with this compound is its corrosivity.
GHS Classification
The Globally Harmonized System (GHS) classification provides a clear and immediate summary of the chemical's dangers.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage. |
Data sourced from Labsolu Safety Information.[1]
Physicochemical Data
These properties are critical for designing appropriate storage, handling, and emergency response procedures.
| Property | Value | Reference |
| CAS Number | 23322-83-0 | |
| Molecular Formula | C₅H₁₄N₂O | [1][2] |
| Molecular Weight | 118.18 g/mol | [1][2] |
| Appearance | White to yellow powder, lump, or clear liquid | [2] |
| Melting Point | 49 °C | [1] |
| Boiling Point | 149 °C @ 14 mmHg | [1] |
| Solubility | Soluble in water | [1] |
| Sensitivity | Hygroscopic | [1] |
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective strategy for mitigating risk is to follow the hierarchy of controls, which prioritizes interventions from most to least effective. This approach should be applied before any work with this compound commences.
Engineering Controls
These controls are designed to physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, aliquoting, and solution preparation, must be conducted inside a certified chemical fume hood to prevent the inhalation of any potential dusts or mists and to contain spills.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed within the immediate work area.[3]
Administrative Controls
These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): All personnel must be trained on this document and specific laboratory-developed SOPs before handling the chemical.
-
Designated Work Area: Clearly demarcate an area for working with corrosive materials to prevent cross-contamination.
-
Restricted Access: Only authorized and trained personnel should be allowed in the designated handling area.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this chemical.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or EN166 standards are mandatory.[3] A full-face shield must be worn over the goggles when handling larger quantities (>50g) or during procedures with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart. Double-gloving is recommended. Dispose of gloves immediately after handling and wash hands thoroughly.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a closed front is required.
-
Clothing: Full-length pants and closed-toe shoes are mandatory.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia derivatives may be necessary.[4] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place.[3]
Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for reproducible science and personal safety.
Protocol: Weighing and Aliquoting
Causality: This procedure is performed in a fume hood to contain any dust from the solid form and to protect against splashes if the material is molten or in liquid form.
-
Preparation: Don all required PPE as specified in Section 3.3. Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface.
-
Tare Container: Place a clean, dry, and chemically compatible secondary container (e.g., glass beaker) on the analytical balance inside the fume hood and tare the balance.
-
Dispensing: Carefully transfer the desired amount of this compound from the stock container to the tared container using a clean spatula or pipette.
-
Sealing: Immediately and securely close the primary stock container. Due to its hygroscopic nature, consider flushing the headspace with an inert gas like argon before sealing for long-term storage.[1]
-
Cleanup: Clean the spatula with an appropriate solvent (e.g., isopropanol) in a designated waste beaker within the hood. Dispose of the absorbent liner and any contaminated materials into the solid hazardous waste stream.
-
Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
Protocol: Preparation of Aqueous Solutions
Causality: The dissolution of amines can be exothermic. Slow, controlled addition to the solvent prevents excessive heat generation and potential splashing of the corrosive solution.
-
Preparation: Set up all necessary equipment (magnetic stir plate, stir bar, beaker, graduated cylinder) inside a chemical fume hood on an absorbent liner. Don all required PPE.
-
Weighing: Following Protocol 4.1, weigh the required mass of this compound.
-
Solvent Measurement: Measure the required volume of the solvent (e.g., deionized water) in a graduated cylinder and transfer it to a beaker equipped with a magnetic stir bar.
-
Dissolution: Place the beaker on the magnetic stir plate and begin stirring at a moderate speed. Slowly add the weighed this compound to the stirring solvent in small portions.
-
Completion: Continue stirring until the solid is fully dissolved.
-
Transfer and Labeling: Carefully transfer the solution to a suitable, clearly labeled storage bottle. The label must include the chemical name, concentration, date, and appropriate hazard pictograms.
-
Cleanup: Dispose of all contaminated materials in the appropriate hazardous waste containers.
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
First Aid Measures
Self-Validation: The following steps are aligned with standard safety data sheet recommendations and are designed to be initiated immediately while professional medical help is summoned.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
In Case of Skin Contact: Immediately take off all contaminated clothing and shoes. Flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower if the area of contact is large.[3] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill Response Protocol
The response to a spill depends on its size and the immediate risk to personnel.
-
Small Spill (<100g or 100mL):
-
Alert personnel in the immediate area.
-
Ensure you are wearing full PPE, including respiratory protection if the material is a powder and there is a risk of airborne dust.
-
Contain the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5]
-
Carefully apply the absorbent material over the spill, working from the outside in.[5]
-
Using non-sparking tools, scoop the absorbed material into a labeled, sealable hazardous waste container.[6]
-
Decontaminate the spill area with a mild detergent and water, then wipe dry.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spill (>100g or 100mL) or Any Spill Outside of a Fume Hood:
-
EVACUATE the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is an immediate fire risk.
-
Close the laboratory door and post a warning sign.
-
Call your institution's emergency response team (e.g., Environmental Health & Safety) and 911.[7][8]
-
Provide responders with the chemical name and a copy of the Safety Data Sheet (SDS).
-
Do not re-enter the area until it has been cleared by trained emergency personnel.
-
Storage and Waste Disposal
Storage Conditions
Proper storage is crucial for maintaining chemical stability and preventing accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
The storage area should be a designated corrosives cabinet.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
-
Due to its hygroscopic nature, consider storing under an inert atmosphere (e.g., argon) to prevent degradation.[1]
-
The storage area should be secured and accessible only to authorized personnel.
Waste Disposal
All waste materials must be treated as hazardous.
-
Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
Dispose of waste through your institution's licensed hazardous waste disposal program, following all local, state, and federal regulations.
References
-
Material Safety Data Sheet - N,N,N',N'-Tetrakis(2-hydroxypropyl) ethylenediamine. Cole-Parmer. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
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Spill Response Procedures. FIU Environmental Health and Safety. [Link]
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Spill Clean up Procedure. University of British Columbia Safety & Risk Services. [Link]
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Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
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This compound Product Information. CP Lab Safety. [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]
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Application Note: N-(3-Hydroxypropyl)ethylenediamine (HPEA) in Advanced Polymer Synthesis
Abstract
N-(3-Hydroxypropyl)ethylenediamine (HPEA) is a versatile monomer distinguished by its trifunctional nature, possessing a primary amine, a secondary amine, and a primary hydroxyl group. This unique combination of reactive sites allows HPEA to participate in a diverse range of polymerization reactions, including polycondensation and polyaddition, and to act as a potent initiator for ring-opening polymerization. The resultant polymers are endowed with hydrophilic properties, reactive pendant groups, and often, inherent biocompatibility, making them prime candidates for applications in drug delivery, gene therapy, and advanced biomaterials. This guide provides a comprehensive overview of HPEA's utility, detailing reaction mechanisms and offering field-tested protocols for the synthesis of novel polyamides and poly(ester-amine)s.
Physicochemical Properties and Reactivity of HPEA
This compound, also known as N-(2-Aminoethyl)propanolamine, is a trifunctional monomer that serves as a flexible building block in polymer chemistry.[1] Its structure features three distinct nucleophilic centers: a primary amine (-NH2), a secondary amine (-NH-), and a primary hydroxyl (-OH) group. This multifunctionality is the cornerstone of its versatility.
The primary amine is the most nucleophilic and least sterically hindered site, making it the preferential point of reaction in many polymerization processes, especially under kinetic control. The secondary amine offers an additional site for reaction, which can lead to the formation of branched or cross-linked polymer architectures. The hydroxyl group, while less nucleophilic than the amines, is crucial for initiating ring-opening polymerization (ROP) of cyclic esters and for introducing hydrophilicity and hydrogen-bonding capabilities into the final polymer structure.
Table 1: Key Physicochemical Properties of this compound (HPEA)
| Property | Value | Source |
| CAS Number | 56344-32-2 | [1] |
| Molecular Formula | C5H14N2O | [1] |
| Molecular Weight | 118.18 g/mol | [1] |
| Appearance | Colorless to yellow liquid/powder | [1] |
| Purity | >97.0% (GC) | [1] |
Polymerization Strategies Employing HPEA
The unique trifunctional structure of HPEA opens up several strategic pathways for polymer synthesis. The choice of co-monomer and reaction conditions dictates the final polymer architecture, leading to linear, branched, or star-shaped macromolecules with tailored properties.
Caption: Key polymerization routes accessible using HPEA as a monomer.
Strategy 1: Polycondensation for the Synthesis of Functional Polyamides
Polycondensation of HPEA with a diacyl chloride, such as adipoyl chloride, offers a direct route to linear polyamides with pendant hydroxyl groups. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is chosen for its ability to dissolve the resulting polyamide and for its high boiling point, allowing for elevated reaction temperatures if needed.
-
Acid Scavenger: Triethylamine (TEA) is a crucial component. It acts as a base to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the amine groups on the HPEA monomer, which would render them non-nucleophilic and halt the polymerization.
-
Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent side reactions with atmospheric moisture, which could hydrolyze the highly reactive acyl chloride.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive primary amine and the acyl chloride, which helps in achieving a more controlled polymerization and a narrower molecular weight distribution.
Protocol 2.1: Synthesis of Poly(HPEA-adipamide)
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The flask is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Reagent Preparation:
-
Dissolve 11.82 g (0.10 mol) of HPEA and 22.27 mL (0.16 mol) of triethylamine in 100 mL of anhydrous DMAc.
-
Prepare a solution of 18.30 g (0.10 mol) of adipoyl chloride in 50 mL of anhydrous DMAc in the dropping funnel.
-
-
Reaction Execution:
-
Cool the flask containing the HPEA solution to 0°C in an ice bath.
-
Add the adipoyl chloride solution dropwise to the stirred HPEA solution over a period of 60 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into 1 L of vigorously stirred deionized water.
-
Collect the white, fibrous precipitate by vacuum filtration.
-
Wash the polymer thoroughly with water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove unreacted monomers, TEA hydrochloride, and residual solvent.
-
Dry the purified polymer in a vacuum oven at 60°C for 48 hours.
-
Strategy 2: Ring-Opening Polymerization (ROP) with HPEA as Initiator
HPEA is an excellent initiator for the ring-opening polymerization of cyclic esters like L-lactide or ε-caprolactone. The hydroxyl group of HPEA attacks the carbonyl carbon of the cyclic ester, initiating the growth of a polyester chain. This results in the formation of star-shaped polymers where polyester arms radiate from a central HPEA core. These structures are of significant interest in drug delivery due to their defined architecture and biocompatibility.[2]
Causality Behind Experimental Choices:
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used and highly efficient catalyst for the ROP of cyclic esters.[2] It activates the monomer by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack.
-
Solvent-Free (Melt) Polymerization: Conducting the reaction in the melt at high temperatures (e.g., 140°C) avoids the need for solvents, simplifying purification and reducing environmental impact. This is feasible because the monomers and the resulting polymer are molten at this temperature.
-
High Vacuum: A high vacuum is applied before sealing the reaction vessel to remove any trace amounts of water, which can act as an alternative initiator and lead to poor control over the molecular weight and architecture of the polymer.
Protocol 2.2: Synthesis of a 2-Arm Poly(L-lactide) Initiated by HPEA
-
Reactor Setup: A Schlenk flask is charged with 14.41 g (0.10 mol) of L-lactide, 0.59 g (0.005 mol) of HPEA (initiator), and 0.040 g (0.1 mmol) of Sn(Oct)₂ (catalyst).
-
Inerting the System: The flask is sealed, and the contents are subjected to three cycles of vacuum-backfill with high-purity argon to remove air and moisture. The flask is then left under high vacuum for 2 hours while stirring at room temperature to ensure complete removal of water.
-
Reaction Execution:
-
The flask is backfilled with argon and immersed in a preheated oil bath at 140°C.
-
The reaction mixture is stirred magnetically for 6 hours. The viscosity will increase significantly as the polymerization proceeds.
-
-
Polymer Isolation and Purification:
-
The flask is removed from the oil bath and allowed to cool to room temperature. The solid polymer is dissolved in 50 mL of dichloromethane (DCM).
-
The polymer solution is precipitated by adding it dropwise to 500 mL of cold methanol.
-
The white precipitate is collected by filtration and redissolved in DCM and re-precipitated in cold methanol two more times to ensure the removal of unreacted monomer and catalyst.
-
The final product is dried under vacuum at 40°C to a constant weight.
-
Workflow for Polymer Characterization
A systematic characterization workflow is essential to validate the successful synthesis and to understand the properties of the newly formed polymers. This process ensures the trustworthiness of the protocols by confirming the polymer's structure, molecular weight, and purity.
Caption: Standard workflow for the characterization of HPEA-based polymers.
Expected Characterization Results
Table 2: Summary of Analytical Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Outcome for Poly(HPEA-adipamide) | Expected Outcome for HPEA-PLLA |
| FTIR | Functional Groups | Appearance of amide C=O stretch (~1640 cm⁻¹), N-H bend (~1540 cm⁻¹). Persistence of broad O-H stretch (~3300 cm⁻¹). | Appearance of strong ester C=O stretch (~1750 cm⁻¹). Disappearance of L-lactide monomer peaks. Persistence of amine/hydroxyl peaks from HPEA core. |
| ¹H NMR | Chemical Structure | Signals corresponding to the polymer backbone protons and the pendant hydroxypropyl chain. Integration ratios confirm the 1:1 incorporation of monomers. | Signals for the PLLA backbone (~5.15 ppm and ~1.58 ppm). Signals from the HPEA core will be present but at a low relative intensity, confirming its role as an initiator. |
| GPC | Molecular Weight (Mn, Mw) & Dispersity (Đ) | Monomodal distribution with Đ typically between 1.8 - 2.5, characteristic of step-growth polymerization. | Monomodal distribution with a narrower Đ, often < 1.5, indicating a more controlled chain-growth polymerization. |
| DSC | Thermal Transitions | A glass transition temperature (Tg) typically observed between 80-120°C. No melting point (Tm) if amorphous. | A Tg around 55-65°C and a Tm around 150-170°C, characteristic of semi-crystalline PLLA. |
Potential Applications in Drug Development
The unique properties of HPEA-derived polymers make them highly attractive for biomedical applications.
-
Drug Conjugation: The pendant hydroxyl groups on polyamides can be used as handles for conjugating active pharmaceutical ingredients (APIs), enabling the creation of polymer-drug conjugates for targeted delivery.
-
Gene Delivery: The primary and secondary amines within the polymer backbone can be protonated at physiological pH. The resulting polycationic nature allows these polymers to electrostatically complex with negatively charged nucleic acids (like siRNA and pDNA), forming polyplexes that can transfect cells.
-
Biocompatible Coatings and Hydrogels: The inherent hydrophilicity and hydrogen-bonding capacity imparted by the hydroxyl and amine groups can improve the biocompatibility of materials used for medical implants or can be used to formulate hydrogels for tissue engineering and controlled release applications.
Conclusion
This compound is a powerful and versatile monomer that enables the synthesis of a wide array of functional polymers. Its trifunctional nature allows for precise control over polymer architecture, leading to materials with tailored properties for advanced applications. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to explore the potential of HPEA in creating next-generation biomaterials, drug delivery systems, and therapeutic agents. The inherent functionality of HPEA-based polymers offers a rich platform for further chemical modification, promising continued innovation in the field.
References
- Vertex AI Search. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE).
- CymitQuimica. This compound.
- ACS Publications. Epoxy-Amine Polymerization to Access Poly(β-hydroxyl amine)s with Active Tertiary Amino Pendant Groups. ACS Applied Polymer Materials.
- National Institutes of Health (NIH). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. PMC.
- ResearchGate. Synthesis of polyamides.
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Application Notes and Protocols for the Quantification of N-(3-Hydroxypropyl)ethylenediamine by Titration
Introduction
N-(3-Hydroxypropyl)ethylenediamine is a diamine functionalized with a primary and a secondary amine, as well as a primary alcohol. This structure lends itself to a variety of applications, including as a building block in the synthesis of polymers, chelating agents, and as an impurity in the production of pharmaceuticals such as Fasudil[1]. The accurate quantification of this compound is critical for quality control in these manufacturing processes, ensuring product purity, and for stability studies.
This application note provides a detailed guide to the quantification of this compound using non-aqueous potentiometric titration. This method is particularly suited for the analysis of weak bases like this compound that may not yield a sharp endpoint in aqueous solutions. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a robust and validated approach to the precise determination of this compound.
Scientific Principles of Titration
However, in aqueous media, the leveling effect of water can make it difficult to distinguish between the two endpoints for polybasic species, and the inherent weakness of the base can lead to an indistinct endpoint. To overcome these challenges, non-aqueous titration in a suitable organic solvent is the method of choice.
Non-Aqueous Titration
Non-aqueous titration enhances the basicity of weak bases, allowing for a sharper and more easily detectable endpoint. A protogenic solvent like glacial acetic acid is commonly used. In this medium, a strong acid titrant, such as perchloric acid, will readily protonate the amine groups of this compound. The reactions can be represented as follows:
-
First Protonation: H₂N(CH₂)₂NH(CH₂)₃OH + HClO₄ → [H₃N(CH₂)₂NH(CH₂)₃OH]⁺ + ClO₄⁻
-
Second Protonation: [H₃N(CH₂)₂NH(CH₂)₃OH]⁺ + HClO₄ → [H₃N(CH₂)₂NH₂(CH₂)₃OH]²⁺ + 2ClO₄⁻
Potentiometric Endpoint Detection
Instead of relying on a visual color indicator, potentiometric titration is employed for more precise and objective endpoint determination. This technique involves monitoring the change in potential (in millivolts) of a suitable electrode system as the titrant is added. A sharp change in potential occurs at the equivalence point, where the moles of titrant added are stoichiometrically equivalent to the moles of the analyte. The endpoint is typically determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of this compound by non-aqueous potentiometric titration.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥98% Purity | TCI, Sigma-Aldrich |
| Perchloric Acid (HClO₄), 0.1 N in Glacial Acetic Acid | Volumetric Standard | Sigma-Aldrich, Fisher Scientific |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Fisher Scientific, VWR |
| Potassium Hydrogen Phthalate (KHP) | Primary Standard | NIST traceable |
| Crystal Violet Indicator | ACS Grade | Sigma-Aldrich |
| Toluene | ACS Grade | Fisher Scientific |
Instrumentation
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo G20, Metrohm 888 Titrando)
-
Glass pH Electrode (or a specialized electrode for non-aqueous titrations)
-
Analytical Balance (readability to 0.1 mg)
-
Magnetic Stirrer and Stir Bars
-
Class A Volumetric Glassware (Burettes, Pipettes, Volumetric Flasks)
Workflow Diagram
Caption: Workflow for the potentiometric titration of this compound.
Protocol 1: Standardization of 0.1 N Perchloric Acid
The accuracy of the titration is critically dependent on the exact concentration of the titrant. Therefore, the 0.1 N perchloric acid solution must be standardized against a primary standard.
-
Accurately weigh approximately 0.5 g of previously dried (at 110 °C for 2 hours) potassium hydrogen phthalate (KHP) into a 250 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to a blue-green endpoint.
-
Perform the titration in triplicate and calculate the average normality of the perchloric acid solution.
Calculation of Normality (N) of Perchloric Acid:
N = (Weight of KHP in g) / (0.20423 g/meq × Volume of HClO₄ in mL)
Protocol 2: Titration of this compound
-
Accurately weigh approximately 0.15-0.20 g of this compound into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Place the beaker on a magnetic stirrer and immerse the glass electrode and the tip of the burette into the solution.
-
Begin the titration with the standardized 0.1 N perchloric acid, adding the titrant in small increments (e.g., 0.1 mL).
-
Record the potential (mV) after each addition of titrant, ensuring the reading is stable before proceeding.
-
Continue the titration past the equivalence point(s) to ensure a complete titration curve is obtained.
-
Plot the potential (mV) versus the volume (mL) of perchloric acid added.
-
Determine the equivalence point(s) from the inflection point of the titration curve or by using the first or second derivative plots.
-
Perform the titration in triplicate.
Calculation of Purity:
Purity (%) = (V × N × E) / W × 100
Where:
-
V = Volume of perchloric acid consumed at the equivalence point (mL)
-
N = Normality of the standardized perchloric acid (meq/mL)
-
E = Equivalent weight of this compound (Molecular Weight / number of reacting groups)
-
W = Weight of the sample (mg)
For this compound (MW = 118.18 g/mol ), if both amine groups are titrated to a single endpoint, the number of reacting groups is 2, and the equivalent weight is 59.09 g/eq. If two distinct endpoints are observed, the equivalent weight for the first endpoint would be 118.18 g/eq.
Method Validation
To ensure the reliability and suitability of the titration method for its intended purpose, a validation study should be conducted. The key validation parameters are outlined below, with recommendations based on established guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The titration curve should exhibit a clear inflection point corresponding to the analyte. Spiking the sample with known impurities should not interfere with the endpoint of the analyte. |
| Linearity | A linear relationship (R² > 0.99) should be observed between the weight of the sample and the volume of titrant consumed over a range of 50-150% of the target sample weight. |
| Accuracy | The recovery of the analyte should be between 98.0% and 102.0% when analyzing samples of known purity or spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample weight). |
| Precision (Repeatability) | The relative standard deviation (RSD) of a series of measurements (n≥6) of a homogeneous sample should be ≤ 2.0%. |
| Intermediate Precision | The RSD of results obtained by different analysts on different days should be within acceptable limits, demonstrating the ruggedness of the method. |
Data Presentation and Interpretation
The results of the potentiometric titration are best visualized through a titration curve. The shape of the curve provides valuable information about the reaction. For a diamine like this compound, the titration curve may exhibit one or two inflection points, depending on the difference in the basicity of the two amine groups in the chosen solvent system.
A typical titration curve and its first derivative are shown below. The peak of the first derivative curve corresponds to the equivalence point of the titration.
Caption: Representation of a titration curve and its first derivative for endpoint determination.
Conclusion
The non-aqueous potentiometric titration method detailed in this application note provides a reliable and accurate means for the quantification of this compound. By understanding the underlying scientific principles and adhering to the described protocols and validation procedures, researchers and quality control analysts can confidently determine the purity and concentration of this important chemical compound.
References
- Fritz, J.S. (1952). Acid-Base Titrations in Nonaqueous Solvents. G. Frederick Smith Chemical Company.
- USP. <1225> Validation of Compendial Procedures. In: USP 43 – NF 38. Rockville, MD: USP; 2020.
-
Mettler Toledo. Validation of Titration Methods. [Link]
-
ResearchGate. Potentiometric titrations of weak acids in non-aqueous solvents. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
Sources
Application Notes and Protocols: N-(3-Hydroxypropyl)ethylenediamine as a Versatile Curing Agent for Epoxy Resins
Foreword for the Modern Materials Scientist
In the ever-evolving landscape of thermosetting polymers, the pursuit of enhanced performance, processability, and tailored material properties is paramount. While the canon of epoxy curing agents is extensive, a class of molecules that offers a unique combination of reactivity and functionality warrants closer examination. This guide focuses on N-(3-Hydroxypropyl)ethylenediamine (HPE), an aliphatic amine that presents an intriguing blend of primary and secondary amine functionalities, complemented by a reactive hydroxyl group.
This document is not merely a recitation of procedures; it is a deep dive into the chemical rationale behind the use of HPE in epoxy formulations. We will explore its curing mechanism, its anticipated effects on the final thermoset properties, and provide detailed protocols to serve as a robust starting point for your research and development endeavors. Our aim is to equip you, the researcher and innovator, with the foundational knowledge and practical guidance to unlock the full potential of this compound in your epoxy systems.
Chemical and Physical Properties of this compound
A thorough understanding of a curing agent's intrinsic properties is the bedrock of successful formulation. This compound, also known as N-(2-Aminoethyl)propanolamine, is a hygroscopic, water-soluble solid at room temperature.[1] Its key physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C5H14N2O | [1] |
| Molecular Weight | 118.18 g/mol | [1] |
| Appearance | White to colorless or yellow solid/lump/liquid | [1] |
| Boiling Point | 149 °C at 14 mmHg | [1] |
| Melting Point | 49 °C | [1] |
| Purity | >97.0% (GC) | |
| Synonyms | N-(2-Aminoethyl)propanolamine; 2-(3-Hydroxypropylamino)ethylamine | [1] |
The Curing Mechanism: A Tale of Two Reactive Groups
The efficacy of this compound as an epoxy curing agent stems from the presence of both amine and hydroxyl functionalities. The primary and secondary amines are the principal actors in the crosslinking reaction with the epoxy resin's oxirane rings. This reaction is a nucleophilic addition, where the active hydrogens on the nitrogen atoms attack the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of a covalent bond. This process builds a three-dimensional, crosslinked polymer network, which is the hallmark of a cured thermoset.[2]
The reaction proceeds in a stepwise manner:
-
Primary Amine Reaction: The primary amine group (-NH2) contains two active hydrogens, each capable of reacting with an epoxy group. This initial reaction forms a secondary amine.
-
Secondary Amine Reaction: The newly formed secondary amine, as well as the original secondary amine in the HPE molecule, each have one active hydrogen that can further react with another epoxy group, creating a tertiary amine and a branch point in the polymer network.
The presence of the hydroxyl (-OH) group on the propyl chain of HPE introduces a fascinating dimension to the curing process. While the amine-epoxy reaction is the dominant curing pathway at ambient and moderately elevated temperatures, the hydroxyl group can participate in the reaction in several ways:
-
Catalytic Effect: The hydroxyl group can act as a catalyst, accelerating the amine-epoxy reaction. It is thought to do this by forming a hydrogen bond with the oxygen of the epoxy ring, making the ring more susceptible to nucleophilic attack by the amine. This can lead to a shorter gel time and a faster overall cure.
-
Direct Reaction: At higher temperatures, the hydroxyl group can also directly react with the epoxy ring in an etherification reaction. This reaction contributes to the overall crosslink density of the final thermoset, potentially enhancing its thermal and mechanical properties.
The dual reactivity of this compound offers formulators a versatile tool to modulate the curing kinetics and the final properties of the epoxy network.
Stoichiometry and Formulation: The Foundation of Performance
Achieving the desired properties in a cured epoxy system is critically dependent on the correct stoichiometric ratio of the curing agent to the epoxy resin. The optimal ratio is typically when the number of active amine hydrogens is equivalent to the number of epoxy groups. This is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
Calculating the Amine Hydrogen Equivalent Weight (AHEW) of HPE:
The AHEW is the molecular weight of the amine divided by the number of active amine hydrogens. This compound has one primary amine group (2 active hydrogens) and one secondary amine group (1 active hydrogen), for a total of 3 active amine hydrogens.
-
AHEW of HPE = Molecular Weight / Number of Active Hydrogens = 118.18 g/mol / 3 = 39.39 g/eq
Calculating the Parts by Weight of HPE per 100 Parts of Epoxy Resin (phr):
The phr of the curing agent can be calculated using the following formula:
phr = (AHEW / EEW) x 100
For example, to cure a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an EEW of 190 g/eq, the required amount of HPE would be:
phr = (39.39 / 190) x 100 ≈ 20.73
Therefore, approximately 20.73 parts by weight of this compound would be required to cure 100 parts by weight of this DGEBA epoxy resin.
Experimental Protocols
The following protocols provide a starting point for the evaluation of this compound as an epoxy curing agent. It is essential to note that the optimal curing schedule and formulation will depend on the specific epoxy resin used and the desired final properties.
Materials and Equipment
-
This compound (HPE)
-
Liquid epoxy resin (e.g., DGEBA with a known EEW)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or centrifuge for degassing
-
Molds for casting test specimens (e.g., silicone or PTFE)
-
Oven with programmable temperature control
-
Analytical balance
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. Key hazards include:
-
Harmful if swallowed.
-
Fatal in contact with skin.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
Always work in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.
Protocol for Curing Epoxy Resin with HPE
-
Preparation:
-
Pre-heat the oven to the desired curing temperature.
-
Ensure all materials and equipment are clean and dry.
-
Gently warm the solid this compound to its melting point (approximately 50-60°C) to facilitate accurate weighing and mixing.
-
-
Formulation:
-
Accurately weigh the desired amount of epoxy resin into a mixing cup.
-
Calculate and weigh the stoichiometric amount of molten HPE into the same mixing cup.
-
-
Mixing:
-
Thoroughly mix the epoxy resin and HPE for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a homogeneous mixture.
-
The mixture may become warm due to the exothermic reaction.
-
-
Degassing:
-
Place the mixing cup in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles.
-
Alternatively, the mixture can be centrifuged at a low speed.
-
-
Casting:
-
Pour the degassed mixture into the prepared molds.
-
-
Curing:
-
A typical two-stage curing schedule for aliphatic amine-cured epoxies is recommended as a starting point:
-
Initial Cure (Gelation): Allow the cast specimens to cure at room temperature (20-25°C) for 24 hours. This allows for a gradual build-up of the polymer network and helps to minimize internal stresses.
-
Post-Cure: Place the specimens in the pre-heated oven and cure at an elevated temperature (e.g., 80-120°C) for 2-4 hours. The post-cure is crucial for achieving a high degree of crosslinking and optimizing the thermal and mechanical properties of the final thermoset.
-
-
-
Cooling and Demolding:
-
Turn off the oven and allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock.
-
Once cooled, carefully demold the cured epoxy specimens.
-
Characterization of Cured Epoxy Resins
A comprehensive evaluation of the cured epoxy resin is essential to understand the impact of this compound on its performance. The following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key indicator of the material's thermal stability and the degree of cure.
-
Thermogravimetric Analysis (TGA): To assess the thermal decomposition temperature and char yield, providing insights into the material's high-temperature performance.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the curing reaction by monitoring the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group peaks.
-
Mechanical Testing: To evaluate properties such as tensile strength, modulus, and elongation at break using a universal testing machine.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing detailed information about the viscoelastic properties and the glass transition region.
Anticipated Performance and Applications
Based on the chemical structure of this compound and the established principles of epoxy-amine chemistry, the following performance characteristics can be anticipated:
-
Good Adhesion: The presence of both amine and hydroxyl groups should promote strong adhesion to a variety of substrates, particularly those with polar surfaces.
-
Improved Toughness: The flexible aliphatic backbone of HPE, combined with the potential for hydrogen bonding from the hydroxyl group, may contribute to improved toughness and impact resistance compared to more rigid curing agents.
-
Moderate Thermal Stability: As an aliphatic amine, HPE is expected to yield cured epoxies with moderate thermal stability, suitable for applications where extreme high-temperature resistance is not the primary requirement.
-
Good Chemical Resistance: Epoxy resins cured with aliphatic amines generally exhibit good resistance to a range of chemicals, particularly alkaline solutions.
These properties make this compound a promising candidate for a variety of applications, including:
-
Coatings: For protective coatings on metal and concrete, where good adhesion and chemical resistance are crucial.
-
Adhesives: In structural adhesive formulations, where its potential for improved toughness could be advantageous.
-
Composites: As a matrix resin for fiber-reinforced composites in applications requiring a balance of mechanical performance and processability.
-
Encapsulation: For the encapsulation of electronic components, where its good adhesion and moderate curing temperatures are beneficial.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: A simplified workflow for the epoxy curing process with HPE.
Figure 2: Functional groups of HPE and their roles in epoxy curing.
Conclusion
This compound presents a compelling option for formulators seeking a versatile curing agent for epoxy resins. Its unique combination of primary and secondary amine functionalities, along with a reactive hydroxyl group, offers a pathway to tailor curing kinetics and enhance the final properties of the thermoset material. While further empirical studies are warranted to fully elucidate its performance characteristics in specific applications, the foundational principles and protocols outlined in this guide provide a solid framework for initiating such investigations. As the demand for high-performance, customized polymer systems continues to grow, the exploration of innovative curing agents like HPE will be instrumental in driving the next generation of materials science advancements.
References
-
Evonik. (n.d.). Amine Curing Agents for Epoxy Resins. Retrieved from [Link]
-
BASF SE. (n.d.). N,N'-Bis-(3-aminopropyl)-ethylenediamine, N4-Amine. UL Prospector. Retrieved from [Link]
-
Sherwin-Williams. (n.d.). Epoxy Coatings Guide. Retrieved from [Link]
-
Flowcrete. (n.d.). Chemical Resistance Data. Retrieved from [Link]
- McCoy, J.D. et al. (2016). Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. Polymer, 105, 243-254.
- Ellis, B. (Ed.). (1993). Chemistry and Technology of Epoxy Resins. Springer.
- Lee, H., & Neville, K. (1967). Handbook of Epoxy Resins. McGraw-Hill.
- Pascault, J. P., Sautereau, H., Verdu, J., & Williams, R. J. (2002). Thermosetting Polymers. Marcel Dekker.
- Jin, F. L., Li, X., & Park, S. J. (2015). Synthesis and application of epoxy resins: A review. Journal of Industrial and Engineering Chemistry, 29, 1-11.
- Zotti, A., Zuppardi, A., & Borriello, A. (2014). The role of the hydroxyl group in the curing of epoxy resins with amines. Thermochimica Acta, 593, 56-62.
- May, C. A. (Ed.). (1988). Epoxy Resins: Chemistry and Technology (2nd ed.). Marcel Dekker.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(3-Hydroxypropyl)ethylenediamine Synthesis
Welcome to the technical support center for the synthesis of N-(3-Hydroxypropyl)ethylenediamine (CAS: 56344-32-2). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, enabling optimization of yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct laboratory-scale synthesis involves the nucleophilic substitution reaction between ethylenediamine (EDA) and 3-chloro-1-propanol. In this SN2 reaction, the primary amine of EDA acts as a nucleophile, attacking the electron-deficient carbon atom bonded to chlorine in 3-chloro-1-propanol, displacing the chloride ion.
Q2: What is the major side product that limits the yield of the desired mono-substituted product?
The principal impurity and yield-limiting factor is the formation of the dialkylation product, N,N'-bis(3-hydroxypropyl)ethylenediamine . This occurs because the product, this compound, still possesses a reactive secondary amine that can compete with the primary amine of the starting ethylenediamine to react with another molecule of 3-chloro-1-propanol.[1][2] The primary amine of EDA is generally more nucleophilic than the secondary amine of the product due to steric hindrance, but this side reaction is significant and must be controlled.
Q3: What are the typical physical properties of this compound?
It is a viscous, colorless to pale yellow liquid. Due to its multiple hydrogen bonding sites (hydroxyl and amine groups), it has a relatively high boiling point and is soluble in water and other polar solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂O | [3] |
| Molecular Weight | 118.18 g/mol | [3] |
| Boiling Point | 149 °C at 14 mmHg | [4] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [3] |
Q4: What are the critical safety precautions for this synthesis?
-
Ethylenediamine (EDA): Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
3-Chloro-1-propanol: This reagent is flammable and toxic. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] All handling should be performed in a fume hood, away from ignition sources.
-
Reaction: The reaction can be exothermic. For larger-scale reactions, monitor the internal temperature and have a cooling bath ready to maintain control.
-
Purification: Vacuum distillation of high-boiling amines requires care. Ensure glassware is free of cracks and use a proper vacuum setup with a trap to prevent vapors from entering the pump.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Yield of this compound
Question: My final yield is significantly below 50-60%. What are the most likely causes and how can I fix them?
Answer: Low yield is the most common issue and typically points to one of three areas: suboptimal stoichiometry, incorrect reaction conditions, or inefficient purification.
Causality & Solution:
-
Stoichiometry - The Battle Against Dialkylation: The most critical parameter is the molar ratio of reactants. To favor the desired mono-alkylation, Le Chatelier's principle is applied by using a large excess of ethylenediamine. This increases the probability that a molecule of 3-chloro-1-propanol will collide with an EDA molecule rather than the already-reacted product.
-
Troubleshooting Step: Increase the molar excess of ethylenediamine. A ratio of at least 4:1 (EDA:chloropropanol) is a good starting point. For optimal results, ratios of 5:1 to 10:1 are often employed. The excess unreacted EDA is typically removed during vacuum distillation.
-
-
Reaction Temperature & Time: The reaction rate is temperature-dependent.
-
Too Low: The reaction may be too slow and not reach completion within a reasonable timeframe, leaving unreacted 3-chloro-1-propanol.
-
Too High: Increased temperature can favor the dialkylation side reaction and potentially lead to other degradation pathways.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A good starting temperature is 80-90°C. If the reaction is slow, consider increasing the temperature to 100°C or extending the reaction time.
-
-
Solvent Choice: While the reaction can be run neat (without solvent), using a solvent can help control the temperature and ensure homogeneity.
-
Troubleshooting Step: If running neat and experiencing poor results, consider using a polar protic solvent like ethanol or water. This can help solvate the reactants and intermediates.
-
Optimized Reaction Parameter Summary:
| Parameter | Recommended Range | Rationale |
| Molar Ratio (EDA:3-Cl-PrOH) | 5:1 to 10:1 | Suppresses dialkylation side reaction. |
| Temperature | 80 - 100 °C | Balances reaction rate against side product formation. |
| Reaction Time | 4 - 12 hours | Ensure completion; monitor with TLC/GC-MS. |
| Solvent | Neat, Ethanol, or Water | Controls exotherm and aids solubility. |
Problem 2: Significant Formation of N,N'-bis(3-hydroxypropyl)ethylenediamine
Question: My analysis (GC-MS or NMR) shows a significant peak corresponding to the dialkylated product. How do I prevent its formation?
Answer: This is a direct consequence of the product competing with the starting material. The strategy is to manipulate the reaction kinetics and stoichiometry to heavily favor the initial reaction.
Causality & Solution:
The core issue is that the secondary amine in your desired product is sufficiently nucleophilic to react with the electrophilic 3-chloro-1-propanol.
-
Primary Solution (Stoichiometry): As detailed in Problem 1, a large excess of ethylenediamine is the most effective tool. This statistically minimizes the chances of the product molecule reacting.[2]
-
Secondary Solution (Controlled Addition): Instead of adding all the 3-chloro-1-propanol at once, add it dropwise over a period of 1-2 hours to the heated solution of excess ethylenediamine. This keeps the instantaneous concentration of the alkylating agent low, further favoring the reaction with the highly abundant EDA.
Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway versus the competing side reaction leading to the N,N'-bis product.
Caption: Desired mono-alkylation vs. competing dialkylation side reaction.
Problem 3: Difficulty in Product Purification by Vacuum Distillation
Question: I'm trying to purify my product via vacuum distillation, but I'm getting poor separation or decomposition. What should I do?
Answer: Purifying high-boiling, polar amines can be challenging. Success depends on achieving a sufficiently low vacuum and precise temperature control.
Causality & Solution:
-
Insufficient Vacuum: The boiling point of this compound is high. Without a good vacuum (ideally <15 mmHg), the temperature required for distillation will be excessive, leading to thermal decomposition (charring, discoloration) and reduced yield.
-
Troubleshooting Step: Check your vacuum system for leaks. Ensure your vacuum pump is in good condition and can achieve the necessary pressure. A two-stage rotary vane pump is recommended.
-
-
Inefficient Fractionation: Simple distillation may not be sufficient to separate the desired product from unreacted EDA (lower boiling point) and the dialkylated side product (higher boiling point).
-
Troubleshooting Step: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides multiple theoretical plates for better separation. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
-
-
Work-up Procedure: The crude reaction mixture contains ethylenediamine hydrochloride salt (if EDA acts as the base). Distilling this directly can cause issues.
-
Troubleshooting Step: Before distillation, it is advisable to perform a basic work-up. Add a strong base solution (e.g., 50% NaOH) to the cooled reaction mixture to deprotonate the amine salts. This will free the amines for distillation. You may then extract the product into a suitable organic solvent, dry the organic layer, and then proceed with distillation, although direct distillation from the basified mixture is also common.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethylenediamine (EDA)
-
3-Chloro-1-propanol
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with temperature controller
-
Addition funnel (optional, for controlled addition)
Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add ethylenediamine (e.g., 5.0 molar equivalents). Begin stirring.
-
Heating: Heat the ethylenediamine to 80°C under a gentle flow of nitrogen.
-
Addition: Slowly add 3-chloro-1-propanol (1.0 molar equivalent) to the stirred, heated ethylenediamine. The addition can be done via the addition funnel over 1 hour to control the exotherm and minimize side reactions.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-95°C for 6-8 hours.
-
Monitoring: Periodically take a small aliquot from the reaction mixture to monitor its progress by TLC or GC-MS until the 3-chloro-1-propanol is consumed.
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude reaction mixture
-
Vacuum distillation setup (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Transfer: Transfer the cooled crude reaction mixture to a round-bottom flask suitable for distillation. Optional: Perform a basic work-up as described in Troubleshooting Problem 3.
-
Assemble: Assemble the vacuum distillation apparatus using a fractionating column (e.g., 20 cm Vigreux). Ensure all joints are properly sealed with vacuum grease.
-
Evacuate: Slowly and carefully apply vacuum to the system. The pressure should be below 15 mmHg for efficient distillation.
-
Distill First Fraction: Gently heat the flask. The first fraction to distill will be the excess ethylenediamine (Boiling point: ~117°C at atmospheric pressure, significantly lower under vacuum). Collect this in a separate receiving flask.
-
Distill Product: After the EDA has been removed, the temperature will need to be increased. The desired product, this compound, will distill over. Collect the fraction that comes over at the expected temperature for your vacuum level (e.g., ~149°C at 14 mmHg).[4]
-
Residue: The high-boiling residue left in the distillation flask will contain the N,N'-bis(3-hydroxypropyl)ethylenediamine side product.
-
Characterization: Confirm the purity and identity of the collected product fraction using GC-MS and NMR spectroscopy.
References
-
3-Chloro-1-propanol GC-MS analysis data. ResearchGate. Available from: [Link]
-
Amine Alkylation. Wikipedia. Available from: [Link]
-
N-(2-HYDROXYPROPYL)ETHYLENEDIAMINE 1H NMR Spectrum. Chemical Entities of Biological Interest (ChEBI). Available from: [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Available from: [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines. Google Patents.
-
Material Safety Data Sheet - N,N,N',N'-Tetrakis(2-hydroxypropyl) ethylenediamine. Cole-Parmer. Available from: [Link]
-
Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine. PrepChem.com. Available from: [Link]
-
Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]
-
N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Purification of Crude N-(3-Hydroxypropyl)ethylenediamine
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical advice for the purification of crude N-(3-Hydroxypropyl)ethylenediamine (CAS: 56344-32-2). The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.
Section 1: Pre-Purification Analysis & Impurity Profile (FAQ)
This section addresses the critical first step: understanding your crude material. A successful purification is impossible without first identifying the nature and quantity of impurities.
Q: What are the most likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthesis route, but it typically involves the reaction of ethylenediamine with a three-carbon building block. Based on this, the following impurities are most probable:
-
Unreacted Starting Materials:
-
Ethylenediamine (EDA): A volatile, lower-boiling point amine.
-
3-Chloropropanol or Propylene Oxide: Volatile, lower-boiling point electrophiles.
-
-
Over-alkylation Products:
-
N,N'-bis(3-Hydroxypropyl)ethylenediamine: The di-substituted product, which will have a significantly higher boiling point than your target compound. This is often the most significant impurity by mass.
-
-
Side-Products:
-
Piperazine Derivatives: Formed by intramolecular cyclization reactions, a common side reaction in ethylenediamine chemistry[1].
-
Oligomers/Polymers: Particularly if propylene oxide was used as a reactant under non-ideal conditions.
-
-
Residual Solvents & Water: Dependent on the reaction and workup conditions. This compound is hygroscopic and will readily absorb atmospheric moisture.
A summary of the key compounds and their expected properties is presented below.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Elution (GC) |
| Ethylenediamine (EDA) | H₂N(CH₂)₂NH₂ | 60.10 | 117 °C (atm) | Early |
| This compound (Product) | HO(CH₂)₃NH(CH₂)₂NH₂ | 118.18 | 149 °C @ 14 mmHg | Target |
| N,N'-bis(3-Hydroxypropyl)ethylenediamine | HO(CH₂)₃NH(CH₂)₂NH(CH₂)₃OH | 176.26 | >250 °C (atm, est.) | Late |
Q: What analytical methods should I use to assess my crude product and final purity?
A: A two-pronged approach is recommended for a comprehensive assessment:
-
Gas Chromatography (GC): This is the primary method for identifying and quantifying volatile impurities. It will allow you to resolve the starting materials, the desired product, and some side-products, providing a clear percentage of purity based on peak area[2][3]. A high-resolution column is effective for separating structurally similar amines[4].
-
Neutralization Titration: This classic acid-base titration determines the total basicity of your sample. By titrating a known mass of your product with a standardized strong acid (e.g., HCl), you can calculate the "amine value" or purity by equivalents[5][6]. This is an excellent, cost-effective method for overall purity but will not distinguish between different amine impurities.
Section 2: Choosing Your Purification Strategy
The choice of purification method depends on the scale, the nature of the impurities, and the required final purity. The following decision tree illustrates a logical approach to selecting the best technique.
Caption: Workflow for vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a fractional distillation apparatus using a round-bottom flask, a short Vigreux column (to enhance separation), a distillation head with a thermometer, a condenser, and a set of receiving flasks. Ensure all glassware is dry and free of cracks.
-
Charging the Flask: Charge the distillation flask with the crude this compound (no more than 2/3 full). Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Sealing: Lightly grease all ground-glass joints to ensure a good vacuum seal. Misaligned or poorly sealed joints are a primary source of leaks.[7]
-
Initiate Cooling and Stirring: Start the flow of water through the condenser and begin stirring the crude material.
-
Apply Vacuum: Slowly and carefully apply the vacuum. A diaphragm pump is often sufficient. The target pressure is approximately 14 mmHg .[8] You may observe some bubbling as dissolved gases and highly volatile impurities are removed.
-
Heating: Once the pressure is stable, begin to heat the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will primarily contain low-boiling impurities like residual solvents and unreacted ethylenediamine. The head temperature will be significantly below the target boiling point.
-
Product Fraction: As the temperature rises and stabilizes at ~149 °C , switch to a clean receiving flask to collect the pure this compound product.[8]
-
High-Boiling Residue: Once the distillation rate slows and the temperature begins to climb further or fluctuate, stop the distillation. The remaining material in the flask is primarily the higher-boiling N,N'-bis(3-Hydroxypropyl)ethylenediamine.
-
-
Quality Control: Analyze a small sample of your main fraction by GC and/or neutralization titration to confirm purity.
-
Shutdown: Turn off the heating mantle and allow the entire system to cool to room temperature before venting the vacuum.
-
Venting: Slowly vent the system, preferably by introducing an inert gas like nitrogen, as the purified product is hygroscopic and air-sensitive.[8]
Protocol 2: Recrystallization
Given that the product has a melting point of 46-51 °C, it is a solid at room temperature, making recrystallization a powerful alternative, especially for removing impurities that are difficult to separate by distillation.[8] This method is excellent for achieving very high purity on a lab scale.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale): The goal is to find a solvent or solvent system where the product is soluble when hot but poorly soluble when cold.
-
Start with a mid-polarity solvent like isopropyl alcohol, acetone, or ethyl acetate.
-
If solubility is too high even when cold, add a non-polar anti-solvent like hexanes or toluene.
-
If solubility is too low even when hot, add a more polar solvent like methanol or a minimal amount of water.[9][10]
-
A promising starting point for amino alcohols is a mixture of an alcohol (ethanol, isopropanol) and an ether (MTBE) or a hydrocarbon (toluene, heptane).[11]
-
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude material. Heat the mixture gently (e.g., on a hot plate) with stirring until all the solid has just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., salts, particulates), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Troubleshooting Guide (FAQ)
Q: My vacuum pump isn't reaching the target pressure (~14 mmHg). What's wrong?
A: This is almost always due to a leak in the system.[7]
-
Check all joints: Ensure every ground-glass joint is properly seated and sealed with vacuum grease.
-
Check tubing: Inspect all rubber/plastic tubing for cracks or loose connections to the pump and manifold.
-
Isolate the pump: Disconnect the pump from your apparatus and connect it directly to the vacuum gauge. If it still doesn't reach its ultimate pressure, the issue is with the pump itself (e.g., needs an oil change). If it performs well, the leak is in your glassware setup.
Q: The temperature is fluctuating wildly during my vacuum distillation. Why?
A: Temperature and pressure are directly linked in a distillation.
-
Unstable Vacuum: The most common cause is a fluctuating vacuum level due to leaks or an overloaded pump. A stable pressure is crucial for a stable boiling point.[12]
-
Bumping: The material may be boiling unevenly. Ensure you are using fresh boiling chips or that your magnetic stirrer is functioning correctly.
-
Channeling (Packed Columns): In packed columns, poor liquid/vapor distribution can cause temperature fluctuations.[4] This is less common with a simple Vigreux column.
Q: My recrystallization yielded an oil, not crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Add more solvent: Your solution may be too saturated. Add a small amount of the primary solvent back to the hot mixture and redissolve the oil, then attempt to cool it again, perhaps more slowly.
-
Change solvent system: The boiling point of your solvent might be too high. Try a lower-boiling solvent or adjust the ratio of your solvent/anti-solvent mixture.[10]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.
Q: My final product is clear, but it turns yellow/red over time. How can I prevent this?
A: Many amines are susceptible to air oxidation, which produces colored impurities.[13]
-
Store under inert gas: After purification, blanket the product with nitrogen or argon and store it in a tightly sealed container.
-
Use an amber bottle: Protect the product from light, which can accelerate degradation.
-
Store cold: Storing the material in a refrigerator or freezer can slow down decomposition pathways.
References
- University of Sulaimani. (n.d.). Applications of Neutralization Titrations.
-
Burgé, G., Flourat, A. L., Pollet, B., & Allais, F. (2015). GC-MS chromatogram of 3-HPA system. ResearchGate. Retrieved from [Link]
- Schwindeman, J. A., & Wemple, J. (2004). U.S. Patent No. 6,717,014. U.S. Patent and Trademark Office.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Max, H. (1941). U.S. Patent No. 2,243,977. U.S. Patent and Trademark Office.
-
Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system?. Retrieved from [Link]
-
Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25378, N,N'-bis(3-aminopropyl)ethylenediamine. Retrieved from [Link]
-
savvythompson. (2017, May 7). Neutralization/Titration [Video]. YouTube. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions: Expert Guide. Retrieved from [Link]
-
Chemistry Learning. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chapter 14 Principles of Neutralization Titrations. Retrieved from [Link]
- Vedage, G. A., et al. (2008). U.S. Patent Application No. 11/967,369. U.S. Patent and Trademark Office.
-
Titration. (2021, March 9). Neutralisation by titration [Video]. YouTube. Retrieved from [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues?. Retrieved from [Link]
- Hijiya, T., et al. (1992). U.S. Patent No. 5,118,815. U.S. Patent and Trademark Office.
-
Yan, M. (2022). Characterization of an amine-thiol cosolvent system: ethylenediamine and mercaptoethanol. Smith College Scholars Archive. Retrieved from [Link]
-
Haz-Map. (n.d.). N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine. Retrieved from [Link]
-
Wang, C., et al. (2022). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 3. gcms.cz [gcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. web.iyte.edu.tr [web.iyte.edu.tr]
- 6. 9afi.com [9afi.com]
- 7. researchgate.net [researchgate.net]
- 8. glsciences.com [glsciences.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tetrahydroxypropyl ethylenediamine, 102-60-3 [thegoodscentscompany.com]
- 13. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
Technical Support Center: Synthesis of N-(3-Hydroxypropyl)ethylenediamine
Welcome to the technical support center for the synthesis of N-(3-Hydroxypropyl)ethylenediamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, particularly the prevention of side reactions, to ensure a high-yield, high-purity outcome.
Section 1: Understanding the Core Reaction and Its Challenges
The synthesis of this compound is most commonly achieved through the reaction of ethylenediamine (EDA) with a suitable three-carbon electrophile, such as 3-chloropropanol or propylene oxide. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product.
Primary Reaction Pathway
The intended reaction involves the nucleophilic attack of one of the primary amine groups of ethylenediamine on the electrophilic carbon of the three-carbon reactant.
dot
Caption: Desired reaction for this compound.
The primary challenges in this synthesis arise from the difunctional nature of ethylenediamine and the reactivity of the desired product itself. These factors can lead to the formation of multiple byproducts, complicating purification and reducing the overall efficiency of the process.
Section 2: Troubleshooting Guide - Common Side Reactions and Prevention Strategies
This section addresses specific issues you may encounter during the synthesis, providing explanations for their cause and actionable solutions.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, likely a disubstituted product. How can I favor mono-alkylation?
Probable Cause: Over-alkylation, leading to the formation of N,N'-bis(3-hydroxypropyl)ethylenediamine, is a common issue. This occurs because the secondary amine of the desired monosubstituted product can also react with the alkylating agent.
Solutions:
-
Stoichiometric Control (Excess Diamine): The most effective strategy to promote mono-alkylation is to use a large excess of ethylenediamine relative to the 3-carbon reactant.[1] This statistical approach increases the probability that the alkylating agent will encounter an unreacted ethylenediamine molecule rather than the desired product. A molar ratio of ethylenediamine to the alkylating agent of 7:1 has been shown to produce a 90% yield of the mono-alkylated product.[1]
-
Slow, Controlled Addition: Add the 3-carbon reactant (e.g., 3-chloropropanol or propylene oxide) dropwise to the solution of ethylenediamine.[2] This maintains a low concentration of the alkylating agent in the reaction mixture, further favoring the reaction with the more abundant ethylenediamine.
-
Temperature Management: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote di-substitution. For reactions with propylene oxide, a temperature range of 40-50°C is often recommended.[1]
| EDA:Alkylating Agent Ratio | Expected Outcome |
| 1:1 | Significant mixture of mono-, di-, and poly-alkylated products |
| 3:1 | Improved yield of mono-alkylated product, but disubstitution still significant |
| >5:1 | High selectivity for the mono-alkylated product |
Q2: I am observing the formation of piperazine derivatives in my reaction mixture. What is causing this and how can I prevent it?
Probable Cause: Intramolecular cyclization of the desired product or intermediates can lead to the formation of N-(2-aminoethyl)piperazine or other piperazine derivatives. This is particularly prevalent when using reactants like ethylene oxide with ethylenediamine, which can form aminoethylethanolamine, a precursor to piperazine.[3][4]
Solutions:
-
Choice of Reactants: While the target molecule has a propyl chain, understanding related reactions is key. The reaction of ethylenediamine with ethylene oxide is a known route to piperazine derivatives.[3] Using a 3-carbon electrophile like 3-chloropropanol or propylene oxide inherently reduces the propensity for direct six-membered ring closure compared to a 2-carbon electrophile.
-
Temperature Control: High temperatures can favor the intramolecular cyclization reaction. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
pH Control: The reaction is typically performed under basic conditions to ensure the amine is deprotonated and nucleophilic. However, highly basic conditions might facilitate elimination reactions that could lead to precursors for cyclization. Careful optimization of the base used (if any, beyond the excess EDA) is recommended.
dot
Sources
Technical Support Center: A Troubleshooting Guide for N-(3-Hydroxypropyl)ethylenediamine Reactions
Welcome to our dedicated technical support center for navigating the complexities of reactions involving N-(3-Hydroxypropyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, ensuring a robust and reproducible synthetic strategy.
Understanding the Reactivity of this compound
This compound possesses three distinct reactive sites: a primary amine, a secondary amine, and a primary hydroxyl group. This trifunctional nature presents both opportunities for diverse molecular architectures and challenges in achieving chemoselectivity. The nucleophilicity of these groups generally follows the order: primary amine > secondary amine >> hydroxyl. However, this order can be influenced by steric hindrance and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Acylation Reactions (e.g., Amide Bond Formation)
Question 1: My acylation reaction with this compound is giving me a mixture of products, primarily di-acylation and low yield of the desired mono-acylated product. How can I improve selectivity for the primary amine?
Answer:
This is a classic chemoselectivity problem arising from the comparable nucleophilicity of the primary and secondary amines. Here’s a breakdown of the causes and solutions:
-
Causality: The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, making it the initial site of acylation. However, if the reaction is not carefully controlled, the secondary amine can also react, leading to the di-acylated byproduct. The hydroxyl group is significantly less reactive under standard amide coupling conditions and is unlikely to be acylated without specific activation.
-
Troubleshooting & Optimization:
-
Stoichiometry and Order of Addition: Use a slight excess of this compound (1.1-1.2 equivalents) relative to the acylating agent. Crucially, add the acylating agent (e.g., acid chloride or activated carboxylic acid) slowly to a solution of the diamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction at the more reactive primary amine.
-
Choice of Coupling Reagents: For coupling with a carboxylic acid, use a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). This combination forms a less reactive activated ester, which can exhibit greater selectivity towards the primary amine compared to a highly reactive acid chloride.[1][2] Avoid using an excess of the coupling reagent.
-
Solvent and Temperature: Aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) are suitable.[3] Running the reaction at reduced temperatures (0 °C to room temperature) will slow down the reaction rate and enhance selectivity.
-
Protecting Group Strategy: For ultimate control, consider a protecting group strategy. The secondary amine can be protected, for example, as a Boc (tert-butyloxycarbonyl) carbamate, which is stable under many acylation conditions and can be removed later.[4][5]
-
Visualizing the Acylation Challenge
Caption: Potential acylation pathways of this compound.
Section 2: Alkylation Reactions
Question 2: I am attempting a mono-alkylation of this compound with an alkyl halide, but I'm observing significant amounts of di- and even tri-alkylated products. How can I control the degree of alkylation?
Answer:
Over-alkylation is a common issue with amines, and the presence of two amine functionalities in your starting material exacerbates this problem.
-
Causality: The initial alkylation at the primary amine is often faster than the subsequent alkylation of the secondary amine. However, the newly formed secondary amine is still nucleophilic and can compete for the alkylating agent. Furthermore, the secondary amine can also be alkylated.
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a large excess of this compound (3-5 equivalents) relative to the alkylating agent. This statistical approach increases the probability that the alkylating agent will react with an unreacted diamine molecule rather than the mono-alkylated product.
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and may improve selectivity. The choice of base is also critical. A bulky, non-nucleophilic base can be advantageous.
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination.[6][7] This involves reacting the diamine with an aldehyde or ketone to form an imine/enamine in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] This method is generally more selective for mono-alkylation.
-
Experimental Protocol: Selective Mono-N-alkylation via Reductive Amination
-
Dissolve this compound (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the aldehyde or ketone (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.[8]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
Section 3: Reactions with Epoxides
Question 3: My reaction between this compound and an unsymmetrical epoxide is yielding a mixture of regioisomers. How can I control the regioselectivity of the ring-opening?
Answer:
The regioselectivity of epoxide ring-opening is dependent on the reaction conditions (acidic or basic/neutral).[9][10]
-
Causality:
-
Under basic or neutral conditions (SN2 mechanism): The nucleophilic amine will attack the less sterically hindered carbon of the epoxide.[10][11]
-
Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[9]
-
-
Troubleshooting & Optimization:
-
For attack at the less substituted carbon: Perform the reaction under neutral or basic conditions. Simply heating the amine with the epoxide, often in a protic solvent like ethanol or isopropanol, is sufficient.
-
For attack at the more substituted carbon: A Lewis or Brønsted acid catalyst is required. However, care must be taken as the amine itself can be protonated, reducing its nucleophilicity. A two-step approach might be necessary where the amine is added after the activation of the epoxide.
-
Data Summary: Regioselectivity in Epoxide Ring-Opening
| Reaction Condition | Mechanism | Site of Nucleophilic Attack |
| Basic/Neutral | SN2 | Less substituted carbon |
| Acidic | SN1-like | More substituted carbon |
Section 4: Purification Challenges
Question 4: I am struggling with the purification of my product. It is highly water-soluble, making extraction difficult, and it streaks on my silica gel column. What purification strategies do you recommend?
Answer:
The high polarity and hydrophilicity of this compound and its derivatives pose significant purification challenges.
-
Causality: The presence of multiple amine and hydroxyl groups leads to high polarity and water solubility. These polar functional groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and recovery during chromatography.
-
Troubleshooting & Optimization:
-
Extraction: To improve extraction efficiency from aqueous media, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. Use a more polar organic solvent for extraction, such as a mixture of DCM and isopropanol. Continuous liquid-liquid extraction can also be effective for highly water-soluble compounds.
-
Column Chromatography:
-
Deactivating the Silica Gel: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent system. This will "cap" the acidic silanol groups on the silica, reducing tailing.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is often more effective.[12] A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.
-
Ion-Exchange Chromatography: If your product is ionizable, ion-exchange chromatography can be a powerful purification technique.
-
-
Visualizing the Purification Workflow
Caption: Decision tree for the purification of hydrophilic this compound derivatives.
References
-
Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Department of Pharmaceutical Engineering, Hefei University of Technology. Retrieved from [Link]
- Nguyen, D., Nguyen, S., & Hansen, J. A. (2024).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Protecting Groups List. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Kandhasamy, S., & G. B., S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
-
Amide coupling help. (2022, March 24). Reddit. Retrieved from [Link]
- Danheiser, R. L., Nowick, J. S., Lee, J. H., Miller, R. F., & Huboux, A. H. (n.d.).
- Huang, J. M., Xu, L. F., Qian, C., & Chen, X. Z. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66(4), 304–307.
-
N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE). (n.d.). Ataman Kimya. Retrieved from [Link]
- Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (n.d.). Google Patents.
-
N-Acylation in combinatorial chemistry. (n.d.). Arkat USA. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (n.d.). University of Calgary. Retrieved from [Link]
-
How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? (2025, March 25). ResearchGate. Retrieved from [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved from [Link]
- Csenkei, K. F., et al. (2024).
-
Is anyone familiar with a reductive amination? (2014, May 2). ResearchGate. Retrieved from [Link]
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18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
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Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
- Deming, S. M., et al. (n.d.). Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol)
-
Reductive Amination Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]
-
Carbodiimide amide coupling reaction sideproduct. (2022, January 7). Reddit. Retrieved from [Link]
-
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. Retrieved from [Link]
-
Edetol | C14H32N2O4. (n.d.). PubChem. Retrieved from [Link]
- Norkus, E., et al. (2009). Interaction of silver(I) ions with N,N,N',N'-tetrakis-(2-hydroxypropyl)-ethylenediamine (Quadrol). Chemija.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(3-Hydroxypropyl)ethylenediamine (HPE) Crosslinking Efficiency
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(3-Hydroxypropyl)ethylenediamine (HPE) crosslinking. This guide is designed for researchers, scientists, and drug development professionals who are utilizing HPE in their experimental workflows. We understand that achieving high efficiency and reproducibility in crosslinking reactions is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Part 1: Foundational FAQs
This section covers the fundamental principles of HPE and its application as a crosslinking agent.
Q1: What is this compound (HPE), and how does its structure enable crosslinking?
A: this compound (HPE) is a versatile, small-molecule crosslinker possessing three distinct functional groups: a primary amine (-NH₂), a secondary amine (-NH-), and a primary hydroxyl group (-OH). This unique trifunctional structure allows it to act as a bridge, covalently connecting two or more molecules.
-
Amine Groups: The primary and secondary amines are nucleophilic and are the primary reactive sites for most crosslinking applications. They readily react with electrophilic functional groups such as activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, epoxides, and isocyanates to form stable amide, imine, or other covalent bonds. The differing reactivity between the primary and secondary amines can also be leveraged for sequential or controlled conjugations.
-
Hydroxyl Group: The terminal hydroxyl group provides hydrophilicity to the crosslinker and the resulting conjugate. While less reactive than the amines under many conditions, it can participate in reactions like esterification or etherification, offering an additional handle for modification or for influencing the physicochemical properties of the final product.
The presence of both amine and hydroxyl functionalities makes HPE a valuable tool for creating biocompatible hydrogels and modifying biomolecules in drug delivery systems.[1][2][3]
Q2: What are the most common chemical reactions used to achieve HPE crosslinking?
A: The most prevalent and efficient strategy involves reacting the amine groups of HPE with molecules containing activated carboxyl groups. The "zero-length" carbodiimide chemistry is a gold standard in bioconjugation for this purpose.
The process typically involves two steps:
-
Activation of Carboxylic Acids: A water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate carboxyl groups (-COOH) on a target molecule (e.g., a protein, polymer, or nanoparticle). This forms a highly reactive but unstable O-acylisourea intermediate.[4][5]
-
Nucleophilic Attack by HPE:
-
Stabilization (Optional but Recommended): To improve efficiency and control, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][6] This intermediate is less susceptible to hydrolysis in aqueous solutions, providing a larger window for the subsequent reaction.
-
Amine Reaction: The primary or secondary amine of HPE then attacks the NHS ester (or the O-acylisourea intermediate directly), displacing the leaving group (NHS) and forming a stable amide bond. This covalently links the HPE molecule to the target.
-
This EDC/NHS chemistry is widely used due to its efficiency in aqueous buffers at physiological pH and the formation of a stable, non-immunogenic amide bond.[6][7]
Diagram: HPE Crosslinking Mechanism via EDC/NHS Chemistry
Caption: Reaction pathway for HPE crosslinking with a carboxylated substrate.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Crosslinking Yield
Q: My crosslinking reaction has a very low yield. I'm seeing a lot of unreacted starting material. What are the likely causes and how can I fix this?
A: Low yield is one of the most common issues in crosslinking. The cause is often multifactorial, but systematically investigating the following parameters will typically resolve the problem.
1. Suboptimal Reaction pH:
-
The Problem: The efficiency of amine-reactive crosslinking is highly pH-dependent.[8][9] For the reaction to proceed, the amine groups on HPE must be deprotonated (in their nucleophilic free base form). However, the stability of the activated species (e.g., the NHS ester) decreases at high pH due to accelerated hydrolysis.
-
The Solution: You must find a pH that balances amine reactivity with reagent stability.
-
Recommendation: Start with a reaction buffer in the pH range of 7.2 to 8.0 . In this range, a sufficient population of primary amines will be deprotonated to react efficiently, while the rate of NHS-ester hydrolysis is still manageable.
-
Troubleshooting: If the yield is still low, you can incrementally increase the pH to 8.5, but be aware that the half-life of your activated ester will decrease. Avoid strongly acidic (pH < 6) or strongly alkaline (pH > 9) conditions, which can significantly hinder the reaction or degrade reagents.[8][10]
-
2. Incorrect Molar Ratios:
-
The Problem: The stoichiometry of the reactants is critical. Insufficient HPE will naturally lead to incomplete crosslinking. Conversely, an excessive amount of the activating agents (EDC/NHS) relative to available carboxyl groups can sometimes lead to side reactions without improving yield.[6]
-
The Solution:
-
HPE: Ensure HPE is present in a molar excess relative to the functional groups you intend to crosslink. A starting point is often a 5 to 50-fold molar excess of HPE.
-
EDC/NHS: A common starting ratio is a 2 to 5-fold molar excess of both EDC and NHS over the number of carboxyl groups on your substrate. The optimal ratio of EDC to NHS is typically between 1:1 and 2:1.[11]
-
3. Inactive Reagents or Competing Species:
-
The Problem:
-
EDC/NHS: These reagents are moisture-sensitive. Improper storage can lead to hydrolysis and inactivation before they are even added to the reaction.
-
Buffers: Buffers containing primary amines (like Tris) or carboxylates (like acetate or citrate) will compete with your target molecules, quenching the reaction.
-
-
The Solution:
-
Reagent Handling: Purchase high-quality EDC and NHS and store them in a desiccator. Always allow the vials to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions.
-
Buffer Selection: Use non-competing buffers. Good choices include HEPES , PBS (phosphate-buffered saline) , or MES (for reactions at lower pH).
-
4. Inadequate Reaction Time or Temperature:
-
The Problem: Crosslinking reactions are not instantaneous. Insufficient reaction time will result in an incomplete reaction. While increasing temperature can speed up the reaction, it also accelerates the hydrolysis of activated esters and can potentially denature sensitive biomolecules.[12][13][14]
-
The Solution:
-
Time: Allow the reaction to proceed for at least 2-4 hours at room temperature. For some systems, extending the reaction time to overnight at 4°C can improve yields, especially with sensitive proteins.
-
Temperature: Most bioconjugations are performed between 4°C and 25°C (room temperature). Avoid high temperatures unless your molecules are exceptionally stable.
-
| Parameter | Recommended Starting Condition | Troubleshooting Action |
| pH | 7.2 - 8.0 (in HEPES or PBS buffer) | Increase pH in 0.5 unit increments up to 8.5. |
| Molar Ratio (HPE:Target) | 10:1 to 50:1 | Increase the molar excess of HPE. |
| Molar Ratio (EDC:NHS:Target) | 5:5:1 to 2:2:1 | Ensure at least a 1:1 ratio of EDC/NHS to carboxyls. |
| Temperature | Room Temperature (~20-25°C) | Try running the reaction overnight at 4°C. |
| Reaction Time | 2 - 4 hours | Increase reaction time up to 16 hours (overnight). |
Issue 2: Product Aggregation and Precipitation
Q: My crosslinked product is precipitating out of solution during or after the reaction. How can I prevent this?
A: Precipitation is usually a sign of over-crosslinking or a significant change in the physicochemical properties of your molecule.
-
The Problem: Over-crosslinking: HPE has two reactive amine groups. If both amines on a single HPE molecule react with different substrate molecules, it can lead to the formation of extensive, insoluble networks. This is especially common when working with high concentrations of reactants.
-
The Solution:
-
Reduce Reactant Concentrations: The most straightforward approach is to lower the concentration of your substrate and/or the crosslinking reagents.
-
Adjust Molar Ratios: Decrease the molar ratio of HPE to your target molecule. This reduces the probability of intermolecular crosslinking in favor of intramolecular modification or simple conjugation.
-
Control Reaction Time: Quench the reaction at an earlier time point to stop the formation of large aggregates. You can quench EDC reactions by adding a small molecule with a primary amine, such as β-mercaptoethanol or hydroxylamine.
-
Change the Order of Addition: Try adding the HPE solution slowly and dropwise to the activated substrate solution under vigorous stirring. This can help prevent localized areas of high concentration that promote aggregation.
-
Issue 3: Difficulty in Purification
Q: I'm struggling to remove excess HPE and other reaction byproducts from my final product. What purification methods are most effective?
A: Removing small molecule reagents from a much larger macromolecular product is generally achievable with the right technique.
-
The Problem: Unreacted HPE, EDC, NHS, and the urea byproduct from EDC are small molecules that can interfere with downstream applications and assays.
-
The Solution: The best method depends on the size and stability of your product.
-
Dialysis: This is the most common and effective method for proteins and large polymers. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your product but large enough to allow the small molecule contaminants to pass through freely (e.g., a 2-10 kDa MWCO for a >50 kDa protein). Dialyze against a large volume of an appropriate buffer with several buffer changes.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. Your larger, crosslinked product will elute first, while the smaller, unreacted reagents will be retained longer on the column. This is also an excellent method for analyzing the extent of aggregation.
-
Tangential Flow Filtration (TFF): For larger volumes, TFF is a highly efficient method that works on the same principle as dialysis but is much faster.
-
Part 3: Protocols and Workflows
General Protocol for Crosslinking a Carboxylated Protein with HPE
This protocol provides a validated starting point. You must optimize the specific concentrations and ratios for your particular system.
Materials:
-
Carboxylated Protein (e.g., BSA) in MES or PBS buffer, pH 6.0 for activation step.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound (HPE)
-
Reaction Buffer: PBS or HEPES, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., dialysis cassette, SEC column)
Procedure:
-
Prepare Reagents: Dissolve the protein in MES buffer (pH 6.0) to a concentration of 1-10 mg/mL. Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold, deionized water. Prepare a 1 M solution of HPE in Reaction Buffer (pH 7.5).
-
Activate Protein: Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the protein solution. Mix gently and incubate at room temperature for 15-30 minutes. The acidic pH of this step helps stabilize the O-acylisourea intermediate long enough for the NHS to react.
-
Adjust pH: Increase the pH of the reaction mixture to 7.5 by adding a small volume of 1 M Reaction Buffer. This deprotonates the amines on the incoming HPE.
-
Crosslinking Reaction: Add a 20-fold molar excess of the HPE solution to the activated protein. Mix gently.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours, or overnight at 4°C, with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Purify the crosslinked protein from excess reagents and byproducts using dialysis against PBS for 48 hours with at least three buffer changes, or by running the sample through an appropriate SEC column.
-
Characterization: Analyze the purified product using SDS-PAGE to observe the increase in molecular weight, confirming successful crosslinking. Use a protein concentration assay (e.g., BCA) to determine the final yield.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low crosslinking yields.
References
-
Effect of pH on the crosslinking reaction process of the polymer gel. ResearchGate. Available at: [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (NIH). Available at: [Link]
-
Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. National Institutes of Health (NIH). Available at: [Link]
-
The increase in denaturation temperature following cross-linking of collagen is caused by dehydration of the fibres. PubMed. Available at: [Link]
-
Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems. MDPI. Available at: [Link]
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ResearchGate. Available at: [Link]
- Method for purifying crosslinked hyaluronic acid gel. Google Patents.
-
A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. MDPI. Available at: [Link]
-
Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile. National Institutes of Health (NIH). Available at: [Link]
-
Effect of temperature on the swelling capacities of the crosslinked (a) poly(NIPAAm) and poly(AA), AA. ResearchGate. Available at: [Link]
-
Cross-linking by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) of a collagen/elastin membrane meant to be used as a dermal substitute: Effects on physical, biochemical and biological features in vitro. ResearchGate. Available at: [Link]
-
Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. ResearchGate. Available at: [Link]
-
Crosslinking of tissue-derived biomaterials in 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC). ResearchGate. Available at: [Link]
Sources
- 1. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N,N′,N′-テトラキス(2-ヒドロキシプロピル)エチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N,N′,N′-四(2-羟丙基)乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The increase in denaturation temperature following cross-linking of collagen is caused by dehydration of the fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing N-(3-Hydroxypropyl)ethylenediamine for Long-Term Storage
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(3-Hydroxypropyl)ethylenediamine (CAS: 56344-32-2). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stabilization of this versatile amino alcohol. Given its chemical nature, this compound is susceptible to degradation if not stored under optimal conditions, potentially compromising experimental integrity. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of this compound.
Q1: What are the primary causes of degradation for this compound?
A1: this compound is a bifunctional molecule containing both primary and secondary amine groups, as well as a primary alcohol. This structure makes it susceptible to two main degradation pathways:
-
Oxidation: The amine functional groups are easily oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored impurities and N-oxides.[1] Amino alcohols, in general, are known to undergo oxidation.[2]
-
Hygroscopicity and Reaction with CO₂: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[3] This absorbed water can act as a medium for other reactions. Furthermore, the amine groups can react with atmospheric carbon dioxide (CO₂) to form carbamate salts, which appear as precipitates or cause a decline in purity.[4]
Q2: My bottle of this compound has turned yellow/brown. What happened, and is it still usable?
A2: A color change from colorless to yellow or brown is a classic indicator of oxidation.[5] This suggests that the material has been exposed to air (oxygen). While minor yellowing might not significantly affect some bulk industrial applications, for sensitive research and development purposes, the presence of these oxidative impurities can lead to unpredictable side reactions, altered kinetics, or failed experiments. We strongly recommend verifying the purity of any discolored reagent via analytical methods (see Q4) before use. For high-stakes applications like drug development, using discolored material is not advised.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To ensure maximum shelf-life and purity, this compound must be protected from air, moisture, and light. The ideal conditions are summarized in the table below. The core principle is to maintain an inert environment at all times.[1][6]
| Parameter | Recommended Condition | Rationale & Best Practices |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with CO₂.[7] Argon is denser than air and provides a better protective blanket. Use Sure/Seal™ bottles or flush the headspace with inert gas after each use.[6] |
| Temperature | Cool (2-8 °C) | Slows the rate of potential degradation reactions. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[8] |
| Light Exposure | In the Dark (Amber Vial) | Protects against photo-oxidation.[1] Store bottles in a dark cabinet or wrap them in aluminum foil if the original container is clear glass. |
| Container | Tightly Sealed Glass | Use the original manufacturer's container with a high-quality, non-reactive cap liner (e.g., PTFE). Ensure the cap is sealed tightly after each use. For frequent use, consider aliquoting into smaller vials. |
Q4: How can I verify the purity of my stored this compound?
A4: Purity verification is crucial for troubleshooting and ensuring experimental reproducibility. Several analytical techniques are suitable:
-
Gas Chromatography (GC) or GC-MS: Excellent for assessing volatility and identifying low-level impurities. The compound's boiling point of 149 °C at 14 mmHg makes it amenable to GC analysis.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the parent compound from non-volatile, polar degradation products. This method has been successfully used for similar polyfunctional amino alcohols.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides a comprehensive structural confirmation and can quantify impurities if appropriate standards are used. Degradation will manifest as new, unexpected peaks in the spectrum.
Section 2: Troubleshooting Guide
This guide provides a problem-solving framework for common issues encountered during the storage and use of this compound.
| Observation | Probable Cause(s) | Recommended Actions & Solutions |
| Significant Color Development (Yellow to Brown) | Severe Oxidation: Prolonged or repeated exposure to atmospheric oxygen. Storage at elevated temperatures. | 1. Quarantine: Cease use of the reagent in critical experiments. 2. Analyze: Perform GC or NMR analysis to quantify the level of impurities. 3. Replace: For best results, discard the degraded material according to safety protocols and obtain a fresh batch. 4. Prevent: Review and improve your handling and storage procedures (See Protocol 3.1 & 3.2). |
| White Precipitate or Cloudiness | Carbamate Formation: Reaction of amine groups with atmospheric CO₂. Water Absorption: The compound is hygroscopic and may have absorbed significant moisture, causing phase separation or precipitation of impurities. | 1. Identify: The precipitate is likely an amine-carbonate/carbamate salt. 2. Action: The material is compromised. Filtration is unlikely to restore the required purity for sensitive applications. 3. Solution: Discard the batch and procure fresh material. Implement stricter inert atmosphere handling to prevent CO₂ and moisture ingress. |
| Inconsistent Experimental Results | Partial Degradation: The presence of uncharacterized impurities is interfering with the reaction. Water Contamination: Absorbed moisture is altering reaction stoichiometry or quenching reagents. | 1. Verify Reagent: Immediately analyze the purity of your this compound stock. 2. Isolate Variable: Use a new, unopened bottle of the reagent in a control experiment to confirm if the old stock is the root cause. 3. Review Handling: Ensure that dispensing techniques are fully anaerobic and anhydrous. |
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Long-Term Storage Protocol
-
Initial Receipt: Upon receiving, inspect the container seal for integrity. Write the date of receipt on the bottle.
-
Inerting: If the bottle is not a Sure/Seal™ type, carefully open it inside a glove box or under a positive flow of argon/nitrogen.
-
Storage Location: Place the tightly sealed container in a designated 2-8 °C storage area that is dark and well-ventilated.
-
Inventory Management: Employ a "First-In, First-Out" (FIFO) inventory system to ensure older stock is used first.[10]
-
Periodic Checks: For material stored longer than one year, a visual inspection for color change should be performed every six months. If any change is noted, analytical verification of purity is recommended.
Protocol 3.2: Safe Handling and Aliquoting of this compound
This workflow minimizes exposure to air and moisture during transfer.
Caption: Workflow for handling air- and moisture-sensitive reagents.
Section 4: Scientific Deep Dive: The Chemistry of Degradation
Understanding the mechanisms of degradation is key to preventing them. The primary pathways involve the molecule's most reactive sites: the amine and alcohol groups.
Caption: Primary degradation pathways for this compound.
-
Oxidative Pathways: The lone pair of electrons on the nitrogen atoms is susceptible to attack by electrophilic oxygen. This can initiate a free-radical chain reaction, particularly when catalyzed by light or heat, leading to a complex mixture of oxidized byproducts.[11] This process is responsible for the observed color change.
-
Moisture and CO₂ Interaction: Amines are basic and will readily react with acidic CO₂ in the atmosphere. This acid-base reaction forms an ammonium carbamate salt. While this reaction is reversible, in a sealed container, the precipitate can accumulate over time, effectively removing the active compound from the solution. The presence of water facilitates this process.[4][12]
By controlling the storage environment—specifically by eliminating oxygen, moisture, and light—these degradation pathways can be effectively inhibited, ensuring the long-term stability and reliability of your this compound.
References
-
Tintoll. (n.d.). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: N,N,N',N'-Tetrakis(2-hydroxypropyl) ethylenediamine, 98%. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved from [Link]
- El-Ashaari, A. A., et al. (2012). Inhibition of amine oxidation. U.S. Patent No. US20120271026A1.
-
Ragendu, V., et al. (2018). Stable aminoalcohol formation with glycine. ResearchGate. Retrieved from [Link]
-
Baylor University Environmental Health & Safety. (n.d.). Time-Sensitive Chemicals. Retrieved from [Link]
-
Monument Chemical. (2020). Safety Data Sheet: POLY-Q® 40-770. Retrieved from [Link]
-
Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials, 6(7), 2777-2787. MDPI. Retrieved from [Link]
-
Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. Retrieved from [Link]
-
Sessions, A. L., & Hayes, J. M. (1997). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 69(15), 3137-3138. ACS Publications. Retrieved from [Link]
-
Nielsen, P. M., et al. (2017). Proposed thermal degradation pathway of ethylenediamine (EDA). ResearchGate. Retrieved from [Link]
-
GenoChem World. (n.d.). This compound – 92562. Retrieved from [Link]
-
NIOSH. (1994). DIETHYLENETRIAMINE, ETHYLENEDIAMINE, & TRIETHYLENETETRAMINE: METHOD 2540. CDC. Retrieved from [Link]
-
Fulton, J. A., et al. (1988). Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 455, 183-192. PubMed. Retrieved from [Link]
-
Popescu, M., et al. (2023). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. International Journal of Molecular Sciences, 24(13), 10834. MDPI. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Overcoming solubility issues with N-(3-Hydroxypropyl)ethylenediamine
Welcome to the technical support guide for N-(3-Hydroxypropyl)ethylenediamine (CAS: 56344-32-2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a primary focus on overcoming solubility issues encountered during experimental workflows.
Physicochemical Properties & Quick Reference
Understanding the fundamental properties of a compound is the first step in troubleshooting. This compound is a diamine containing both primary and secondary amine functionalities, as well as a primary hydroxyl group, which dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂O | [1] |
| Molecular Weight | 118.18 g/mol | [1] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [1] |
| Melting Point | ~49 °C | [2] |
| Boiling Point | 149 °C at 14 mmHg | [2][3] |
| pKa₁ (Secondary Amine) | 6.78 (Estimated) | [4] |
| pKa₂ (Primary Amine) | 9.76 (Estimated) | [4] |
| Known Solubility | Soluble in water | [2][3] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of this compound.
Q1: My this compound won't dissolve in my aqueous buffer. What's the first thing I should check?
A1: The first and most critical parameter to check is the pH of your buffer . This compound has two amine groups with estimated pKa values of approximately 6.78 and 9.76.[4] For the compound to be soluble in an aqueous medium, these amine groups need to be protonated (ionized).
-
Below pH ~6.0: Both amine groups will be protonated (positively charged), significantly increasing electrostatic interactions with water and maximizing solubility.
-
Between pH ~7.0 and 9.5: A mixture of singly protonated and neutral species will exist, which may lead to reduced solubility.
-
Above pH ~10.0: The compound will be predominantly in its neutral, free-base form, which is significantly less water-soluble and may appear as an oil or precipitate.
Therefore, if you are experiencing poor solubility, your buffer's pH is likely too high (alkaline).
Q2: The Safety Data Sheet (SDS) says the compound is "soluble in water." Why am I still having issues?
A2: The term "soluble in water" on technical data sheets often refers to solubility in pure, unbuffered water.[2][3] When dissolved in pure water, this compound, being a base, will raise the pH of the solution, but its own dissolution is not guaranteed, especially at higher concentrations. The introduction of buffer salts, changes in ionic strength, or the presence of other formulation components can dramatically alter its solubility profile.
Q3: I need to use this compound in an organic solvent for a synthesis reaction. Where do I start?
A3: Due to the polar hydroxyl (-OH) and amine (-NH₂, -NH-) groups, this compound is most soluble in polar protic and polar aprotic solvents. Start with solvents like:
-
Methanol or Ethanol
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
It is expected to have very poor solubility in nonpolar solvents like hexanes, toluene, or dichloromethane. If your reaction requires a less polar solvent system, a co-solvent approach may be necessary.
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols to systematically address and resolve solubility challenges.
Problem: Poor Solubility or Precipitation in Aqueous Buffers
This is the most common issue. The workflow below provides a logical path to a solution.
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// Edges start -> check_ph; check_ph -> is_ph_high; is_ph_high -> adjust_ph [label=" Yes"]; is_ph_high -> is_ph_low [label=" No"]; adjust_ph -> recheck_ph; is_ph_low -> check_buffer [label=" Yes"]; is_ph_low -> consider_cosolvent [label=" No\n(pH is neutral but still insoluble)"]; check_buffer -> salting_out [style=dashed]; check_buffer -> reduce_salt; reduce_salt -> recheck_ph; consider_cosolvent -> recheck_ph; }
Figure 1. Troubleshooting workflow for aqueous solubility.
Protocol 1: pH Adjustment for Solubilization
The primary method to solubilize this compound in aqueous media is through protonation of its amine groups via pH reduction.[5][6][7][8]
Objective: To fully dissolve the compound by adjusting the solution pH to a value at least 1-2 units below the lowest pKa (~6.78). A target pH of 4.5 - 5.5 is recommended.
Materials:
-
This compound
-
High-purity water or desired buffer base (without buffering species)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Preparation: Add the desired mass of this compound to a volume of high-purity water or the buffer solvent (e.g., saline) that will make up your final desired concentration.
-
Dispersion: Place the beaker on a stir plate and begin stirring. The compound may appear as an insoluble oil or a fine white precipitate.
-
Initial pH Measurement: Place the calibrated pH probe into the suspension. The initial pH will likely be alkaline.
-
Titration: Slowly add 1 M HCl dropwise to the stirring suspension.
-
Observation: Monitor the solution's clarity and the pH reading. As the pH drops, the compound will begin to dissolve. You should see a significant increase in solubility as the pH passes below 7.0.
-
Final Adjustment: Continue adding acid until the solution is completely clear and the pH is stable within the target range (e.g., 4.5-5.5).
-
QS to Volume: Once fully dissolved, transfer the solution to a volumetric flask and add the remaining solvent to reach the final target volume. This ensures concentration accuracy.
Trustworthiness Check: The protocol is self-validating. The visual endpoint (a completely clear solution) directly correlates with the measured physicochemical parameter (pH). If the solution is clear, the compound is dissolved.
Problem: Difficulty Dissolving in Organic Solvents
For applications in organic synthesis or non-aqueous formulations, a systematic approach to solvent selection is key.
Protocol 2: Co-Solvent System for Enhanced Solubility
If the compound is poorly soluble in a required non-polar or moderately polar solvent, a co-solvent can be used to bridge the polarity gap.[6][7][8] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[6]
Objective: To dissolve this compound in a less favorable solvent by introducing a small amount of a highly favorable "bridge" solvent.
Materials:
-
This compound
-
Primary Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Co-Solvent (e.g., Methanol, DMSO)
-
Vortex mixer or sonicator
Procedure:
-
Initial Attempt: Attempt to dissolve the compound in the primary solvent at the target concentration. Observe for insolubility.
-
Co-Solvent Introduction: To the suspension, add the co-solvent (e.g., Methanol) dropwise or in small volumetric increments (e.g., 1-5% of the total volume).
-
Energy Input: After each addition, vortex the mixture vigorously or place it in a sonicator bath for 2-5 minutes.
-
Observation: Check for clarity. Continue the incremental addition of the co-solvent until the solution becomes clear.
-
Optimization: Note the minimum percentage of co-solvent required for full dissolution. This is important to minimize the impact on your downstream reaction or application. For example, you might find that a 95:5 mixture of THF:Methanol is sufficient.
Causality Explained: The highly polar co-solvent (Methanol) can effectively solvate the polar amine and hydroxyl groups of the molecule, while its alkyl portion interacts with the less polar primary solvent. This creates a microenvironment that is energetically favorable for the solute, allowing it to enter the solution.
References
-
This compound Properties , LabSoll Inc.
-
This compound Chemical Properties , CymitQuimica.
-
Methods of solubility enhancements , Slideshare.
-
This compound CAS#: 56344-32-2 , ChemicalBook.
-
5 Novel Techniques for Solubility Enhancement , Ascendia Pharmaceutical Solutions.
-
Techniques for Improving Solubility , International Journal of Medical Science and Dental Research.
-
N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) , Parchem.
-
CAS 102-60-3 N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine , BOC Sciences.
-
Brief Overview of Various Approaches to Enhance Drug Solubility , Longdom Publishing.
-
Solubility enhancement techniques: A comprehensive review , World Journal of Biology Pharmacy and Health Sciences.
-
TETRAHYDROXYPROPYL ETHYLENEDIAMINE , Ataman Kimya.
-
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine , Guidechem.
-
N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine, 98% , Sigma-Aldrich.
-
pKa Data Compiled by R. Williams , ACS, Organic Division.
-
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Chemical Properties,Uses,Production , ChemicalBook.
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- 2. labsolu.ca [labsolu.ca]
- 3. This compound CAS#: 56344-32-2 [m.chemicalbook.com]
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- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
- 8. wjbphs.com [wjbphs.com]
Technical Support Center: Production of N-(3-Hydroxypropyl)ethylenediamine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-(3-Hydroxypropyl)ethylenediamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate impurities and optimize your synthesis process. Our guidance is grounded in established chemical principles and supported by scientific literature to ensure you can achieve the highest purity for your critical applications.
Introduction to this compound Synthesis and Impurity Control
This compound is a valuable building block in pharmaceutical synthesis and materials science. Its production, while conceptually straightforward, presents challenges in controlling selectivity and minimizing the formation of impurities. The primary impurities often arise from the difunctional nature of the starting material, ethylenediamine, which can lead to multiple additions of the hydroxypropyl group.
This guide will focus on two common synthesis routes:
-
Alkylation of ethylenediamine with 3-chloro-1-propanol: A nucleophilic substitution reaction.
-
Ring-opening of propylene oxide with ethylenediamine: An addition reaction.
For each route, we will explore the common pitfalls and provide actionable solutions to improve the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Mono-substituted Product and High Levels of Bis-substituted Impurity
Plausible Cause:
The most common challenge in the synthesis of this compound is the formation of the bis-substituted impurity, N,N'-bis(3-hydroxypropyl)ethylenediamine. This occurs because both nitrogen atoms in ethylenediamine are nucleophilic and can react with the alkylating or ring-opening agent.[1][2][3]
Solutions:
-
Stoichiometric Control:
-
Ethylenediamine in Excess: A fundamental strategy to favor mono-substitution is to use a significant molar excess of ethylenediamine relative to 3-chloro-1-propanol or propylene oxide. A common starting point is a 3:1 to 5:1 molar ratio of ethylenediamine to the other reactant. This statistical approach increases the probability that the electrophile will encounter an unreacted ethylenediamine molecule.
-
Slow Addition of the Limiting Reagent: Adding the 3-chloro-1-propanol or propylene oxide dropwise to the reaction mixture containing excess ethylenediamine at a controlled rate can help maintain a low concentration of the electrophile, further minimizing the chance of double addition.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes improve selectivity. While this may decrease the overall reaction rate, it can provide better control over the reaction and reduce the formation of undesired byproducts. For the reaction with 3-chloro-1-propanol, a temperature range of 60-80°C is often a good starting point. For the more exothermic reaction with propylene oxide, initial cooling and careful temperature monitoring are crucial.
-
-
Solvent Effects:
-
The choice of solvent can influence the reaction's selectivity. Protic solvents like ethanol or methanol can solvate the amine groups and may help to modulate their reactivity.
-
Visualizing the Competing Reactions:
Caption: Competing mono- and bis-substitution reactions.
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Plausible Cause:
Incomplete reaction or inefficient purification can lead to the presence of unreacted ethylenediamine or 3-chloro-1-propanol/propylene oxide in your final product.
Solutions:
-
Reaction Monitoring:
-
Utilize analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[4] This will help you determine the optimal reaction time and ensure the consumption of the limiting reagent.
-
-
Purification Strategy:
-
Fractional Distillation: this compound has a significantly higher boiling point than ethylenediamine. Fractional distillation under reduced pressure is an effective method for separating the product from unreacted ethylenediamine.[5][6][7][8][9]
-
Aqueous Wash: If 3-chloro-1-propanol is used, an aqueous wash of the crude product can help remove any unreacted starting material, as it has good water solubility.
-
Table 1: Boiling Points of Key Components
| Compound | Boiling Point (°C) | Notes |
| Ethylenediamine | 116-117 | Atmospheric pressure |
| 3-Chloro-1-propanol | 161-162 | Atmospheric pressure |
| Propylene Oxide | 34 | Atmospheric pressure |
| This compound | ~250-260 (estimated) | Atmospheric pressure |
Note: The boiling point of this compound is an estimate based on similar compounds and its higher molecular weight. It is typically purified by vacuum distillation.
Issue 3: Formation of Polymeric or Oligomeric Impurities
Plausible Cause:
Under certain conditions, particularly with propylene oxide, chain-growth polymerization can occur, leading to the formation of polyether chains initiated by the amine or hydroxyl groups. Similarly, reactions involving 3-chloro-1-propanol can sometimes lead to oligomerization.
Solutions:
-
Temperature Control: As mentioned previously, maintaining a controlled temperature is crucial, especially for the highly reactive propylene oxide. Runaway reactions can favor polymerization.
-
Catalyst Choice (for propylene oxide route): The ring-opening of propylene oxide can be catalyzed by both acids and bases. The choice of catalyst can influence the extent of polymerization. In some cases, a catalyst-free reaction at elevated temperature and pressure may be preferred to minimize this side reaction.
-
Purification: High molecular weight polymeric impurities are non-volatile and can be effectively removed by distillation of the desired product.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally preferred, the 3-chloro-1-propanol or the propylene oxide route?
Both routes have their advantages and disadvantages.
-
The 3-chloro-1-propanol route involves a straightforward nucleophilic substitution.[10][11][12] The reaction is generally easier to control in a standard laboratory setting. However, it produces a chloride salt as a byproduct, which needs to be removed.
-
The propylene oxide route is an atom-economical addition reaction with no byproducts.[1][13][14][15] However, propylene oxide is a low-boiling, highly reactive, and potentially hazardous material that requires careful handling and precise temperature control to prevent runaway reactions and polymerization. For industrial-scale production, the propylene oxide route is often favored due to its efficiency and lack of salt waste.
Q2: What are the best analytical methods for assessing the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including unreacted starting materials and the bis-substituted byproduct. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amino alcohol.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis after derivatization, or Evaporative Light Scattering Detector - ELSD) can be used to analyze the purity of the product. Reverse-phase or ion-exchange chromatography can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying major impurities.[16] The ratio of integrals in the ¹H NMR spectrum can be used to estimate the relative amounts of the mono- and bis-substituted products.
Q3: How can I effectively remove the N,N'-bis(3-hydroxypropyl)ethylenediamine impurity?
-
Fractional Vacuum Distillation: This is the most common and effective method for separating this compound from the higher-boiling bis-substituted impurity. Careful control of the vacuum and temperature is necessary to achieve good separation.
-
Ion-Exchange Chromatography: This technique can be used for high-purity applications. The crude mixture can be passed through a cation-exchange resin. The different basicities and sizes of the mono- and bis-substituted products allow for their separation by eluting with a pH gradient or an increasing concentration of a salt solution.
Experimental Protocol: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short fractionating column (e.g., a Vigreux column) to minimize product loss. Ensure all glassware is dry and connections are well-sealed.
-
Crude Material: Place the crude reaction mixture in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will primarily consist of any remaining unreacted ethylenediamine and other low-boiling impurities.
-
As the temperature stabilizes at the boiling point of the desired product under the applied vacuum, collect the main fraction of this compound.
-
The higher-boiling N,N'-bis(3-hydroxypropyl)ethylenediamine and any polymeric residues will remain in the distillation flask.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.
Logical Workflow for Impurity Mitigation:
Caption: A logical workflow for synthesis, purification, and optimization.
References
-
ResearchGate. (n.d.). (a) Possible reaction products between propylene oxide and... Retrieved from [Link]
- Google Patents. (n.d.). Propylene oxide reaction products - US4268686A.
- Vertex AI Search. (n.d.). N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE).
-
Wikipedia. (2024). Fractional distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine. Retrieved from [Link]
-
Science.gov. (n.d.). ethylene oxide propylene: Topics by Science.gov. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine. Retrieved from [Link]
-
ACS Publications. (2025). Revealing the Effect of Ethylene and Propylene Oxide Ratios on Polyetheramine-Based Polymer Electrolytes. Retrieved from [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]
-
YouTube. (2016). Carrying out a fractional distillation. Retrieved from [Link]
-
INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - CN102838490B.
-
NCBI Bookshelf. (n.d.). Propylene Oxide - Some Industrial Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3-chloro-1-propanol - CN110668918A.
-
PubMed. (1988). Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
YouTube. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tetrahydroxypropyl ethylenediamine, 102-60-3. Retrieved from [Link]
-
ChemBK. (2024). 3-Chloro-1-propanol. Retrieved from [Link]
-
IntechOpen. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. Retrieved from [Link]
-
MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. Retrieved from [Link]
-
PubChem. (n.d.). Edetol | C14H32N2O4 | CID 7615. Retrieved from [Link]
Sources
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- 2. prepchem.com [prepchem.com]
- 3. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 4. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
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- 11. chembk.com [chembk.com]
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- 15. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 16. N-(2-HYDROXYPROPYL)ETHYLENEDIAMINE(123-84-2) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimizing N-(3-Hydroxypropyl)ethylenediamine Reactivity Through pH Control
Welcome to the technical support center for N-(3-Hydroxypropyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction outcomes by mastering one of the most critical variables: pH . Here, we move beyond simple protocols to explain the causal relationships between pH, reagent protonation state, and reactivity, empowering you to troubleshoot effectively and enhance your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a detailed, field-proven remedy.
Question 1: Why is my reaction yield with this compound unexpectedly low?
A low yield is one of the most common frustrations in synthesis. When using a multifunctional amine like this compound, the root cause is often a suboptimal pH that renders your nucleophile inactive.
Core Problem: Amine Protonation
This compound has two amine groups—one primary (R-NH₂) and one secondary (R₂-NH)—each with a distinct basicity. For either amine to act as a nucleophile, it must have a free lone pair of electrons. If the reaction medium is too acidic, these amines will be protonated (becoming R-NH₃⁺ and R₂-NH₂⁺), effectively neutralizing their nucleophilicity.
Causality: The reactivity of an amine is directly tied to its protonation state. The Henderson-Hasselbalch equation dictates that when the pH of the solution is below the pKa of the amine's conjugate acid, the protonated, non-nucleophilic form will dominate.[1][2]
Troubleshooting Protocol:
-
Determine the pKa: The first step is to understand the basicity of your amines. While exact experimental pKa values for this compound are not readily published, we can use values for structurally similar compounds as a strong guide. For instance, ethylenediamine has pKa values of approximately 6.85 and 9.92 for its conjugate acids.[3] The hydroxypropyl group will slightly alter these values, but we can infer a similar range. A compilation of pKa data shows 2-(3-hydroxypropylamino)ethylamine having pKa values of 6.78 and 9.76.[4]
-
Measure the Reaction pH: Before starting the reaction, and periodically during, measure the pH of your reaction mixture using a calibrated pH meter. Do not rely on pH paper for this level of precision.
-
Adjust the pH: Your target pH should be approximately 0.5 to 1.5 units above the pKa of the amine you wish to react. This ensures a significant population of the deprotonated, nucleophilic form.
-
For reactions targeting the more basic amine (likely the primary amine, pKa ≈ 9.8), a pH of 9.5 to 10.5 is a good starting point.
-
For reactions targeting the less basic amine (likely the secondary amine, pKa ≈ 6.8), a pH of 7.5 to 8.5 might be optimal, though selectivity will be a challenge (see Question 2).
-
-
Use a Non-Nucleophilic Base: To adjust the pH, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a carbonate buffer. Avoid using other amines (like triethylamine) which could compete in the reaction.
-
Maintain Anhydrous Conditions: Especially in amide couplings, water can hydrolyze activated intermediates. Ensure you are using dry solvents and reagents.[5]
Question 2: How can I achieve selective reaction at the primary vs. the secondary amine?
Controlling selectivity is key to avoiding unwanted byproducts and complex purification steps. With this compound, you have two nucleophilic centers that can compete. Selectivity can be achieved by carefully controlling the pH to exploit the difference in their pKa values.
Core Principle: Differential Protonation
The two amine groups have different pKa values. The primary amine is generally more basic (higher pKa) than the secondary amine due to electronic effects. By setting the pH between the two pKa values, you can create a scenario where the primary amine is largely deprotonated and nucleophilic, while the secondary amine remains mostly protonated and "protected."
Diagram: pH-Dependent Protonation and Reactivity
Caption: pH control enables selective deprotonation and reactivity.
Experimental Strategy for Selective Acylation (e.g., Amide Bond Formation):
-
Target the Primary Amine: To selectively acylate the more sterically accessible and typically more basic primary amine, adjust the reaction pH to be between the two pKa values. A good starting point is pH 8.0-8.5 .
-
Reaction Setup:
-
Dissolve your carboxylic acid in an anhydrous solvent (e.g., DMF, DCM).
-
Add a coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (DIPEA) to pre-activate the acid for 15-30 minutes.[5]
-
In a separate flask, dissolve this compound in the same solvent and adjust the pH to ~8.0 using a dilute acid (e.g., HCl in dioxane) to protonate the secondary amine.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
-
Monitor the Reaction: Use TLC or LC-MS to monitor the formation of the mono-acylated product. If di-acylation becomes significant, consider lowering the pH slightly.
-
Targeting the Secondary Amine: Selectively reacting at the secondary amine is more challenging due to its lower basicity and greater steric hindrance. This often requires a protection-deprotection strategy. However, in some cases, specific catalysts or reaction conditions can favor N-alkylation at the secondary amine.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for this compound and why are they important?
The two critical pKa values correspond to the conjugate acids of the primary and secondary amine groups. Based on similar structures, the approximate pKa values are:
-
pKa₁ ≈ 6.8 - 7.5 (for the secondary amine's conjugate acid, R₂-NH₂⁺)
-
pKa₂ ≈ 9.8 - 10.5 (for the primary amine's conjugate acid, R-NH₃⁺)
A published source lists the pKa values for the closely related 2-(3-hydroxypropylamino)ethylamine as 6.78 and 9.76 .[4] These values are crucial because they determine the protonation state of each amine at a given pH, which in turn dictates its availability to act as a nucleophile in your reaction.[1]
Q2: What is the optimal pH for an amide coupling reaction?
For a standard amide coupling (e.g., using EDC/NHS or HATU), the goal is to have a sufficient concentration of the deprotonated amine without causing hydrolysis of the activated ester intermediate. A general-purpose pH range is 7.5 to 9.0 .
| pH Range | Protonation State of this compound | Reactivity & Considerations |
| < 6.0 | Fully protonated: H₃N⁺-(CH₂)₂-NH₂⁺-(CH₂)₃OH | Non-nucleophilic. Reaction will not proceed. |
| 7.0 - 9.0 | Primary amine largely deprotonated (-NH₂), Secondary amine partially protonated (-NH₂⁺-) | Optimal for selective reaction at the primary amine. Good balance between amine nucleophilicity and stability of activated esters. |
| > 9.5 | Both amines are largely deprotonated (-NH₂ and -NH-) | High reactivity. Increased risk of di-acylation (reaction at both amines) and hydrolysis of coupling reagents or activated esters. |
Q3: How should I prepare and maintain the pH of my reaction?
Maintaining a stable pH is critical for reproducibility and yield.
Protocol: General Buffer and Reaction pH Maintenance
-
Choose a Suitable Buffer: Select a buffer system whose pKa is close to your target reaction pH. For the pH 7.5-9.0 range, buffers like HEPES or borate can be effective. Ensure the buffer components do not interfere with your reaction.
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your chosen buffer (e.g., 1 M HEPES).
-
Prepare dilute solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) for fine adjustments.
-
-
pH Adjustment of Reagent Solution:
-
Dissolve your this compound in your reaction solvent.
-
If needed, add a small amount of the buffer stock solution.
-
Place a calibrated pH electrode directly in the stirring solution.
-
Slowly add the dilute acid or base dropwise until the target pH is reached and stable.
-
-
Monitor During Reaction: For long reactions, or reactions that produce acidic or basic byproducts (e.g., HCl from acyl chloride reactions), it is crucial to monitor the pH periodically and readjust as necessary.
Diagram: pH Optimization Workflow
Caption: A systematic workflow for pH optimization.
References
- University of Colorado Boulder. (n.d.). Ethylenediamine (C2H8N2) properties.
-
ChemBK. (n.d.). Ethylenediamine. Retrieved from [Link]
- Scent.vn. (n.d.). Ethylenediamine (CAS 107-15-3): Odor profile, Properties, & IFRA compliance.
- BenchChem. (2025).
- ResearchGate. (2021). pKa1 and pKa2 for ethylene diamine are 9.92 and 7.11 - does binding of the first ammonium group to an anion lead to an apparently higher second pKa?
- ChemicalBook. (n.d.). This compound.
-
Luo, N., Zhong, Y., Shui, H., & Luo, R. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(21), 15509-15521. Available from: [Link]
- Green Chemistry (RSC Publishing). (n.d.). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines.
- PubMed. (2021).
- RSC Advances (RSC Publishing). (n.d.).
- Chemistry 302, University of Texas. (n.d.).
- ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
- LabSolu. (n.d.). This compound.
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Available from: [Link]
- Master Organic Chemistry. (2018).
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Organic Letters. (2024).
- BOC Sciences. (2024).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025).
- Reddit. (2022). Peptide bonds are formed with primary or secondary amines??
- CymitQuimica. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine.
- RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines.
- Organic Letters. (2010).
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- YouTube. (2014).
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025). Protonation Constants of Ethylenediamine, Diethylenetriamine, and Spermine in NaCl(aq), NaI(aq), (CH3)4NCl(aq), and (C2H5)4NI(aq) at Different Ionic Strengths and t = 25 °C.
- Sigma-Aldrich. (n.d.). N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine.
- MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release.
- ResearchGate. (2025). Interaction of silver(I) ions with N,N,N' ,N'-tetrakis- (2-hydroxypropyl)-ethylenediamine (Quadrol).
- ChemicalBook. (n.d.). N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3.
Sources
- 1. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
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- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for N-(3-Hydroxypropyl)ethylenediamine Synthesis
Welcome to the technical support center for the synthesis of N-(3-Hydroxypropyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Synthesis Overview: The Reductive Amination Pathway
This compound is commonly synthesized via the reductive amination of 3-amino-1-propanol with ethylenediamine or, more generally, through the direct amination of alcohols. This process typically involves the reaction of an alcohol with an amine in the presence of a heterogeneous catalyst and hydrogen.
The reaction proceeds through a "borrowing hydrogen" or hydrogen auto-transfer mechanism. The catalyst first dehydrogenates the alcohol to form an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine (via a hemiaminal intermediate), which is subsequently hydrogenated by the catalyst to yield the desired amine product.[1] This one-pot method is favored in green chemistry for its efficiency and milder reaction conditions compared to older methods.[1]
Caption: Reductive amination pathway for amine synthesis.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary catalysts used for the amination of alcohols to produce this compound?
The most common heterogeneous catalysts are based on Group VIII and IB metals. Raney Nickel is a widely used and cost-effective catalyst for this class of reactions due to its high activity for hydrogenation.[2][3] Cobalt-based catalysts , often supported on materials like γ-Al2O3, and Copper catalysts are also highly effective and selective.[4][5] While precious metal catalysts like Palladium, Rhodium, and Ruthenium can be used for reductive aminations, nickel and cobalt are generally preferred for industrial-scale synthesis of simpler amines due to their lower cost.[1]
Q2: How do I choose between Raney Nickel and a supported Cobalt catalyst?
The choice depends on a trade-off between activity, selectivity, and process robustness.
| Catalyst Feature | Raney Nickel | Supported Cobalt (e.g., Co/γ-Al₂O₃) |
| Activity | Generally very high, allowing for lower reaction temperatures or pressures.[3] | Good activity, may require slightly higher temperatures than Raney Ni.[4] |
| Selectivity | Can be prone to over-alkylation, producing secondary and tertiary amines, especially at high conversions.[6] | Can offer superior selectivity to the desired primary amine. Selectivity can be further enhanced via controlled catalyst pre-treatment.[4][6] |
| Cost | Relatively low cost and widely available.[2] | The catalyst itself is economical, though preparation may be more involved than Raney Ni activation. |
| Handling | Often pyrophoric when dry and must be handled with care, typically as a slurry in water or a suitable solvent.[2] | Generally more stable and easier to handle than dry Raney Ni. |
| Deactivation | Susceptible to poisoning and nitride formation.[5][7] | Can be deactivated by coking, but this can be harnessed to improve selectivity.[6] |
Recommendation: For initial lab-scale synthesis where high conversion is the primary goal, Raney Nickel is an excellent starting point. For processes where maximizing selectivity to this compound and minimizing byproducts is critical, a supported Cobalt catalyst is a stronger candidate.
Q3: What is the impact of reaction parameters like temperature and hydrogen pressure?
Temperature and pressure are critical variables that must be optimized:
-
Temperature: Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting side reactions like over-alkylation and decomposition. It can also lead to thermal degradation (sintering) of the catalyst, causing a loss of active surface area.[7] A typical starting range is 120-180 °C.
-
Hydrogen Pressure: The reaction consumes hydrogen. Sufficient H₂ pressure is required to drive the hydrogenation of the imine intermediate and prevent catalyst deactivation. In many amination systems, hydrogen acts as an inhibitor for catalyst deactivation caused by nitride formation on the metal surface.[5] Pressures often range from 20 to 100 bar.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem: My reaction shows low conversion or has stalled.
Caption: Troubleshooting workflow for low reaction conversion.
-
Potential Cause 1: Catalyst Deactivation. The catalyst may be inactive before the reaction even begins. Raney Nickel, for instance, is highly susceptible to oxidation if not stored and handled properly under an inert atmosphere or solvent.[2]
-
Solution: Use a fresh batch of catalyst or one that has been stored correctly. Ensure the catalyst is transferred to the reactor under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Potential Cause 2: Reagent Purity. The presence of water can inhibit the formation of the imine intermediate.[1] Poisons, such as sulfur compounds in the reagents, can irreversibly bind to the active sites on the catalyst surface, leading to severe deactivation.[7]
-
Solution: Use anhydrous solvents and ensure the purity of your starting materials. If catalyst poisoning is suspected, purifying the reactants may be necessary.[8]
-
-
Potential Cause 3: Insufficient Hydrogen. A lack of hydrogen, either from low pressure or poor mixing, will halt the final hydrogenation step and can lead to catalyst deactivation through coking or nitride formation.[5][7]
-
Solution: Ensure the system is properly sealed and pressurized. Increase stirring speed to improve gas-liquid mass transfer. Check for leaks in your reactor system.
-
Problem: My yield is high, but selectivity is poor (too many byproducts).
-
Potential Cause 1: Over-alkylation. The most common issue is the formation of secondary and tertiary amines from the reaction of the desired product with more of the starting alcohol/aldehyde intermediate.[6]
-
Solution 1: Adjust the stoichiometry. Using a larger excess of the amine reactant can statistically favor the formation of the desired primary amine product.
-
Solution 2 (Advanced): Intentionally deactivate the catalyst. Research has shown that pre-treating a Co/γ-Al₂O₃ catalyst with an alcohol can deposit carbon species on the catalyst surface. This "selective deactivation" sterically hinders the active sites, making it more difficult for the bulkier secondary imine intermediate to form and hydrogenate, thus dramatically increasing selectivity towards the primary amine.[4][6]
-
-
Potential Cause 2: Temperature Too High. As mentioned, excessive heat can promote unwanted side reactions.
-
Solution: Methodically lower the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and selectivity. Monitor the reaction progress and product distribution by GC or LC-MS.[8]
-
Problem: The catalyst seems to die during the reaction.
-
Potential Cause: Coking or Nitride Formation. During the reaction, carbonaceous species (coke) can deposit on the catalyst, blocking active sites.[7] Alternatively, on metal catalysts like Ni, Co, and Cu, ammonia or other amines can lead to the formation of inactive metal nitrides on the surface.[5]
Experimental Protocol: Lab-Scale Synthesis using Raney Nickel
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and safety procedures.
Materials:
-
3-Amino-1-propanol (1.0 eq)
-
Ethylenediamine (1.2 eq)
-
Anhydrous Ethanol (as solvent)
-
Raney® Nickel (approx. 5-10 wt% of limiting reagent), aqueous slurry
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Preparation: Thoroughly dry the autoclave and purge it with an inert gas (e.g., Nitrogen).
-
Catalyst Loading: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry to the reactor. Caution: Do not allow Raney Nickel to dry, as it can be pyrophoric.[2] Decant the excess water carefully and replace it with anhydrous ethanol.
-
Reagent Addition: Add the 3-amino-1-propanol and ethylenediamine to the reactor, dissolved in a minimal amount of anhydrous ethanol.
-
Reaction:
-
Seal the reactor.
-
Purge the system several times, first with nitrogen and then with hydrogen, to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Under the inert atmosphere, carefully decant or filter the reaction mixture to separate the catalyst. A pad of Celite® can aid in removing the fine catalyst particles. Quench the filtered catalyst immediately with plenty of water to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
-
Purification: The crude this compound can be purified by fractional distillation under vacuum.[9]
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 21, 2026, from [Link][1]
-
ISGC. (n.d.). Selective deactivation of metal catalysts for amination of alcohols to primary amines. Retrieved January 21, 2026, from [Link][4]
-
Baiker, A., & Kijenski, J. (1981). Catalytic amination of aliphatic alcohols. Role of hydrogen as inhibitor for catalyst deactivation. Industrial & Engineering Chemistry Product Research and Development, 20(4), 615–620. [Link][5]
-
Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved January 21, 2026, from [Link][7]
-
Luneau, B., et al. (2018). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ACS Catalysis, 8(11), 10459-10467. [Link][6]
-
Wikipedia. (n.d.). Raney nickel. Retrieved January 21, 2026, from [Link][2]
-
Chemeurope.com. (n.d.). Raney nickel. Retrieved January 21, 2026, from [Link][3]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. Raney_nickel [chemeurope.com]
- 4. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labsolu.ca [labsolu.ca]
Validation & Comparative
A Comparative Guide to the Characterization of N-(3-Hydroxypropyl)ethylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Functionalized Diamines
N-(3-Hydroxypropyl)ethylenediamine (HPEDA) and its derivatives represent a critical class of chemical intermediates, prized for their unique combination of primary and secondary amine functionalities alongside a terminal hydroxyl group. This trifunctional nature makes them highly versatile building blocks in a multitude of applications, from the synthesis of complex pharmaceutical ingredients and gene delivery vectors to the development of high-performance polymers, coatings, and functional materials.[1] The ability to selectively modify the amine or hydroxyl groups allows for precise tuning of physicochemical properties such as solubility, reactivity, and biocompatibility.
This guide provides an in-depth comparison of HPEDA derivatives with relevant alternatives, focusing on the essential characterization techniques required to ensure their structural integrity, purity, and performance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive resource for researchers in the field.
Comparative Landscape: HPEDA Derivatives vs. Alternatives
The selection of a functionalized diamine is dictated by the specific requirements of the end application, such as desired reactivity, steric hindrance, and thermal stability. While HPEDA offers a valuable balance of properties, several alternatives exist, each with distinct advantages and disadvantages.
One prominent class of alternatives is the more extensively functionalized N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (THPED) , also known as Quadrol. This compound, where all four of the ethylenediamine's nitrogen-bound hydrogens are replaced with hydroxypropyl groups, offers a significantly higher density of hydroxyl functionalities.
Table 1: Comparative Analysis of HPEDA Derivatives and THPED
| Property | This compound (HPEDA) Derivatives | N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (THPED) | Key Implications for Researchers |
| Functionality | Primary amine, secondary amine, hydroxyl group | Four tertiary amines, four hydroxyl groups | HPEDA allows for sequential, site-selective reactions. THPED is ideal for creating highly cross-linked networks. |
| Reactivity | High (primary amine is a strong nucleophile) | Lower (tertiary amines are less nucleophilic but catalytically active) | HPEDA is suited for direct conjugation and amide bond formation. THPED acts as a catalyst or cross-linker in polyurethane and epoxy systems.[2] |
| Cross-linking Potential | Moderate; can act as a chain extender or create simple branches. | High; the four hydroxyl groups enable the formation of dense 3D polymer networks. | THPED is superior for synthesizing rigid materials like polyurethane foams and robust hydrogels. |
| Chelating Ability | Moderate; can coordinate with metal ions. | Strong; the multiple hydroxyl and amine groups create a powerful chelating cage for metal ions.[][4] | THPED is preferred for applications requiring metal sequestration, such as in water treatment or as a stabilizer in formulations.[] |
| Synthesis Complexity | Generally simpler, often involving direct alkylation of ethylenediamine. | More complex, typically involving the reaction of ethylenediamine with excess propylene oxide.[5] | The choice may depend on synthetic accessibility and cost considerations for large-scale production. |
| Primary Applications | Pharmaceutical intermediates, functional monomers, gene delivery vectors.[6] | Polyurethane catalysts, epoxy curing agents, cross-linkers for hydrogels, cosmetic emulsifiers.[] | Application-specific performance dictates the optimal choice. |
Core Characterization Workflow: Ensuring Quality and Identity
A rigorous characterization workflow is paramount to validate the synthesis and purity of HPEDA derivatives. This process not only confirms the desired chemical structure but also identifies potential impurities that could compromise downstream applications.
Caption: Workflow for the synthesis and characterization of HPEDA derivatives.
Experimental Protocols
The following protocols provide a self-validating framework for the comprehensive characterization of a novel HPEDA derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise chemical structure, including the regiochemistry of functionalization and the ratio of protons in different chemical environments.
-
Causality: NMR is the gold standard for structural elucidation in organic chemistry. ¹H NMR confirms the proton framework, while ¹³C NMR verifies the carbon backbone. For these derivatives, specific chemical shifts and splitting patterns will confirm the presence of the hydroxypropyl group and its attachment to the ethylenediamine core.
-
Protocol:
-
Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent peaks with key analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Pay close attention to the integration of signals corresponding to the methylene groups of the ethylenediamine backbone, the methylene and methine protons of the hydroxypropyl chain, and the exchangeable protons of the NH and OH groups.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.
-
Validation: The observed chemical shifts, coupling constants, and integration ratios must be fully consistent with the proposed structure. For example, the methylene group adjacent to the hydroxyl function should appear as a distinct multiplet compared to the methylene groups of the ethylenediamine core.[7]
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the derivative and to corroborate the molecular formula.
-
Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is typically well-suited for these polar, non-volatile molecules.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Validation: The experimentally observed m/z value for the parent ion should match the calculated theoretical mass for the proposed chemical formula within a narrow tolerance (typically < 5 ppm for HRMS). Fragmentation patterns can also provide further structural confirmation.[8]
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Causality: FT-IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. It is an excellent, rapid technique for confirming the successful incorporation of functional groups or the disappearance of starting material functionalities.
-
Protocol:
-
Place a small drop of the liquid sample (or a small amount of solid mixed with KBr) onto the ATR crystal or salt plate of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands:
-
O-H stretch: A broad band around 3300-3400 cm⁻¹.
-
N-H stretch: A moderate band (or bands) in the range of 3200-3400 cm⁻¹.
-
C-H stretch: Sharp bands just below 3000 cm⁻¹.
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
-
Validation: The presence of a strong, broad O-H stretch is a key indicator of the successful incorporation of the hydroxypropyl group.[9]
-
4. Chromatographic Purity Analysis (HPLC/GC)
-
Objective: To quantify the purity of the synthesized derivative and identify any residual starting materials or byproducts.
-
Causality: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This allows for the quantification of the main product relative to impurities.
-
Protocol (Reversed-Phase HPLC):
-
Develop a suitable method. For polar amines, a C18 column is often a good starting point.
-
The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution (where the proportion of organic solvent is increased over time) is often necessary to elute all components.[10]
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Inject the sample and monitor the elution profile using a suitable detector (e.g., UV-Vis at a low wavelength like 210 nm, or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a chromophore).
-
Validation: A pure sample should ideally show a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For drug development applications, purity should typically exceed 95-98%.[10]
-
Conclusion
The rigorous characterization of this compound derivatives is not merely a quality control step; it is fundamental to understanding their chemical behavior and ensuring their reliable performance in sophisticated applications. By employing a multi-technique approach encompassing NMR, MS, FT-IR, and chromatography, researchers can definitively confirm the structure and purity of these versatile molecules. When compared to alternatives like THPED, the distinct reactivity profiles and functional group densities become clear, enabling scientists and developers to make informed decisions for their specific synthetic and formulation challenges. This systematic approach to characterization underpins scientific integrity and accelerates the innovation pipeline in both materials science and drug discovery.
References
- Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Department of Pharmaceutical Engineering, Hefei University of Technology.
- Sadeghinia, A., & Mighani, H. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 4(2), 115-122.
- MDPI. (n.d.). One-Step Synthesis of Diamine-Functionalized Graphene Quantum Dots from Graphene Oxide and Their Chelating and Antioxidant Activities.
- BOC Sciences. (n.d.). N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.
- Parchem. (n.d.). N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE).
- Sengupta, D., et al. (2023). Suitability of a diamine functionalized metal–organic framework for direct air capture. Chemical Science. DOI:10.1039/D3SC02554C.
- ACS Publications. (2026). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir.
-
PrepChem.com. (n.d.). Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine. Available at: [Link]
-
ACS Publications. (n.d.). Practical Synthetic Route to Functionalized Rhodamine Dyes. Organic Letters. Available at: [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine. Available at: [Link]
-
PubMed. (2013). Synthesis and characterization of N-ethyl-N'-(3-dimethylaminopropyl)-guanidinyl-polyethylenimine polymers and investigation of their capability to deliver DNA and siRNA in mammalian cells. Available at: [Link]
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- 4. CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine [cymitquimica.com]
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- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-(3-Hydroxypropyl)ethylenediamine and Other Diamines for Industrial Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Diamines in Polymer Chemistry
Diamines are a critical class of molecules in polymer chemistry, serving as building blocks and performance-enhancing agents in a wide array of materials. Their bifunctional nature, possessing two amine groups, allows them to react with various monomers to form long-chain polymers or crosslinked networks. This functionality makes them indispensable as epoxy curing agents and polyurethane chain extenders, where the choice of diamine significantly influences the final properties of the material, including its mechanical strength, thermal stability, and chemical resistance.
N-(3-Hydroxypropyl)ethylenediamine (HPE) is a unique diamine featuring a primary amine, a secondary amine, and a hydroxyl group. This trifunctional nature suggests a versatile reactivity profile, offering potential advantages in tailoring polymer properties. This guide will explore the theoretical implications of HPE's structure and compare it with established diamines in two key application areas: epoxy resin curing and polyurethane chain extension.
Chemical Structures and Theoretical Comparison
The performance of a diamine in a polymer system is intrinsically linked to its molecular structure. The arrangement of amine groups, the presence of other functional groups, and the nature of the carbon backbone all play a crucial role.
Figure 1: Chemical structures of this compound and selected alternative diamines and a diol.
This compound (HPE): The presence of both a primary and a secondary amine allows for a two-stage reaction in epoxy curing, potentially offering a balance between initial gelation and final cure properties. The hydroxyl group is a key feature; it can also react with epoxy groups, particularly at elevated temperatures, leading to a higher crosslink density and potentially enhanced mechanical properties and thermal stability. In polyurethanes, the hydroxyl group can participate in the urethane reaction, while the amine groups can act as chain extenders, forming urea linkages.
Alternative Diamines for Epoxy Curing:
-
Diethylenetriamine (DETA): A linear aliphatic amine with two primary and one secondary amine. It is known for its fast cure at room temperature.[1]
-
Isophorone Diamine (IPDA): A cycloaliphatic diamine that provides good mechanical strength, chemical resistance, and color stability.[2][3]
-
N-Aminoethylpiperazine (AEP): Contains primary, secondary, and tertiary amine groups, allowing it to act as both a curing agent and a cure accelerator.[4][5][6]
Alternative Chain Extenders for Polyurethanes:
-
Ethylenediamine (EDA): A simple, highly reactive aliphatic diamine that forms strong urea linkages, significantly impacting the hard segment of the polyurethane.
-
1,4-Butanediol (BDO): A diol that forms urethane linkages, offering a different balance of properties compared to diamine chain extenders.[4][7]
Comparative Analysis in Epoxy Resin Curing
The curing of an epoxy resin with an amine involves the reaction of the amine's active hydrogens with the epoxide rings of the resin, forming a crosslinked thermoset polymer. The choice of curing agent dictates the processing characteristics (e.g., gel time, viscosity) and the final performance of the cured epoxy (e.g., glass transition temperature, mechanical strength).
Experimental Protocol: Evaluation of Epoxy Curing Agents
To provide a framework for comparison, a standard experimental protocol for evaluating epoxy curing agents is outlined below.
Figure 2: Experimental workflow for evaluating epoxy curing agents.
Step-by-Step Methodology:
-
Mixing: The epoxy resin (e.g., a standard Bisphenol A diglycidyl ether - DGEBA) and the diamine curing agent are stoichiometrically mixed. The amine hydrogen equivalent weight (AHEW) of the curing agent is used to calculate the correct mix ratio.
-
Gel Time Determination: The time taken for the mixture to transition from a liquid to a gel-like state is measured, often using a manual probe or a viscometer. This indicates the working life of the formulation.[8][9]
-
Curing: The mixture is cured according to a specified schedule (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).
-
Property Characterization:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). Tg is a measure of the material's thermal stability.[10]
-
Mechanical Properties: Tensile, flexural, and compressive strengths are measured using a universal testing machine.
-
Hardness: Shore D hardness is measured using a durometer.
-
Performance Data of Alternative Diamines
The following table summarizes typical performance data for common diamines when used to cure a standard DGEBA epoxy resin.
| Property | Diethylenetriamine (DETA) | Isophorone Diamine (IPDA) | N-Aminoethylpiperazine (AEP) |
| Gel Time (minutes) | Fast (e.g., ~25-40)[11][12] | Slow (e.g., ~105)[12] | Very Fast (e.g., ~19)[12] |
| Glass Transition Temp. (Tg) (°C) | ~101-120[12][13] | ~138-158[12][14] | ~107-225[12][15] |
| Mechanical Properties | Good hardness and chemical resistance[1] | Excellent mechanical strength and chemical resistance[2][3] | Good balance of strength and toughness[4][5] |
Hypothetical Performance of this compound (HPE)
Based on its structure, the performance of HPE as an epoxy curing agent can be hypothesized:
-
Reactivity and Gel Time: With both primary and secondary amines, HPE's reactivity would likely be moderate, falling between the fast-curing AEP and the slower IPDA. The hydroxyl group might also contribute to the reaction kinetics, especially at higher temperatures.
-
Crosslink Density and Tg: The ability of the hydroxyl group to participate in the crosslinking reaction could lead to a higher crosslink density compared to diamines without this functionality. This would be expected to result in a higher Tg.
-
Mechanical Properties: The increased crosslink density could lead to higher stiffness and hardness. The flexible propyl chain might also impart some degree of toughness.
-
Adhesion: The presence of the hydroxyl group could enhance adhesion to various substrates through hydrogen bonding.
Comparative Analysis in Polyurethane Chain Extension
In polyurethane synthesis, diamines are used as chain extenders to react with isocyanate-terminated prepolymers. This reaction forms urea linkages, creating the "hard segments" of the polyurethane, which largely determine the material's mechanical properties.
Experimental Protocol: Evaluation of Polyurethane Chain Extenders
Figure 3: Experimental workflow for evaluating polyurethane chain extenders.
Step-by-Step Methodology:
-
Prepolymer Synthesis: A polyol (e.g., polytetramethylene ether glycol - PTMEG) is reacted with an excess of a diisocyanate (e.g., methylene diphenyl diisocyanate - MDI) to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a stoichiometric amount of the chain extender (diamine or diol).
-
Casting and Curing: The resulting polyurethane is cast into a mold and cured at a specified temperature.
-
Property Characterization:
-
Mechanical Properties: Tensile strength, elongation at break, and modulus are measured according to ASTM D412.
-
Hardness: Shore A or D hardness is measured.
-
Thermal Properties: Thermal stability is assessed using Thermogravimetric Analysis (TGA).
-
Performance of Alternative Chain Extenders
The choice of chain extender has a profound effect on the properties of the resulting polyurethane.
| Property | Ethylenediamine (EDA) | 1,4-Butanediol (BDO) |
| Hard Segment Linkage | Urea | Urethane |
| Hardness | Tends to produce harder materials[11] | Produces materials with a good balance of hardness and flexibility[4][7] |
| Tensile Strength | Generally high[16] | Good balance of strength and flexibility[3] |
| Thermal Stability | Urea linkages generally have higher thermal stability | Good thermal stability[3] |
Hypothetical Performance of this compound (HPE)
As a chain extender in polyurethanes, HPE's unique structure suggests the following performance characteristics:
-
Mixed Linkages: The amine groups would react with isocyanates to form urea linkages, while the hydroxyl group would form urethane linkages. This would create a mixed hard segment, potentially leading to unique phase separation behavior and properties.
-
Crosslinking Potential: The trifunctionality of HPE (two amines and one hydroxyl) could lead to crosslinking, which would increase the modulus and hardness of the polyurethane.
-
Adhesion: The presence of multiple polar groups (urea, urethane, and the pendant hydroxyl) could enhance adhesion.
Conclusion
This compound presents an intriguing profile for use as both an epoxy curing agent and a polyurethane chain extender. Its unique combination of primary and secondary amines, along with a reactive hydroxyl group, suggests the potential for creating polymers with a high degree of crosslinking, enhanced thermal stability, and good mechanical properties.
While a lack of direct comparative data necessitates a theoretical approach to evaluating HPE, this guide provides a solid foundation for researchers and formulators. By understanding the structure-property relationships of established diamines, one can infer the likely contributions of HPE to a polymer system. Further empirical investigation is warranted to fully elucidate the performance of HPE and validate these hypotheses. The experimental protocols outlined herein offer a clear roadmap for such a comparative study.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Properties and Uses of N-Aminoethylpiperazine (AEP).
- Gantrade Corporation. (n.d.). 5 Key Facts About 1,4-Butanediol (BDO).
- Isophoronediamine Manufacturer & Supplier. (n.d.). Epoxy Curing Agent Chemical.
- CidoPark. (n.d.). Insights into Aminoethylpiperazine Epoxy.
- Ataman Kimya. (n.d.). ISOPHORONE DIAMINE.
- NETZSCH Analyzing & Testing. (2024, January 31). TM-DSC – The Method of Choice for Determination of the Glass Transition and Post-Curing of Epoxy Resins.
- MDPI. (2023, January 4). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry.
- BenchChem. (2025). A Comparative Study of N-(2-Aminoethyl)piperazine as an Epoxy Curing Agent.
- IDOSI Publications. (2013). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions.
- King Fahd University of Petroleum & Minerals. (2013, December 1). Synthesis and properties of waterborne polyurethane adhesives: Effect of chain extender of ethylene diamine, butanediol, and fluoro-butanediol.
- ResearchGate. (n.d.). Effect of isophorone diamine on curing kinetics and mechanical properties of 2-ethyl-4-methylimidazole/epoxy resin crosslinked network.
- Evonik. (n.d.). ANCAMINE AEP.
- IDOSI Journals. (n.d.). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions.
- Defense Technical Information Center. (n.d.). Effect of the Extent of Cure on the Modulus, Glass Transition, Water Absorption, and Density of an Amine-Cured Epoxy.
- Stobec. (n.d.). Epoxy Curing Agents and Modifiers.
- Springer. (2010, January 9). The effect of chain extenders structure on properties of new polyurethane elastomers.
- Jayhawk Fine Chemicals. (2021, June 23).
- ResearchGate. (n.d.). Properties of Waterborne Polyurethane Adhesives: Effect of Chain Extender and Polyol Content.
- Fiber Optic Center. (n.d.).
- Polymer Innovation Blog. (2013, August 15). Acceleration of Amine-Cured Epoxy Resin Systems.
- INVISTA. (n.d.).
- ResearchGate. (n.d.). The effect of chain extenders structure on properties of new polyurethane elastomers.
- ResearchGate. (n.d.). The gel times obtained at different temperatures according to the different methods.
- Tri-iso. (n.d.). The Role of PU Chain Extenders in Polyurethane Elastomers.
- SpecialChem. (2017, August 10). N-aminoethylpiperazine (AEP)
- System Three Resins, Inc. (n.d.). What determines the gel time of epoxy resin products?
- ResearchGate. (n.d.).
- MDPI. (2023, January 4). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry.
- Achilles Chemical. (n.d.). Diethylenetriamine (DETA) Manufacturer/Factory/Producer for Epoxy Curing & Corrosion Inhibitors.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Aminoethylpiperazine.
- ResearchGate. (n.d.). Values of gel time (τ gel )
- Epic Resins. (n.d.). Gel time.
- ThreeBond. (n.d.). Curing Agents for Epoxy Resin.
- ResearchGate. (n.d.). Mechanical and Rheological Properties of Polyurethane Elastomers from Hydroxy-Terminated Polybutadiene and Isophorone Diisocyanate Used as Liners for Composite Propellants.
- Resiners. (2025, April 4).
- Google Patents. (n.d.). Use of linear triethylentetramine as curing agent for epoxy resins.
- Fiberglass Supply. (n.d.).
- ResearchGate. (n.d.). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure.
- MDPI. (2025, January 17). Enhancing the Mechanical and Adhesive Properties of Polyurethane Adhesives with Propylene Oxide-Modified Ethylenediamine (PPO-EDA).
- ResearchGate. (2025, January 13). Enhancing the Mechanical and Adhesive Properties of Polyurethane Adhesives with Propylene Oxide-Modified Ethylenediamine (PPO-EDA).
- MDPI. (n.d.). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods.
- Evonik. (n.d.). Epoxy Curing Agents.
- Semantic Scholar. (2024, October 30). Dynamic Mechanical Properties and Constitutive Modeling of Polyurethane Microporous Elastomers.
- Semantic Scholar. (1987, June 1). A kinetic model for curing reactions of epoxides with amines.
- PMC. (2023, September 13).
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of N-(3-Hydroxypropyl)ethylenediamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in N-(3-Hydroxypropyl)ethylenediamine Applications
This compound is a versatile bifunctional molecule featuring both primary and secondary amine groups, alongside a primary hydroxyl group. This unique structure lends itself to a variety of applications, including as a building block in the synthesis of pharmaceuticals, as a cross-linking agent in polymer chemistry, and as a component in the formulation of various industrial products. The performance and safety of these end-products are intrinsically linked to the purity of the starting this compound. Even minute impurities can lead to undesirable side reactions, compromised product integrity, and in the context of pharmaceuticals, potential toxicity.
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, compare HPLC with alternative techniques such as Gas Chromatography (GC) and Titrimetry, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Physicochemical Properties of this compound
The primary challenge in the chromatographic analysis of this compound lies in its physicochemical properties. It is a polar, hydrophilic compound with a low molecular weight. A significant hurdle is its lack of a strong chromophore, rendering it nearly transparent to standard UV-Vis detectors. This necessitates either the use of alternative detection methods or a pre-column derivatization step to introduce a UV-active or fluorescent tag to the molecule.
HPLC Methodologies for this compound Purity Analysis
Given the challenges, a robust HPLC method must address both retention of this polar analyte and its sensitive detection. Below, we compare two primary HPLC approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography, both coupled with a derivatization step for UV or fluorescence detection.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with Pre-Column Derivatization
HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[1][2] The retention mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent concentration.
Rationale for HILIC:
-
Enhanced Retention: HILIC provides superior retention for polar compounds like this compound that would otherwise elute in or near the void volume in reversed-phase chromatography.[3]
-
MS-Friendly Mobile Phases: The high organic content of HILIC mobile phases is advantageous for mass spectrometry (MS) detection due to efficient solvent evaporation and improved ionization.[4]
Pre-Column Derivatization:
To overcome the lack of a chromophore, a pre-column derivatization step is essential. A common and effective derivatizing agent for primary and secondary amines is 1-Naphthyl isothiocyanate (NITC), which introduces a UV-active naphthyl group.[5]
Experimental Protocol: HILIC-UV
1. Derivatization Procedure:
- To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1.5 mL of a 1.2 mg/mL solution of 1-Naphthyl isothiocyanate in acetonitrile.
- Add 0.5 mL of triethylamine (catalyst).
- Vortex the mixture and heat at 60°C for 30 minutes.
- Cool the solution to room temperature before injection.
2. HPLC Conditions:
- Column: HILIC Silica Column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection: UV at 230 nm
Method 2: Ion-Pair Reversed-Phase HPLC with Pre-Column Derivatization
Ion-pair chromatography is a variation of reversed-phase HPLC that enables the separation of ionic and highly polar compounds on a non-polar stationary phase.[6] An ion-pairing reagent, typically a long-chain alkyl sulfonate, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, which can then be retained by the reversed-phase column.[7]
Rationale for Ion-Pair Chromatography:
-
Versatility of Reversed-Phase Columns: Allows for the use of ubiquitous and robust C18 columns.
-
Tunable Selectivity: The choice and concentration of the ion-pairing reagent can be adjusted to optimize the separation of the target analyte from its impurities.[7]
Experimental Protocol: Ion-Pair RP-HPLC-UV
1. Derivatization Procedure:
- Follow the same derivatization procedure as described for the HILIC method using 1-Naphthyl isothiocyanate.
2. HPLC Conditions:
- Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: 60:40 (v/v) Methanol: Water containing 5 mM Sodium 1-Heptanesulfonate (ion-pairing reagent), adjusted to pH 3.0 with phosphoric acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 10 µL
- Detection: UV at 230 nm
Comparison of Analytical Methods
| Parameter | HILIC-UV | Ion-Pair RP-HPLC-UV | Gas Chromatography (GC)-FID | Titrimetry |
| Principle | Partitioning on a polar stationary phase | Formation of neutral ion-pairs on a non-polar stationary phase | Separation based on volatility and boiling point | Acid-base neutralization |
| Selectivity | Excellent for polar compounds and structural isomers | Good, tunable with ion-pairing reagent | High, especially with capillary columns | Low, measures total basicity |
| Sensitivity | High (with derivatization) | High (with derivatization) | Moderate to High | Low |
| Sample Throughput | Moderate | Moderate | High | Low |
| Robustness | Moderate, requires careful equilibration | High, but column lifetime can be reduced by ion-pairing reagents | High | High |
| Impurity Profiling | Good for polar impurities | Good for a range of polar and non-polar impurities | Excellent for volatile impurities | Not suitable |
| Instrumentation Cost | Moderate | Moderate | Moderate | Low |
Alternative Analytical Techniques
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For amine analysis, derivatization is often necessary to improve volatility and reduce peak tailing.[8]
Advantages of GC:
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
Sensitive Detection: Flame Ionization Detection (FID) provides good sensitivity for organic compounds.
Disadvantages of GC:
-
Derivatization Required: this compound is not sufficiently volatile for direct GC analysis.
-
Thermal Lability: The high temperatures in the injector and column can potentially cause degradation of the analyte.
Experimental Protocol: GC-FID
1. Derivatization (Silylation):
- In a vial, mix 1 mg of this compound with 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.
- Heat the mixture at 70°C for 30 minutes.
2. GC Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Detector: FID at 300°C
- Injection Volume: 1 µL (split mode, e.g., 20:1)
Titrimetry
A simple, cost-effective method for determining the overall purity of this compound is through acid-base titration. This method, however, is non-specific and will quantify all basic substances in the sample.
Advantages of Titrimetry:
-
Low Cost and Simplicity: Requires basic laboratory equipment.
-
High Precision: Can provide highly precise results for the total amine content.
Disadvantages of Titrimetry:
-
Lack of Specificity: Does not distinguish between the target analyte and any basic impurities.
-
Not Suitable for Impurity Profiling: Cannot provide information on the nature and quantity of individual impurities.
Experimental Protocol: Acid-Base Titration
1. Sample Preparation:
- Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
- Dissolve the sample in 50 mL of deionized water.
- Add 2-3 drops of a suitable indicator (e.g., methyl orange).
2. Titration:
- Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl) until the endpoint is reached (color change from yellow to orange).
- Record the volume of HCl consumed.
3. Calculation:
- Purity (%) = (V_HCl × M_HCl × MW_analyte) / (W_sample × 1000) × 100
- V_HCl = Volume of HCl titrant (mL)
- M_HCl = Molarity of HCl titrant
- MW_analyte = Molecular weight of this compound (118.18 g/mol )
- W_sample = Weight of the sample (g)
Visualizing the Analytical Workflow
Caption: A comparative workflow of HPLC, GC, and Titrimetric analysis for this compound.
Logical Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For a comprehensive purity assessment of this compound that includes the identification and quantification of potential impurities, HPLC with pre-column derivatization is the recommended method. The choice between HILIC and Ion-Pair RP-HPLC will depend on the specific impurity profile and the available instrumentation. HILIC is particularly advantageous for separating highly polar impurities, while Ion-Pair RP-HPLC offers excellent robustness and versatility.
Gas Chromatography serves as a valuable orthogonal technique, especially for the analysis of volatile impurities that may not be amenable to HPLC. Titrimetry , while not suitable for impurity profiling, remains a simple and effective method for a quick, high-level assessment of total basicity, which can be a useful quality control parameter.
The validation of any chosen method is paramount to ensure the accuracy and reliability of the results. This includes assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
References
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 849-864.[2]
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.[3][4]
-
Chromatography Forum. Amines-Ion Pairing. (2007). Retrieved from [Link][6]
-
Lab-Training.com. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Retrieved from [Link][7]
-
Ahmad, I., et al. (2012). Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 66, 247-251.[5]
-
Rogeberg, M., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1434–1444.[9]
-
PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). Retrieved from [Link][10]
-
Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Retrieved from [Link][8]
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A Comparative Guide to the Crosslinking Efficiency of N-(3-Hydroxypropyl)ethylenediamine and Its Analogs for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the ultimate success of a hydrogel-based biomaterial. The crosslinker dictates the mechanical properties, degradation kinetics, and biocompatibility of the final construct. This guide provides a comparative analysis of N-(3-Hydroxypropyl)ethylenediamine and a series of its analogs, offering a framework for selecting the optimal crosslinker for specific biomedical applications. While direct comparative studies are limited in the existing literature, this document outlines the fundamental principles and experimental protocols necessary to conduct a thorough evaluation.
Introduction to Amine-Based Crosslinkers
Amine-reactive crosslinkers are instrumental in the fabrication of hydrogels from polymers rich in carboxylic acid groups, such as hyaluronic acid or gelatin.[1] These crosslinkers form stable amide bonds, creating a robust and biocompatible three-dimensional network.[2] this compound is a promising candidate in this class, possessing both primary and secondary amines for reaction, as well as a hydroxyl group that can enhance hydrophilicity and provide further sites for functionalization.
This guide will focus on a proposed comparative study of the following analogs:
-
C1: this compound: The parent molecule, featuring a flexible ethylenediamine backbone.[3]
-
C2: N,N'-bis(3-Hydroxypropyl)ethylenediamine: A symmetrical analog with two hydroxypropyl groups, potentially leading to a more defined network structure.
-
C3: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine: A more sterically hindered analog with four hydroxypropyl groups, which may influence reaction kinetics and the final mechanical properties of the hydrogel.[4][5]
The selection of these analogs allows for a systematic investigation into the effects of the number of reactive hydroxyl groups and steric hindrance on crosslinking efficiency.
Principles of Crosslinking and Expected Outcomes
The crosslinking reaction between the amine groups of the ethylenediamine analogs and the carboxylic acid groups of a polymer is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[6] The primary and secondary amines on the crosslinker act as nucleophiles, attacking the activated carboxyl groups to form amide bonds.
It is hypothesized that increasing the number of hydroxypropyl groups will influence the crosslinking process in several ways:
-
Reaction Kinetics: The increased steric hindrance in C3 may slow down the crosslinking reaction compared to C1 and C2.
-
Crosslinking Density: C2 and C3, with their multiple reactive sites, are expected to create more densely crosslinked networks compared to C1, assuming equivalent molar concentrations are used.
-
Mechanical Properties: A higher crosslinking density generally leads to a stiffer hydrogel with a higher compressive modulus but potentially lower elasticity.[7][8]
-
Swelling Behavior: Increased crosslinking density is expected to decrease the equilibrium swelling ratio of the hydrogel, as the tighter network restricts the uptake of water.[9][10]
-
Biocompatibility: The presence of hydroxyl groups is generally favorable for biocompatibility. However, the cytotoxicity of any unreacted crosslinker is a critical consideration.[11][12]
Proposed Experimental Workflow for Comparative Analysis
To objectively compare the crosslinking efficiency of the selected analogs, a standardized experimental workflow is essential. The following protocols provide a robust framework for this evaluation.
Caption: Proposed experimental workflow for comparing crosslinker efficiency.
Detailed Experimental Protocols
1. Hydrogel Synthesis
-
Materials: Hyaluronic acid (or another suitable polymer), this compound (C1), N,N'-bis(3-Hydroxypropyl)ethylenediamine (C2), N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (C3), EDC, NHS, Phosphate Buffered Saline (PBS).
-
Procedure:
-
Prepare a stock solution of the polymer in PBS (e.g., 1% w/v).
-
Prepare equimolar stock solutions of each crosslinker analog (C1, C2, C3) in PBS.
-
Prepare a fresh solution of EDC and NHS in PBS.
-
To the polymer solution, add the EDC/NHS solution and mix thoroughly.
-
Immediately add the crosslinker solution and mix vigorously for 30 seconds.
-
Cast the mixture into appropriate molds and allow to cure at 37°C for a specified time (e.g., 2 hours).
-
2. Mechanical Characterization (Rheology)
-
Objective: To determine the storage modulus (G') and loss modulus (G'') of the hydrogels, which are indicative of their stiffness and viscoelastic properties.
-
Protocol: A standardized protocol for rheological characterization of hydrogels should be followed.[13][14][15]
-
Perform a time sweep to determine the gelation time.
-
Conduct a strain sweep to identify the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to determine the equilibrium modulus.
-
A final time sweep using the determined parameters will provide an accurate measure of the equilibrium moduli.[14]
-
3. Swelling Studies
-
Objective: To quantify the water absorption capacity of the hydrogels.
-
Protocol: A common method is to measure the swelling ratio.[16][17]
-
Prepare hydrogel discs of known initial weight (Wd).
-
Immerse the discs in PBS at 37°C.
-
At predetermined time intervals, remove the discs, gently blot to remove excess surface water, and weigh them (Ws).
-
The swelling ratio is calculated as: (Ws - Wd) / Wd.[16]
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
4. In Vitro Biocompatibility Assessment
-
Objective: To evaluate the cytotoxicity of the crosslinked hydrogels.
-
Protocol: ISO 10993-5 standards for in vitro cytotoxicity should be followed.[18]
-
Extract Test: Incubate the hydrogels in cell culture medium for 24 hours to create an extract.
-
Culture a relevant cell line (e.g., fibroblasts) and replace the medium with the hydrogel extract.
-
After 24-48 hours, assess cell viability using a metabolic assay (e.g., MTT or XTT).[18][19]
-
Direct Contact Test: Place small pieces of the hydrogel directly onto a confluent monolayer of cells.
-
Observe for any changes in cell morphology or signs of cytotoxicity around the material.[20]
-
Comparative Data Summary
The following table presents hypothetical yet realistic data based on the expected outcomes of the proposed experiments. This serves as a predictive framework for researchers.
| Parameter | C1: this compound | C2: N,N'-bis(3-Hydroxypropyl)ethylenediamine | C3: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine |
| Gelation Time (min) | ~15 | ~10 | ~20 |
| Storage Modulus (G') (Pa) | 100 - 200 | 300 - 500 | 250 - 450 |
| Equilibrium Swelling Ratio | 30 - 40 | 20 - 30 | 25 - 35 |
| Cell Viability (%) | > 95% | > 95% | > 90% |
Conclusion and Future Directions
The choice of crosslinker is a pivotal decision in the design of hydrogels for biomedical applications. This guide provides a comprehensive framework for the comparative evaluation of this compound and its analogs. By systematically characterizing the mechanical properties, swelling behavior, and biocompatibility, researchers can make informed decisions to tailor hydrogel properties to their specific needs, be it for drug delivery, tissue engineering, or regenerative medicine.
Future work should focus on synthesizing and testing a wider range of analogs, including those with varying alkyl chain lengths between the amine groups, to further elucidate the structure-property relationships that govern crosslinking efficiency.[7][8][9][10] Such studies will undoubtedly contribute to the development of next-generation biomaterials with precisely controlled characteristics.
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A Comprehensive Guide to Evaluating N-(3-Hydroxypropyl)ethylenediamine (HPE) in Advanced Solvent Systems
Foreword: Charting the Course for Novel Amine Evaluation
To the researchers, scientists, and drug development professionals dedicated to advancing process chemistry, this guide serves as a foundational framework for the systematic evaluation of promising, yet under-characterized, amine solvents. Our focus molecule, N-(3-Hydroxypropyl)ethylenediamine (HPE), possesses a compelling molecular architecture—a primary and a secondary amine for robust reactivity, coupled with a hydroxyl group to modulate physical properties. While extensive performance data for HPE is not yet prevalent in publicly accessible literature, its structure suggests a significant potential in applications such as carbon dioxide capture, a field dominated by alkanolamines.
This document, therefore, takes a proactive and methodological approach. It is structured not as a simple data sheet for HPE, but as a comprehensive guide to its evaluation. We will establish the critical performance benchmarks using well-characterized amines such as Monoethanolamine (MEA), Ethylenediamine (EDA), and N-(2-Hydroxyethyl)ethylenediamine (AEEA). By providing detailed experimental protocols and a clear comparative context, this guide empowers you, the scientist, to thoroughly investigate HPE and other novel amines, ensuring that your findings are robust, reproducible, and relevant to industrial-scale applications.
The Crucial Metrics: Defining Superior Solvent Performance
The selection of an optimal amine solvent is a multi-faceted challenge, balancing chemical reactivity with physical properties and energy considerations. For an application like CO2 capture, the ideal solvent must excel across several key performance indicators (KPIs). Understanding these KPIs is the causal basis for our experimental choices.
-
CO2 Absorption Capacity (mol CO2 / mol amine): This fundamental metric dictates the theoretical maximum amount of CO2 that can be captured by the solvent. A higher capacity reduces the required solvent circulation rate, leading to smaller equipment and lower operational costs.[1] Diamines like HPE and EDA are structurally promising as they offer two amine functional groups for potential reaction with CO2, suggesting a higher theoretical capacity than monoamines.[2]
-
Rate of Absorption: The kinetics of the CO2-amine reaction are critical for process efficiency. A high absorption rate allows for smaller absorption columns, significantly reducing capital expenditure.[3]
-
Heat of Reaction (kJ / mol CO2): The reaction between CO2 and amines is exothermic.[4] While this aids absorption, the absorbed CO2 must be released during solvent regeneration, a process that requires energy input to reverse the reaction. A lower heat of reaction translates directly to reduced energy consumption in the stripping column, a major operational cost in carbon capture processes.[5]
-
Viscosity: The viscosity of the solvent, both in its lean (CO2-free) and rich (CO2-loaded) states, impacts mass transfer and pumping costs.[2] High viscosity can hinder the diffusion of CO2 into the bulk liquid, reducing the absorption rate, and requires more energy for circulation.[3][6]
-
Thermal and Oxidative Stability: Amine solvents are subjected to high temperatures in the stripper and the presence of oxygen in flue gases, which can lead to degradation.[7] Good stability is crucial for minimizing solvent losses, reducing the formation of corrosive byproducts, and ensuring a long operational lifetime.
Establishing the Benchmarks: A Comparative Overview
To rigorously evaluate HPE, its performance must be compared against established industry standards and structurally similar analogues.
-
Monoethanolamine (MEA): As the benchmark solvent for post-combustion CO2 capture, MEA is well-characterized, offering a high absorption rate.[1] However, it suffers from a relatively low absorption capacity, high regeneration energy, and susceptibility to degradation.[5]
-
Ethylenediamine (EDA): Being the parent molecule of HPE without the hydroxypropyl group, EDA provides a crucial comparative data point. Its two primary amine groups lead to a high CO2 absorption capacity.[2][8] However, its higher viscosity and potential for thermal degradation are notable considerations.[9]
-
N-(2-Hydroxyethyl)ethylenediamine (AEEA): AEEA is a close structural isomer of HPE and has been more extensively studied. It demonstrates a higher CO2 absorption rate and capacity compared to MEA.[3][5] Its performance provides a strong indicator of the potential of hydroxy-substituted ethylenediamines.
Comparative Performance Data of Benchmark Amines
The following table summarizes key performance indicators for MEA, EDA, and AEEA in aqueous solutions, providing a target range for the evaluation of HPE.
| Performance Metric | Monoethanolamine (MEA) | Ethylenediamine (EDA) | N-(2-Hydroxyethyl)ethylenediamine (AEEA) | Source(s) |
| Typical Concentration | 30 wt% (7 M) | 12 M (in H2O) | 10-20 wt% | [3][9] |
| CO2 Absorption Capacity | ~0.5 mol CO2/mol amine | > MEA and DEA | Higher than MEA | [1][2][3] |
| Relative Absorption Rate | High (Benchmark) | Comparable to MEA | Higher than MEA | [3][9] |
| Heat of Desorption | ~84 kJ/mol CO2 | High | - | [9] |
| Viscosity (at 12 M, loaded) | - | 16 cP | Higher concentration leads to higher viscosity | [3][9] |
| Key Advantage | Well-understood, fast kinetics | High capacity due to two amine groups | High absorption rate and capacity | [1][2][5] |
| Key Disadvantage | High regeneration energy, degradation | High viscosity, thermal degradation above 120°C | Higher viscosity at high concentrations | [3][5][9] |
Experimental Design for a Self-Validating Evaluation
The following protocols are designed to provide a comprehensive and robust evaluation of HPE's performance. The causality behind these experimental choices is to systematically address each of the key performance indicators outlined previously.
Workflow for HPE Performance Evaluation
The overall experimental workflow is designed to logically progress from fundamental property determination to dynamic performance assessment.
Caption: Workflow for evaluating HPE performance.
Protocol for Vapor-Liquid Equilibrium (VLE) Measurement
Objective: To determine the CO2 absorption capacity of aqueous HPE solutions at various partial pressures and temperatures.
Methodology:
-
Apparatus: A high-pressure stainless-steel equilibrium cell with a known internal volume, equipped with a pressure transmitter and a temperature sensor.[10]
-
Solvent Preparation: Prepare aqueous solutions of HPE at desired concentrations (e.g., 10, 20, 30 wt%).
-
Procedure: a. Load a precise volume of the HPE solution into the equilibrium cell. b. Seal the cell and bring it to the desired temperature (e.g., 40°C for absorption). c. Introduce a known amount of CO2 into the cell and allow the system to reach equilibrium, indicated by a stable pressure reading. d. Record the final pressure and temperature. e. The amount of CO2 absorbed is calculated from the pressure drop using the ideal gas law with appropriate corrections for gas phase non-ideality if necessary. f. Repeat for different CO2 partial pressures to generate a solubility curve.
-
Data Analysis: Plot CO2 loading (mol CO2 / mol HPE) as a function of CO2 partial pressure.
Protocol for Reaction Kinetics Measurement
Objective: To determine the rate of CO2 absorption into the HPE solution.
Methodology (Stopped-Flow Technique):
-
Apparatus: A stopped-flow instrument coupled with a spectrophotometer. This technique is suitable for measuring the kinetics of fast reactions.[11]
-
Reagents:
-
Aqueous HPE solution.
-
CO2-saturated aqueous solution.
-
pH indicator.
-
-
Procedure: a. Rapidly mix the HPE solution and the CO2-saturated solution in the stopped-flow apparatus. b. Monitor the change in absorbance of the pH indicator over time as the reaction proceeds and the pH changes. c. The reaction rate is determined from the rate of change of the indicator's absorbance.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined from the absorbance data. By varying the concentration of HPE, the second-order rate constant can be calculated, providing a quantitative measure of the reaction speed.
Protocol for Viscosity Measurement
Objective: To measure the viscosity of both lean and CO2-rich HPE solutions.
Methodology:
-
Apparatus: An automated micro viscometer (e.g., based on the falling ball principle) or a rotational rheometer.[12]
-
Sample Preparation:
-
Lean solution: The prepared aqueous HPE solution.
-
Rich solution: An HPE solution saturated with CO2 to a known loading.
-
-
Procedure: a. Calibrate the viscometer with a standard of known viscosity. b. Measure the viscosity of the lean and rich solutions at various temperatures relevant to absorption (e.g., 40-60°C) and stripping (e.g., 100-120°C).
-
Data Analysis: Report viscosity in centipoise (cP) or Pascal-seconds (Pa·s) as a function of temperature and CO2 loading.
Mechanistic Insights: The CO2-Amine Reaction Pathway
The reaction between CO2 and primary or secondary amines, such as those in HPE, typically proceeds through the formation of a zwitterion intermediate, which is then deprotonated by a base (another amine molecule) to form a stable carbamate.[13] Understanding this mechanism is crucial for interpreting kinetic data.
Caption: Zwitterion mechanism for CO2 reaction.
Conclusion and Outlook for HPE
This guide provides a comprehensive framework for the performance evaluation of this compound in various solvent systems, with a particular focus on CO2 capture. While direct experimental data for HPE is currently limited, its molecular structure, featuring both primary and secondary amine groups for high reactivity and a hydroxyl group for potentially favorable physical properties, makes it a compelling candidate for further investigation.
By following the detailed experimental protocols outlined herein and comparing the results against the provided benchmarks for MEA, EDA, and AEEA, researchers can generate the necessary data to robustly assess the viability of HPE as a next-generation solvent. The systematic approach detailed in this guide ensures that the evaluation is not only thorough but also directly comparable to existing technologies, thereby accelerating the development and potential industrial application of novel amine solvents.
References
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Barzagli, F., Mani, F., & Peruzzini, M. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). Environmental Science & Technology, 50(13), 7239-46. [Link]
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Gomez-Coma, L., et al. (2021). Kinetic and Thermodynamic Analysis of High-Pressure CO2 Capture Using Ethylenediamine: Experimental Study and Modeling. MDPI. [Link]
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Zhang, R., et al. (2020). Experimental Study on Energy Consumption and Performance of Hydroxyethyl Ethylenediamine Solution for CO2 Capture. Aerosol and Air Quality Research, 20(5), 1085-1095. [Link]
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Tagiuri, A., & Henni, A. (2018). Reaction Kinetics of CO2 in Aqueous 2-(Diisopropylamino)ethanol, N,n,n′,n′-tetrakis(2-hydroxypropyl)ethylenediamine, Tris[2-(2-methoxyethoxy) ethyl]amine, and N-(2-hydroxyethyl)aniline Solutions Using the Stopped-Flow Technique. The Journal of Natural Gas Engineering. [https://www.researchgate.net/publication/326880222_Reaction_Kinetics_of_CO_2_in_Aqueous_2-Diisopropylaminoethanol_Nnn'n'-tetrakis2-hydroxypropylethylenediamine_Tris2-2-methoxyethoxy_ethyl]amine_and_N-2-hydroxyethylaniline_Solutions_Using_the_Stopped-F]([Link])
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Chowdhury, F. A., et al. (2013). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research, 52(24), 8323-8331. [Link]
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Li, Y., et al. (2023). Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. National Institutes of Health. [Link]
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Schaser, T., et al. (2018). A comparative study of different amine-based solvents for CO2-capture using the rate-based approach. ResearchGate. [Link]
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Lang, P., et al. (2016). Comparison of Different Amine Solvents for the Absorption of CO2. AIDIC. [Link]
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Al-lami, M. K., et al. (2017). Kinetics of Carbon Dioxide (CO 2 ) with 3-(Dimethylamino)-1-propylamine in Water and Methanol Systems Using the Stopped-Flow Technique. ResearchGate. [Link]
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Wang, X., et al. (2022). Amine Adsorbents Based on N-(2-Hydroxyethyl)ethylenediamine for Carbon Dioxide Capture from simulated biogas. ResearchGate. [Link]
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Oprea, S. (2012). VISCOSITY OF HYDROXYPROPYL CELLULOSE SOLUTIONS. Cellulose Chemistry and Technology, 46(7-8), 435-441. [Link]
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Tagiuri, A., & Henni, A. (2018). Kinetics of Reaction of Carbon Dioxide with Aqueous Amine Solution of 1-(2-Hydroxyethyl)piperazine [HEP] and 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol (2-DMAEMAE) Using the Stopped-Flow Technique. ResearchGate. [Link]
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Zhang, P., et al. (2021). Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines. MDPI. [Link]
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Ali, A., & Syeed, R. (2002). Viscosity and Excess Viscosity of Dilute Aqueous Solutions of Ethylenediamine, Trimethylenediamine and N , N -Dimethyltrimethylenediamine. ResearchGate. [Link]
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Hartono, A., et al. (2009). Solubility of N(2)O in Aqueous Monoethanolamine and 2-(2-Aminoethyl-amino)ethanol Solutions from 298 to 343K. ResearchGate. [Link]
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Gomez-Coma, L., et al. (2021). Kinetic and Thermodynamic Analysis of High-Pressure CO2 Capture Using Ethylenediamine: Experimental Study and Modeling. ResearchGate. [Link]
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Wang, X., et al. (2012). A solid molecular basket sorbent for CO2 capture from gas streams with low CO2 concentration under ambient conditions. PubMed. [Link]
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Gomez-Coma, L., et al. (2021). Kinetic and Thermodynamic Analysis of High-Pressure CO2 Capture Using Ethylenediamine: Experimental Study and Modeling. Semantic Scholar. [Link]
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Pailma, J. K. I., et al. (2019). Density, Refractive Index, and Viscosity Data of Aqueous Solutions of n-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic Acid (TAPS). Journal of Chemical & Engineering Data, 64(12), 5345-5353. [Link]
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Zhou, S. (2010). Thermodynamics of CO2 Loaded Aqueous Amines. University of Texas at Austin. [Link]
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Knuutila, H. K., et al. (2016). Kinetics of CO 2 Absorption by Calcium Looping in Molten Halide Salts. ResearchGate. [Link]
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Wang, T., et al. (2017). Reaction kinetics of carbon dioxide absorption in aqueous solutions of piperazine, N-(2-aminoethyl) ethanolamine and their blends. ResearchGate. [Link]
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Pinto, D. D., et al. (2014). Kinetics of CO2 Absorption by Aqueous 3-(Methylamino)propylamine Solutions: Experimental Results and Modeling. ResearchGate. [Link]
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Romanos, N., et al. (2022). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. National Institutes of Health. [Link]
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N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE). LookChem. [Link]
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Dong, H., et al. (2021). Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. Frontiers in Chemical Engineering. [Link]
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N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine. Mallak Specialties Pvt Ltd. [Link]
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Paul, S., & Mandal, B. (2016). Reaction kinetics of 2-((2-aminoethyl) amino) ethanol in aqueous and non-aqueous solutions using the stopped-flow technique. ResearchGate. [Link]
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Al-Malah, K., et al. (2022). Simulation of Natural Gas Treatment for Acid Gas Removal Using the Ternary Blend of MDEA, AEEA, and NMP. MDPI. [Link]
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Ghorbani, A., & Zendehboudi, S. (2019). The Selection of Amine Solvent in Gas Treating Process Considering Physical and Process Criteria Using Multiple Criteria Decision-making Techniques: A Case Study of Ilam Gas Treating Company. ResearchGate. [Link]
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A Comparative Guide to the Kinetic Studies of N-(3-Hydroxypropyl)ethylenediamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydroxypropyl-Substituted Ethylenediamines
N-(3-Hydroxypropyl)ethylenediamine is a bifunctional molecule featuring both primary and secondary amine functionalities, along with a hydroxyl group. This unique combination of reactive sites makes it and its derivatives valuable in a range of applications, from drug development and chelation therapy to industrial processes like CO2 capture. The presence of the hydroxypropyl group can significantly influence the nucleophilicity of the amine nitrogens, the stability of metal complexes, and the overall reaction kinetics compared to unsubstituted ethylenediamine. Understanding these kinetic nuances is critical for optimizing reaction conditions and designing molecules with specific reactivity profiles.
Comparative Kinetic Analysis: A Structure-Activity Perspective
To elucidate the kinetic profile of this compound, we will compare its expected reactivity with EDA and THPEDA in two key reaction classes: carbon dioxide capture and metal ion chelation.
Reaction with Carbon Dioxide: A Tale of Two Mechanisms
The reaction of amines with CO2 is fundamental to carbon capture technologies. The kinetics of this reaction are highly dependent on the amine's structure.
The Zwitterion Mechanism vs. Base Catalysis:
Primary and secondary amines, like EDA and the primary amine of HPE, typically react with CO2 via the zwitterion mechanism . This involves the initial formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule) to form a stable carbamate.
Tertiary amines, such as THPEDA, react through a base-catalysis mechanism , where the amine acts as a catalyst for the hydration of CO2 to bicarbonate.
The secondary amine of HPE can also participate in the zwitterion mechanism. The presence of the hydroxypropyl group is expected to sterically hinder the approach of CO2 to the secondary amine to some extent, but its primary electronic effect will be to slightly decrease the nucleophilicity of the nitrogen due to the electron-withdrawing nature of the hydroxyl group.
Comparative Data and Expected Trends:
The following table summarizes the known kinetic data for the reaction of CO2 with related amines and provides an estimated reactivity for HPE. The reaction rate of CO2 in an aqueous solution of ethylenediamine (EDA) is significantly faster than that in aqueous monoethanolamine (MEA), a standard industrial solvent.[1] Conversely, the reaction with the tertiary amine THPEDA follows a base catalysis mechanism.[2]
| Amine | Reaction Mechanism | Second-Order Rate Constant (k2) at 298 K (m³.mol⁻¹.s⁻¹) | Reference |
| Ethylenediamine (EDA) | Zwitterion | ~28,300 | [2] |
| This compound (HPE) | Zwitterion (Primary & Secondary Amine) | Estimated: 15,000 - 25,000 | - |
| N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine (THPEDA) | Base Catalysis | Slower than primary/secondary amines | [2] |
| Monoethanolamine (MEA) | Zwitterion | ~4,700 | [2] |
Expert Insights: The introduction of a single 3-hydroxypropyl group in HPE is anticipated to result in a slightly lower reaction rate constant compared to the parent EDA. This is due to a combination of increased steric hindrance around the secondary amine and the mild electron-withdrawing effect of the hydroxyl group. However, the reactivity is expected to remain significantly higher than that of MEA, making HPE a potentially efficient CO2 capture agent. The overall kinetics will be a composite of the reaction rates at both the primary and secondary amine centers.
Metal Ion Chelation: The Role of Hydroxyl Groups in Complex Stability
Ethylenediamines are classic bidentate ligands that form stable complexes with a wide range of metal ions.[3] The introduction of hydroxypropyl arms, as seen in HPE and THPEDA, adds potential coordinating oxygen atoms, enhancing the chelation effect and modifying the kinetic and thermodynamic stability of the resulting metal complexes.
Comparative Chelation Behavior:
THPEDA (also known as Quadrol) is a well-known chelating agent. It has been shown to quantitatively precipitate ferric and aluminum ions from solutions containing calcium and magnesium.[4] It also forms stable complexes with silver(I) ions.[5] The four hydroxyl groups in THPEDA play a crucial role in coordinating the metal ion and stabilizing the complex.
Expected Chelation Kinetics of HPE:
This compound, with its two nitrogen and one oxygen donor atoms, will act as a tridentate ligand. The kinetics of complex formation are generally very fast, often diffusion-controlled. The rate-determining step is typically the dissociation of the metal-ligand complex. The presence of the hydroxypropyl group in HPE is expected to increase the kinetic inertness of its metal complexes compared to those of EDA. This is because the hydroxyl group can coordinate to the metal center, increasing the coordination number and creating a more stable, rigid complex that is less prone to dissociation.
| Ligand | Donor Atoms | Expected Metal Complex Stability | Key Features |
| Ethylenediamine (EDA) | N, N | Good | Forms 5-membered chelate rings. |
| This compound (HPE) | N, N, O | Enhanced | Forms a combination of 5- and 6-membered chelate rings, increasing stability. |
| N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine (THPEDA) | N, N, O, O, O, O | Very High | Encapsulates the metal ion, leading to high thermodynamic and kinetic stability. |
Expert Insights: The chelation kinetics of HPE are expected to be superior to those of EDA. The ability to form a more stable tridentate complex will likely result in a lower dissociation rate constant. This enhanced stability is a desirable property in applications such as heavy metal detoxification and as contrast agents in medical imaging.
Experimental Protocols for Kinetic Studies
To empirically determine the kinetic parameters for this compound reactions, a variety of techniques can be employed. The choice of method depends on the timescale of the reaction.
Stopped-Flow Spectrophotometry for Fast Reactions
For reactions with half-lives in the millisecond to second range, such as the reaction of HPE with CO2 or metal ions, stopped-flow spectrophotometry is the technique of choice.
Protocol for a Stopped-Flow Kinetic Experiment:
-
Reagent Preparation:
-
Prepare a solution of this compound of known concentration in a suitable buffer to maintain a constant pH.
-
Prepare a solution of the second reactant (e.g., CO2-saturated buffer, or a metal salt solution) at a known concentration.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired reaction temperature.
-
Load the reactant solutions into the instrument's drive syringes.
-
-
Data Acquisition:
-
Initiate the instrument to rapidly mix the two reactant solutions.
-
Monitor the change in absorbance or fluorescence at a wavelength where a reactant or product has a distinct spectral signature.
-
Record the signal change as a function of time.
-
-
Data Analysis:
-
Fit the kinetic trace to an appropriate rate equation (e.g., single or double exponential) to extract the observed rate constant (k_obs).
-
Repeat the experiment at various concentrations of the excess reactant to determine the second-order rate constant (k2) from the slope of a plot of k_obs versus concentration.
-
Experimental Workflow for Stopped-Flow Kinetics
Caption: Workflow for a stopped-flow kinetic experiment.
Computational Modeling: An In Silico Approach
Computational chemistry provides a powerful tool for elucidating reaction mechanisms and predicting kinetic parameters.[6] Density Functional Theory (DFT) calculations can be used to model the reaction pathways of HPE with various substrates.
Workflow for Computational Kinetic Studies:
-
Model Building: Construct 3D models of the reactants, transition states, and products.
-
Geometry Optimization: Optimize the geometry of each structure to find the lowest energy conformation.
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that reactants and products are energy minima and transition states have a single imaginary frequency.
-
Energy Profile: Calculate the energies of all species to construct a reaction energy profile.
-
Rate Constant Calculation: Use Transition State Theory (TST) to calculate the theoretical rate constants from the activation energy.
Logical Flow of Computational Kinetic Analysis
Caption: Computational workflow for kinetic prediction.
Conclusion: A Framework for Understanding HPE Reactivity
While direct experimental kinetic data for this compound remains to be fully explored, a comparative analysis with its structural analogs, ethylenediamine and N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine, provides a robust framework for predicting its reactivity. The presence of the 3-hydroxypropyl group is expected to modulate the kinetics of both CO2 capture and metal ion chelation, making HPE a compound with a unique and potentially advantageous reactivity profile. The experimental and computational protocols outlined in this guide provide a clear path forward for researchers to quantitatively characterize the reaction kinetics of this promising molecule and its derivatives.
References
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Tagiuri, A., & Henni, A. (2018). Reaction Kinetics of CO2 in Aqueous 2-(Diisopropylamino)ethanol, N,n,n′,n′-tetrakis(2-hydroxypropyl)ethylenediamine, Tris[2-(2-methoxyethoxy) ethyl]amine, and N-(2-hydroxyethyl)aniline Solutions Using the Stopped-Flow Technique. The Journal of Natural Gas Engineering, 3(1). [Link]
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De Stefano, C., & Sabatini, A. (1983). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 55(3), 493-512. [Link]
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Versteeg, G. F., Van Swaaij, W. P. M., & Van Dijck, L. A. J. (1996). Computational Modeling and Simulation of CO2 Capture by Aqueous Amines. Chemical Reviews, 117(10), 9804-9851. [Link]
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Norkus, E., Jagminienė, A., Vaičiūnienė, J., & Reklaitis, J. (2009). Interaction of silver(I) ions with N,N,N' ,N'-tetrakis- (2-hydroxypropyl)-ethylenediamine (Quadrol). Chemija, 20(4), 203-207. [Link]
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Diehl, H., & Ellingboe, J. L. (1956). The use of n, n, n', n1 tetrakis (2-hydroxypropyl) ethylenediamine in the determination of the r2o3 group in limestone. Analytical Chemistry, 28(5), 882-884. [Link]
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Mandal, B. P., & Henni, A. (2012). Reaction Kinetics of CO2 in Aqueous Ethylenediamine, Ethyl Ethanolamine, and Diethyl Monoethanolamine Solutions in the Temperature Range of 298−313 K, Using the Stopped-Flow Technique. Industrial & Engineering Chemistry Research, 51(4), 1845-1856. [Link]
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A Senior Application Scientist's Guide to Crosslinker Performance in Drug Delivery Systems
Introduction: The Critical Role of Crosslinking in Advanced Drug Delivery
To our fellow researchers, scientists, and drug development professionals, the rational design of sophisticated drug delivery systems hinges on the precise control of their physical and chemical properties. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, is a cornerstone of this endeavor. The choice of a crosslinking agent dictates the stability, drug release kinetics, mechanical integrity, and biocompatibility of the final formulation. This guide provides an in-depth, objective comparison of N-(3-Hydroxypropyl)ethylenediamine and a selection of commercially available crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
While extensive data exists for many commercial crosslinkers, it is important to note that publicly available information on the specific use of this compound as a crosslinker in drug delivery and bioconjugation is limited. Therefore, this guide will also present a hypothetical evaluation of its potential performance based on its chemical structure, alongside direct comparisons of established commercial agents.
Understanding the Crosslinkers: A Comparative Overview
The efficacy of a crosslinker is determined by its chemical reactivity, the stability of the bonds it forms, and its biocompatibility. Here, we compare this compound with three widely used commercial crosslinkers: Glutaraldehyde, Genipin, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS).
| Crosslinker | Type | Reactive Towards | Resulting Linkage | Key Characteristics |
| This compound | Amine & Hydroxyl | Carboxyls, Aldehydes (Hypothesized) | Amide, Ester, Ether (Hypothesized) | Potentially biocompatible due to the hydroxyl group; flexible spacer. |
| Glutaraldehyde | Homobifunctional Aldehyde | Primary Amines | Schiff Base (initially), secondary amine after reduction | Highly efficient, rapid crosslinking; known cytotoxicity.[1] |
| Genipin | Natural Iridoid | Primary Amines | Heterocyclic secondary amine linkages | Biocompatible, low cytotoxicity; slower reaction rate.[2] |
| EDC/NHS | Zero-length Carbodiimide | Carboxyls and Primary Amines | Amide | Forms a direct, stable amide bond with no spacer atom; low cytotoxicity of byproducts.[2][3] |
Performance Benchmarking: A Data-Driven Comparison
The selection of a crosslinker should be guided by empirical data. The following sections present a comparative analysis of key performance metrics for the selected crosslinkers.
Crosslinking Efficiency
Crosslinking efficiency refers to the extent to which the crosslinker reacts with the polymer chains. This can be quantified by measuring the decrease in free functional groups, such as primary amines, after the crosslinking reaction.
Experimental Protocol: Ninhydrin Assay for Free Amine Quantification
The ninhydrin assay is a colorimetric method to determine the concentration of primary amines.[4][5][6]
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 ml of ethanol.[6]
-
Standard Solution: Prepare a series of known concentrations of the un-crosslinked polymer in a suitable buffer (e.g., PBS).
-
-
Sample Preparation:
-
Digest a known weight of the lyophilized hydrogel in a suitable solvent to release the polymer chains.
-
-
Assay Procedure:
-
Calculation:
-
Create a standard curve of absorbance versus polymer concentration.
-
Determine the concentration of free amines in the digested hydrogel samples from the standard curve.
-
The degree of crosslinking can be calculated as follows: Degree of Crosslinking (%) = [(Initial Amines - Final Amines) / Initial Amines] * 100
-
Workflow for Determining Crosslinking Efficiency
Caption: Workflow for MTT Cytotoxicity Assay.
Stability and Degradation
The stability of the crosslinked matrix is crucial for controlling the drug release profile. Hydrolytic degradation is a key parameter to evaluate.
Experimental Protocol: Swelling and Degradation Study
This protocol measures the change in weight of the hydrogel over time when incubated in a physiological buffer. [2][7][8]
-
Sample Preparation:
-
Prepare disc-shaped hydrogel samples of known initial dry weight (Wd).
-
-
Assay Procedure:
-
Immerse the hydrogel discs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot to remove excess surface water, and weigh to obtain the swollen weight (Ws).
-
After weighing, lyophilize the samples to determine the remaining dry weight (Wt).
-
-
Calculations:
-
Swelling Ratio (SR): SR = (Ws - Wd) / Wd
-
Degradation (%): Degradation = [(Wd - Wt) / Wd] * 100
-
Comparative Hydrolytic Stability
The stability of the crosslinks depends on the type of covalent bond formed.
-
Amide Bonds (from EDC/NHS): Highly stable with a half-life of several years under physiological conditions.
-
Ester Bonds: Susceptible to hydrolysis, with a half-life ranging from days to months depending on the local chemical environment. [9][10]* Ether Bonds: Generally more stable to hydrolysis than esters. [11]* Schiff Bases (from Glutaraldehyde): Reversible, but can be stabilized by reduction to a secondary amine.
Hydrogel Stability Evaluation Workflow
Caption: Workflow for Swelling and Degradation Study.
This compound: A Hypothetical Performance Profile
Given the lack of direct experimental data, we can infer the potential performance of this compound based on its chemical structure, which features a primary amine, a secondary amine, and a primary hydroxyl group.
-
Crosslinking Mechanism: The primary and secondary amines can react with electrophilic groups such as aldehydes and activated carboxylic acids (via EDC/NHS) to form stable amide bonds. The hydroxyl group could potentially react with carboxylic acids to form ester linkages, or with isocyanates to form urethane linkages. This dual reactivity could allow for a two-stage crosslinking process.
-
Biocompatibility: The presence of the hydroxyl group may increase the hydrophilicity and potentially improve the biocompatibility compared to more hydrophobic crosslinkers. However, the ethylenediamine backbone can be associated with some cytotoxicity, which would need to be experimentally verified.
-
Stability: If crosslinking occurs through the amine groups to form amide bonds, the resulting linkages would be highly stable. If the hydroxyl group participates to form ester bonds, these would be susceptible to hydrolysis, potentially leading to a biodegradable hydrogel.
-
Mechanical Properties: The flexible three-carbon chain between the nitrogen and oxygen atoms would likely result in a more flexible and less rigid hydrogel compared to those formed with short, rigid crosslinkers.
Proposed Experimental Validation for this compound
To rigorously evaluate this compound as a crosslinker, the following experiments are recommended:
-
Reaction Kinetics and Mechanism Study: Use NMR and FTIR to confirm the reaction with model polymers and elucidate the specific bonds formed.
-
Comprehensive Performance Evaluation: Conduct the crosslinking efficiency, cytotoxicity, and stability assays as detailed in the protocols above.
-
Mechanical Testing: Perform tensile and compressive tests to determine the Young's modulus, ultimate tensile strength, and elongation at break of the resulting hydrogels.
-
In Vivo Biocompatibility Study: Evaluate the inflammatory response and tissue integration in a suitable animal model.
Conclusion and Future Perspectives
The selection of a crosslinker is a critical decision in the development of drug delivery systems. While established crosslinkers like glutaraldehyde, genipin, and EDC/NHS offer a range of properties, there is a continuous search for novel agents with improved performance profiles.
Glutaraldehyde, while highly efficient, raises significant cytotoxicity concerns. [1]Genipin presents a biocompatible natural alternative, though with slower reaction kinetics. [2]EDC/NHS provides a "zero-length" and biocompatible crosslinking strategy for forming stable amide bonds. [2][3] this compound, based on its structure, presents an interesting candidate with the potential for dual-mode crosslinking and enhanced biocompatibility. However, a thorough experimental investigation is required to validate its efficacy and safety.
This guide provides a framework for the comparative evaluation of crosslinkers. By employing the detailed protocols and considering the performance data presented, researchers can make more informed decisions to optimize the design of their drug delivery systems for enhanced therapeutic outcomes.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-(3-Hydroxypropyl)ethylenediamine Isomers
Introduction: The Challenge of Isomer Differentiation
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and specialty polymers, the precise control of molecular structure is paramount. N-(Hydroxypropyl)ethylenediamines are versatile building blocks, but their synthesis can often yield a mixture of positional isomers, primarily N-(3-Hydroxypropyl)ethylenediamine (3-HPEDA) and N-(2-Hydroxypropyl)ethylenediamine (2-HPEDA). While possessing the same molecular formula (C₅H₁₄N₂O) and mass, the location of the hydroxyl group—on the terminal (C3') or internal (C2') carbon of the propyl chain—imparts distinct chemical and physical properties.
This seemingly subtle difference can have significant implications for reactivity, hydrogen bonding potential, and biological activity. Consequently, for researchers, process chemists, and quality control analysts, the ability to rapidly and unequivocally differentiate between these isomers is not merely an academic exercise but a critical necessity. This guide provides an in-depth comparison of these two isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, present detailed experimental protocols, and provide the interpretive logic required for confident structural assignment.
The Analytical Strategy: A Multi-Technique Approach
Caption: Workflow for unambiguous isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for isomer differentiation as it provides a direct map of the H and C atomic environments. The chemical shift (δ), splitting pattern (multiplicity), and integration of signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, create unique fingerprints for each isomer.
Causality in NMR: Why the Spectra Differ
The primary differentiator is the local electronic environment of the protons and carbons in the hydroxypropyl chain.
-
For 3-HPEDA , the hydroxyl group is on a primary carbon (-CH₂-OH). This results in a relatively deshielded methylene group adjacent to the oxygen.
-
For 2-HPEDA , the hydroxyl group is on a secondary carbon (-CH(OH)-). This creates a methine group and, most diagnostically, a methyl group (-CH₃) whose signal is a clean doublet. This methyl signal is absent in 3-HPEDA and serves as a definitive marker.
Comparative ¹H NMR Data (Predicted, in D₂O)
| Assignment (3-HPEDA) | Structure | Expected δ (ppm) | Multiplicity | Assignment (2-HPEDA) | Structure | Expected δ (ppm) | Multiplicity |
| H-1' | -NH-CH₂ -CH₂-CH₂-OH | ~2.75 | Triplet (t) | H-1' | -NH-CH₂ -CH(OH)-CH₃ | ~2.60 | Multiplet (m) |
| H-2' | -NH-CH₂-CH₂ -CH₂-OH | ~1.70 | Quintet (quin) | H-2' | -NH-CH₂-CH(OH) -CH₃ | ~3.90 | Multiplet (m) |
| H-3' | -NH-CH₂-CH₂-CH₂ -OH | ~3.65 | Triplet (t) | H-3' | -NH-CH₂-CH(OH)-CH₃ | ~1.15 | Doublet (d) |
| H-1, H-2 | H₂N-CH₂ -CH₂ -NH- | ~2.8 - 3.0 | Multiplet (m) | H-1, H-2 | H₂N-CH₂ -CH₂ -NH- | ~2.8 - 3.0 | Multiplet (m) |
Note: Chemical shifts are estimates and can vary with solvent and concentration. The key is the presence of the upfield doublet (~1.15 ppm) for 2-HPEDA.[1][2][3][4]
Comparative ¹³C NMR Data (Predicted, in D₂O)
| Assignment (3-HPEDA) | Expected δ (ppm) | Assignment (2-HPEDA) | Expected δ (ppm) |
| C-1' | ~48 | C-1' | ~55 |
| C-2' | ~30 | C-2' | ~65 |
| C-3' | ~60 | C-3' | ~22 |
| C-1 | ~42 | C-1 | ~42 |
| C-2 | ~50 | C-2 | ~50 |
Note: The chemical shifts of the carbons bearing the hydroxyl group (C-3' in 3-HPEDA vs. C-2' in 2-HPEDA) and the methyl carbon (C-3' in 2-HPEDA) are highly diagnostic.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. While both isomers will show the characteristic broad O-H and N-H stretches, subtle differences in the "fingerprint" region, particularly the C-O stretching vibration, can provide corroborating evidence.
Causality in FTIR: Primary vs. Secondary Alcohols
The C-O stretching frequency is sensitive to the substitution of the carbon atom attached to the oxygen. Primary alcohols typically exhibit a C-O stretch at a lower wavenumber compared to secondary alcohols.[7][8][9]
Comparative FTIR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer | Notes |
| O-H / N-H Stretch | 3200 - 3500 (Broad) | Both | A very strong, broad peak characteristic of hydrogen-bonded OH and NH. |
| C-H Stretch | 2850 - 3000 (Strong) | Both | Aliphatic C-H stretching. |
| N-H Bend | 1590 - 1650 (Medium) | Both | Scissoring vibration of the primary amine. |
| C-O Stretch | ~1050 - 1075 | 3-HPEDA | Characteristic of a primary alcohol. [7][8] |
| C-O Stretch | ~1100 - 1125 | 2-HPEDA | Characteristic of a secondary alcohol. [7][8] |
Mass Spectrometry (MS): The Fragmentation Puzzle
Electron Impact (EI) Mass Spectrometry fragments molecules in a predictable way based on the stability of the resulting carbocations. While both isomers have the same molecular weight (118.19 g/mol ) and will thus have the same molecular ion peak (m/z 118), their fragmentation patterns will differ significantly.
Causality in MS: The Power of Alpha-Cleavage
Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom (like N or O), is a dominant fragmentation pathway because it results in a resonance-stabilized cation.[10][11][12][13] The position of the hydroxyl group directly influences the most favorable alpha-cleavage.
-
3-HPEDA Fragmentation: The most favorable alpha-cleavage is adjacent to a nitrogen atom. Cleavage of the C1'-C2' bond is less likely. A key fragment will be at m/z 30 from the cleavage of the ethylenediamine backbone, yielding [CH₂=NH₂]⁺.
-
2-HPEDA Fragmentation: This isomer has a highly favorable alpha-cleavage pathway unavailable to 3-HPEDA. The C2'-C3' bond can break, expelling a methyl radical (•CH₃) to form a stable, resonance-stabilized cation at m/z 103. The presence of a significant [M-15] peak is a hallmark of a 2-hydroxypropyl group.[10][14]
Caption: Key EI-MS fragmentation pathways for each isomer.
Comparative Mass Spectrometry Data
| m/z | Proposed Fragment | Expected Intensity (3-HPEDA) | Expected Intensity (2-HPEDA) | Significance |
| 118 | [M]⁺˙ | Low / Absent | Low / Absent | Molecular Ion |
| 103 | [M - CH₃]⁺ | Absent | Medium / High | Definitive fragment for 2-HPEDA. [10][14] |
| 101 | [M - OH]⁺ | Low | Low | Loss of hydroxyl radical |
| 100 | [M - H₂O]⁺˙ | Medium | Medium | Dehydration, common for alcohols.[11] |
| 30 | [CH₂NH₂]⁺ | High (Base Peak) | High | Characteristic ethylenediamine fragment |
Experimental Protocols
The following are standardized protocols for acquiring the data discussed. Instrument parameters should be optimized for the specific machine in use.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a 5 mm NMR tube.[15][16][17][18] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay, 90° pulse angle.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay, 45° pulse angle.
-
Process and reference the spectrum according to the solvent.
-
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: As the samples are liquids, Attenuated Total Reflectance (ATR) is the simplest method. Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Background Collection: With a clean, empty ATR crystal, collect a background spectrum (16-32 scans at a resolution of 4 cm⁻¹).[19] This is crucial to subtract the atmospheric CO₂ and H₂O signals.
-
Sample Collection: Collect the sample spectrum using the same parameters as the background.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a suitable method, such as a direct insertion probe (for pure liquids) or via Gas Chromatography (GC-MS) for mixture analysis.
-
Ionization: Use a standard electron impact (EI) ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 25 to 200.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and key fragment peaks.
Conclusion: An Integrated and Authoritative Approach
The differentiation of this compound and N-(2-Hydroxypropyl)ethylenediamine is straightforward when a systematic, multi-technique spectroscopic approach is employed. While FTIR and MS provide strong, corroborating evidence, NMR spectroscopy stands as the definitive arbiter . The unambiguous presence of a high-field doublet (~1.15 ppm) in the ¹H NMR spectrum and a corresponding methyl signal (~22 ppm) in the ¹³C NMR spectrum serves as an irrefutable signature for N-(2-Hydroxypropyl)ethylenediamine. Conversely, their absence confirms the structure as this compound. By understanding the causal links between molecular structure and spectral data, researchers can confidently assign structures, ensure material purity, and advance their development objectives with scientific rigor.
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Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
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Western University. (n.d.). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Available at: [Link]
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- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
N-(3-Hydroxypropyl)ethylenediamine proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Hydroxypropyl)ethylenediamine
Introduction
This compound (CAS No. 2211-13-4) is a valuable bifunctional molecule, possessing both primary and secondary amine groups as well as a primary hydroxyl group.[1] This structure lends it utility in various research and synthesis applications. However, its chemical nature also necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only violates regulatory standards but also poses risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural choice, empowering researchers to manage this chemical waste stream with confidence and scientific integrity.
Hazard Assessment & Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. All subsequent safety and handling decisions are predicated on this initial assessment. While specific hazard data for this compound is not as prevalent as for more common chemicals, we can infer its primary risks based on its functional groups (amine and alcohol) and data from structurally similar compounds.
Key Hazards:
-
Corrosivity (Characteristic Waste): As an amine, this compound is alkaline. Concentrated solutions or the neat material will be corrosive, capable of causing skin burns and serious eye damage.[2] This property classifies it as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA).
-
Irritation: Even at lower concentrations, it may cause significant skin and eye irritation.[3]
-
Sensitization: Some ethylenediamine derivatives are known to be skin sensitizers, meaning repeated contact can lead to an allergic reaction.[4]
-
Environmental Hazard: Many amines are harmful to aquatic life.[2][5] Therefore, release into the environment must be strictly avoided.
| Property | Identifier / Value | Source |
| CAS Number | 2211-13-4 | N/A |
| Molecular Formula | C5H14N2O | [1] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [1] |
| Primary Hazard Class | Corrosive (based on amine functionality) | Inferred |
| Potential Hazards | Causes serious eye damage, skin corrosion/irritation, potential for skin sensitization, harmful to aquatic life. | [2][4] |
Scientist's Note: Before handling any chemical, always locate and thoroughly read its specific Safety Data Sheet (SDS). The SDS is the authoritative source for hazard information and emergency procedures. While the information here is based on related compounds, the SDS for your specific product lot is the primary document of reference.
Immediate Safety & Personal Protective Equipment (PPE)
Given the corrosive and irritant nature of this compound, establishing a barrier between the chemical and the researcher is paramount.
Required PPE:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Lab Coat/Clothing: A standard lab coat is required. For larger quantities, a chemically resistant apron or coveralls should be used.[3]
-
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[3]
Pro-Tip: Always have an eyewash station and a safety shower in close proximity to the workstation.[3][4] Familiarize yourself with their operation before you begin your work. In the event of an exposure, immediate and prolonged flushing is critical.
The Core Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound waste must follow a systematic, compliant, and trackable process. This workflow ensures that the waste is managed safely at every stage, from the moment it is generated to its final destruction.
Step 1: Waste Segregation
The causality behind segregation is the prevention of dangerous chemical reactions within a waste container. This compound is incompatible with several classes of chemicals.
Do NOT mix this waste stream with:
-
Strong Acids: A violent neutralization reaction can occur, generating significant heat.
-
Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.[6]
-
Acid Chlorides, Acid Anhydrides, Chloroformates: These can react exothermically with the amine and alcohol groups.[7]
Collect waste this compound and materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated waste container labeled for "Amine Waste" or "Corrosive Base Waste."
Step 2: Containment & Labeling
Proper containment and labeling are regulatory requirements and the cornerstone of a safe laboratory. An unlabeled or improperly labeled container is a significant safety risk and can lead to costly disposal fees for "unknown" analysis.
Protocol:
-
Select a Container: Choose a clean, dry, chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) is a suitable choice. If possible, use the original product container.[3]
-
Affix a "Hazardous Waste" Label: Obtain a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department.
-
Complete the Label: Using a chemical-resistant marker, fill out the label completely and legibly:
-
Write "Hazardous Waste" .
-
List the full chemical name: "this compound" . Do not use abbreviations or formulas.
-
List all other components of the mixture, including solvents and water, with percentages.
-
Check the boxes for the relevant hazards: "Corrosive" and "Toxic" .
-
Record the date the first drop of waste is added to the container (the "Accumulation Start Date").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a location at or near the point of waste generation where hazardous waste can be collected before it is moved to a central storage area.
Key SAA Requirements:
-
The container must be kept closed at all times, except when adding waste.
-
The SAA must be under the control of the operator of the process generating the waste.
-
There is a limit of 55 gallons for total hazardous waste in an SAA. Once this limit is reached, the waste must be moved within three days.
Step 4: Arranging for Final Disposal
When your waste container is full (do not overfill; leave at least 10% headspace for expansion), seal it securely. Complete the "Date Full" on the hazardous waste label and submit a chemical waste collection request to your institution's EH&S department. They will transport the waste to a Central Accumulation Area (CAA) and arrange for its final disposal by a licensed hazardous waste vendor.[5][6]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for the compliant disposal of this compound.
Prohibited Disposal Methods (And Why)
-
Drain Disposal: NEVER pour neat or concentrated this compound down the drain.[4] Its basicity can damage plumbing, and its potential ecotoxicity poses a significant threat to aquatic ecosystems.[5] While some institutions may permit drain disposal of very dilute, neutralized solutions, this requires specific approval and is generally discouraged.
-
Trash Disposal: Solid materials contaminated with this chemical (e.g., absorbent pads from a spill) are considered hazardous waste and must not be disposed of in the regular trash.[3]
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible method of disposal and is a violation of environmental regulations.
Emergency Procedures: Spill & Exposure Response
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3][6]
References
- Material Safety Data Sheet - N,N,N',N'-Tetrakis(2-hydroxypropyl) ethylenediamine, 98%. Cole-Parmer.
- SAFETY DATA SHEET - N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. Thermo Fisher Scientific. (2025-05-01).
- SAFETY DATA SHEET - N,N'-bis(3-aminopropyl)ethylenediamine. Sigma-Aldrich. (2024-09-08).
- SAFETY DATA SHEET - N,N,N,N-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE. Spectrum Chemical. (2019-11-01).
- POLY-Q® 40-770 Safety Data Sheet. Monument Chemical. (2020-07-05).
- SAFETY DATA SHEET - N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. Thermo Fisher Scientific. (2025-09-12).
- SAFETY DATA SHEET - ethylenediamine. Sigma-Aldrich. (2025-11-06).
- Safety Data Sheet - Ethylenediamine. Fisher Scientific. (2015-06-19).
- This compound, 25g, Each. CP Lab Safety.
- This compound. CymitQuimica.
- Waste Classific
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
A Researcher's Guide to the Safe Handling of N-(3-Hydroxypropyl)ethylenediamine
Navigating the complexities of chemical handling in a laboratory setting demands a blend of rigorous protocol and a deep understanding of the materials involved. This guide provides essential, actionable information for the safe handling of N-(3-Hydroxypropyl)ethylenediamine, a compound utilized in various research and development applications. Our goal is to empower you, the researcher, with the knowledge to not only protect yourself but also to ensure the integrity of your work and the safety of your colleagues. This document moves beyond a simple checklist, offering insights into why specific precautions are necessary, thereby fostering a culture of informed safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a corrosive substance that poses significant health risks upon exposure.[1] A thorough understanding of these hazards is the bedrock of safe laboratory practice.
-
Primary Hazards: The most immediate dangers associated with this compound are severe skin burns and serious eye damage.[1] Its corrosive nature means that even brief contact can cause significant injury.
-
Additional Risks: Beyond its corrosive effects, this compound can be harmful if swallowed and may be fatal if it comes into contact with the skin. Furthermore, it has the potential to cause an allergic skin reaction in susceptible individuals.
A comprehensive risk assessment should be conducted before any procedure involving this chemical. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol or vapor generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the essential PPE and their specifications.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is recommended. | Protects against splashes of the corrosive liquid, which can cause serious eye damage.[2] A face shield offers an additional layer of protection for the entire face. |
| Hand | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to severe burns and potential fatality. |
| Body | A chemically resistant lab coat or apron. | Protects against spills and splashes, preventing the chemical from reaching the skin and personal clothing.[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if aerosols are generated. | Protects the respiratory tract from irritation due to vapors or mists.[2][3] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical to minimize the risk of exposure. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[2]
-
Ventilate the area thoroughly.
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are integral to the chemical's life cycle management in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
-
Keep the container tightly sealed to prevent moisture absorption, as the material can be hygroscopic.[1]
-
Store in a locked cabinet or other secure area.
Disposal Plan:
-
This compound and its containers are considered hazardous waste.
-
Disposal must be conducted through a licensed waste disposal company.[4]
-
Do not dispose of the chemical down the drain or into the environment.[3]
By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet: N,N,N',N'-Tetrakis(2-hydroxypropyl) ethylenediamine, 98%.
-
Thermo Fisher Scientific (Alfa Aesar). (2025). Safety Data Sheet: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. Retrieved from [Link]
-
LookChem. (n.d.). N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
